molecular formula C8H6N2O2S B064801 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid CAS No. 182415-24-3

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Cat. No.: B064801
CAS No.: 182415-24-3
M. Wt: 194.21 g/mol
InChI Key: DUDBNCNNJMOLCC-UHFFFAOYSA-N
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Description

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted at the 5-position with a thiophene ring and at the 3-position with a carboxylic acid functional group. This unique molecular architecture provides three distinct points for chemical diversification, making it an exceptionally versatile scaffold for the synthesis of targeted compound libraries. Its primary research value lies in its application as a key intermediate in the design and development of novel small molecule inhibitors, particularly for kinase targets, where the pyrazole-thiophene core can act as a privileged scaffold for binding to ATP-active sites. The carboxylic acid moiety allows for facile amide coupling or esterification, enabling researchers to rapidly explore structure-activity relationships (SAR) and optimize pharmacological properties such as potency and selectivity. Furthermore, this heterocyclic system is of interest in materials science for the development of organic semiconductors and ligands for metal-organic frameworks (MOFs), leveraging the electron-rich nature of the thiophene unit. Provided for research applications only, this compound is an essential tool for synthetic chemists and drug discovery scientists aiming to advance projects in hit-to-lead optimization and the creation of novel functional materials.

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDBNCNNJMOLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355933
Record name 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

182415-24-3
Record name 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
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Record name 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
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Record name 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to this comprehensive guide on 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. As a heterocyclic compound integrating the pharmacologically significant pyrazole and thiophene scaffolds, this molecule represents a focal point for contemporary research in medicinal chemistry and materials science. The pyrazole core is a staple in numerous approved drugs, valued for its diverse biological activities, while the thiophene ring often serves to modulate electronic properties and metabolic stability. Understanding the fundamental physicochemical properties of this specific acid is not merely an academic exercise; it is the foundational step in unlocking its therapeutic potential and predicting its behavior in complex biological systems. This document is structured to provide researchers, scientists, and drug development professionals with a blend of established data, practical experimental workflows, and the causal reasoning behind analytical choices, thereby empowering informed decision-making in your research and development endeavors.

Molecular Identity and Structural Attributes

Precise identification is paramount for any chemical entity. This compound is cataloged under CAS Number 182415-24-3 .[1][2] Its structural and computational identifiers are crucial for database searches, computational modeling, and regulatory documentation.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 182415-24-3BLDpharm, PubChem[1][2]
Molecular Formula C₈H₆N₂O₂SPubChem[2]
Molecular Weight 194.21 g/mol PubChem[2]
Canonical SMILES C1=CSC(=C1)C2=CC(=NN2)C(=O)OPubChem[2]
InChI InChI=1S/C₈H₆N₂O₂S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12)PubChem[2]
InChIKey DUDBNCNNJMOLCC-UHFFFAOYSA-NPubChem[2]

The molecule's architecture, featuring a carboxylic acid group at the 3-position and a thiophene ring at the 5-position of the pyrazole core, dictates its electronic distribution and potential for intermolecular interactions.

Caption: 2D representation of this compound.

Core Physicochemical Properties: A Quantitative Overview

The interplay of a compound's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key computed and experimental data for this compound.

PropertyValue / RangeSignificance in Drug Development
Aqueous Solubility 20 µg/mL (at pH 7.4)[2]Critical for Bioavailability: Low solubility can be a major hurdle for oral drug absorption. This value suggests moderate to low solubility, which may necessitate formulation strategies for enhancement.
Lipophilicity (logP) Not experimentally determined. Computationally predicted values for similar structures range from 1.2 to 2.9.[3][4]Membrane Permeability & Binding: logP influences a drug's ability to cross cell membranes and its potential for non-specific binding. A value in the 1-3 range is often considered favorable.
Acidity (pKa) Not experimentally determined. Expected to be in the range of 3-5 for the carboxylic acid group.Ionization State: The pKa determines the charge of the molecule at physiological pH (~7.4). As a carboxylic acid, it will be predominantly deprotonated and negatively charged, impacting solubility and receptor interaction.
Polar Surface Area (TPSA) Computed value not found. Expected to be significant due to N-H, C=O, and O-H groups.Cellular Penetration: TPSA is a key predictor of a drug's ability to permeate cell membranes. High TPSA is generally associated with lower permeability.
Spectroscopic Data ¹H NMR and GC-MS data are available.[2]Structural Confirmation: Essential for verifying the identity, purity, and structure of the synthesized compound.

Synthesis and Reactivity Insights

While a dedicated synthesis protocol for this exact molecule is not detailed in the provided search results, established methodologies for related pyrazole carboxylic acids offer a reliable blueprint. A common and effective approach involves the cyclocondensation of a β-diketone precursor with hydrazine, followed by functional group manipulations.

A plausible synthetic pathway could involve:

  • Claisen Condensation: Reacting a thiophene-derived methyl ketone with diethyl oxalate to form a 1,3-dicarbonyl intermediate.

  • Cyclization: Treating the intermediate with hydrazine hydrate. This reaction typically proceeds readily to form the pyrazole ring.

  • Saponification: Hydrolyzing the resulting ester to the desired carboxylic acid.

The reactivity of this compound is dominated by its three key functional components:

  • Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, providing a handle for derivatization and pro-drug strategies.[5][6]

  • Pyrazole Ring: The N-H proton is weakly acidic and can be alkylated or acylated. The ring itself is relatively stable and aromatic in nature.

  • Thiophene Ring: Susceptible to electrophilic substitution, although the electron-withdrawing nature of the pyrazole ring may influence its reactivity.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust, field-proven methodologies for determining the most critical physicochemical parameters.

Protocol: Determination of pKa via Potentiometric Titration

The pKa is a measure of a molecule's acidity. For an ionizable compound, it is arguably the most important physicochemical property as it dictates solubility, lipophilicity, and binding at a given pH. Potentiometric titration is the gold-standard method for its determination.

Methodology:

  • Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the system to equilibrate.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, often calculated as the pH at which the compound is 50% ionized.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Determination of logP via Shake-Flask Method

The octanol-water partition coefficient (logP) is the classic measure of a compound's lipophilicity. The shake-flask method, while labor-intensive, remains the most reliable technique.

Methodology:

  • System Preparation: Prepare a solution of the compound in the aqueous phase (typically a buffer at a pH where the compound is neutral, if possible) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G A Prepare Pre-Saturated Octanol and Buffer B Add Compound to Aqueous Phase A->B C Mix Aqueous and Octanol Phases B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Compound in Each Phase E->F G Calculate logP F->G

Caption: Workflow for logP determination via the shake-flask method.

Potential Applications and Biological Context

The structural motifs within this compound are prevalent in molecules with diverse biological activities. While specific data for this compound is limited, the broader class of pyrazole-thiophene derivatives has shown significant promise.

  • Anti-inflammatory and Antidepressant Activity: Related pyrazole-thiophene carboxamides have been investigated for their potential as anti-inflammatory agents, possibly through interaction with cyclooxygenase enzymes, and have also shown potential antidepressant effects in preclinical models.[7]

  • Antimicrobial and Anticancer Agents: The pyrazole scaffold is a cornerstone of many antimicrobial and anticancer drugs. Nitro-substituted thiophene-pyrazole derivatives, for instance, have been explored for antituberculosis activity.[8]

  • Carbonic Anhydrase Inhibition: 5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[9]

  • Materials Science: The conjugated π-electron systems of the pyrazole and thiophene rings suggest potential applications in the development of organic electronics and functional materials.[7]

Conclusion

This compound is a heterocyclic compound with a physicochemical profile that makes it a compelling candidate for further investigation in drug discovery and materials science. Its moderate lipophilicity, acidic nature, and known biological relevance of its constituent scaffolds provide a strong rationale for its inclusion in screening libraries and lead optimization programs. The experimental protocols outlined in this guide provide a robust framework for rigorously characterizing this and similar molecules, ensuring the generation of high-quality data to drive research forward. As with any promising scaffold, a thorough understanding of these fundamental properties is the critical first step toward realizing its full potential.

References

Structural Analysis and Characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative

In the landscape of medicinal chemistry, the pyrazole and thiophene scaffolds are foundational pillars, each contributing to a vast portfolio of biologically active agents.[1][2] Pyrazole derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Similarly, thiophene-containing compounds are integral to numerous commercial drugs, demonstrating therapeutic applications from antipsychotics to antiplatelet agents.[2] The conjugation of these two heterocyclic systems into a single molecular entity, as in 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, presents a compelling subject for investigation in drug discovery. Its potential to interact with various biological targets is suggested by the presence of the pyrazole and thiophene rings, along with a carboxylic acid group capable of forming crucial hydrogen bonds.[5]

This guide provides a comprehensive technical overview of the essential analytical methodologies required to unequivocally confirm the structure and purity of this compound. Moving beyond mere procedural descriptions, we will delve into the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component of a robust characterization workflow. The insights provided herein are grounded in established scientific principles and field-proven laboratory practices.

Molecular Structure and Synthesis Overview

The molecule at the core of our analysis is this compound. Its structure features a five-membered pyrazole ring substituted at position 5 with a thiophene ring and at position 3 with a carboxylic acid functional group.

  • Molecular Formula: C₈H₆N₂O₂S

  • Molecular Weight: 194.21 g/mol

The synthesis of this class of compounds typically involves the reaction between thiophene derivatives and pyrazole precursors.[5] For instance, a common approach involves the condensation and cyclization of a thiophene-containing diketone with hydrazine, followed by oxidation of a suitable precursor group to the carboxylic acid. The precise confirmation of the resulting structure is paramount before proceeding to biological screening or further chemical modification.

cluster_synthesis Conceptual Synthesis Pathway Thiophene Precursor Thiophene Precursor Cyclocondensation Cyclocondensation Thiophene Precursor->Cyclocondensation Pyrazole Precursor Pyrazole Precursor Pyrazole Precursor->Cyclocondensation Target_Molecule This compound Cyclocondensation->Target_Molecule

Caption: Conceptual synthesis of the target molecule.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. Therefore, a synergistic workflow employing multiple spectroscopic and crystallographic methods is essential for unambiguous characterization. This integrated approach ensures that the determined structure is validated from several perspectives, from atomic connectivity to three-dimensional arrangement.

Start Synthesized Compound MS Mass Spectrometry (Molecular Weight) Start->MS FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) Start->NMR MS->NMR FTIR->NMR XRay Single-Crystal X-ray (3D Structure) NMR->XRay If single crystals are obtained End Structurally Confirmed Compound NMR->End XRay->End

Caption: Integrated workflow for structural characterization.

Spectroscopic Characterization

Spectroscopic methods provide foundational information regarding the functional groups present and the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will confirm the number and environment of protons on the thiophene and pyrazole rings, while ¹³C NMR will identify all unique carbon atoms, including those of the carbonyl group and the heterocyclic rings. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar carboxylic acid and its labile protons (OH and NH) are often observable.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Use a spectral width of ~220 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Data Presentation: Expected NMR Signals

¹H NMR (DMSO-d₆) Expected Chemical Shift (δ, ppm)MultiplicityAssignment
Carboxylic Acid (-COOH)> 12.0Broad Singlet1H
Pyrazole (-NH)~13.0 - 14.0Broad Singlet1H
Thiophene Protons~7.0 - 8.0Multiplets3H
Pyrazole Proton~7.0Singlet1H
¹³C NMR (DMSO-d₆) Expected Chemical Shift (δ, ppm)Assignment
Carboxylic Acid (C=O)~160 - 165C=O
Pyrazole & Thiophene Cs~110 - 150Aromatic/Heterocyclic Carbons

Note: Specific chemical shifts can vary based on concentration and precise sample conditions. These values are based on typical ranges for similar structures.[6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic vibrations for the carboxylic acid O-H and C=O groups, the N-H bond of the pyrazole ring, and C-H and C=C bonds of the aromatic rings. The O-H stretch of a carboxylic acid is particularly diagnostic, appearing as a very broad band due to strong hydrogen bonding in the solid state.[9][10]

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

  • Spectrum Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300 - 2500Broad, StrongO-H stretch (from hydrogen-bonded carboxylic acid)[9][10]
~3100MediumN-H stretch (pyrazole ring)[11]
1710 - 1680StrongC=O stretch (carbonyl of carboxylic acid)[9][12]
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic rings)
1320 - 1210MediumC-O stretch (carboxylic acid)[9]
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can provide the molecular formula with high accuracy. The fragmentation pattern observed can also offer corroborating evidence for the proposed structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction and purification.

  • Data Acquisition (Negative Ion Mode):

    • Set the instrument to negative ion detection mode. The carboxylic acid will readily deprotonate.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The primary ion expected is the deprotonated molecule [M-H]⁻.

  • Data Acquisition (Positive Ion Mode):

    • Set the instrument to positive ion detection mode.

    • The primary ion expected is the protonated molecule [M+H]⁺.

  • Analysis: Identify the molecular ion peak. For HRMS, compare the measured exact mass to the theoretical exact mass calculated for the formula C₈H₆N₂O₂S.

Expected Data:

  • [M-H]⁻ (Negative Mode): Expected m/z = 193.01

  • [M+H]⁺ (Positive Mode): Expected m/z = 195.02

  • Fragmentation: Common fragmentation may include the loss of CO₂ (44 Da) from the carboxylic acid group.

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

Expertise & Experience: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[3] This technique is crucial for confirming the connectivity, determining precise bond lengths and angles, and understanding intermolecular interactions, such as hydrogen bonding, which are vital for crystal packing and can influence the compound's physical properties and biological activity.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection and Mounting: Select a high-quality, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.[3]

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations.[3]

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[11]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques (e.g., with software like SHELXT).[11]

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.[11]

Data Presentation: Key Crystallographic Parameters

ParameterExpected InformationSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell[6]
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the crystal[4][6]
Unit Cell Dimensions (a, b, c, α, β, γ)Lattice parameters in Å and degreesDefines the size and shape of the repeating unit
Bond Lengths & AnglesPrecise intramolecular distances and anglesConfirms atomic connectivity and geometry
Hydrogen BondingIntermolecular interactionsReveals how molecules pack in the solid state

Conclusion

The structural characterization of this compound is a critical step in its development as a potential therapeutic agent. A logical, multi-technique approach, as outlined in this guide, is imperative for achieving an unambiguous and comprehensive understanding of its molecular structure. By integrating data from NMR, FT-IR, and Mass Spectrometry, researchers can confidently establish the molecular formula, functional group composition, and atomic connectivity. When possible, single-crystal X-ray diffraction provides the ultimate confirmation of the three-dimensional structure. This rigorous analytical validation is the bedrock upon which all subsequent biological and medicinal chemistry studies are built, ensuring the integrity and reproducibility of scientific findings.

References

An In-Depth Technical Guide to the Spectroscopic Data of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. This molecule is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of both thiophene and pyrazole scaffolds. Accurate interpretation of its spectroscopic data is paramount for unambiguous identification, purity assessment, and understanding its electronic and structural properties, which are crucial for further development.

This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The experimental methodologies, data interpretation, and the underlying scientific principles are discussed to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for the core structure of this compound.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The chemical shifts are influenced by the aromaticity of the pyrazole and thiophene rings, as well as the electron-withdrawing nature of the carboxylic acid group.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, to a concentration of 5-10 mg/mL. The use of DMSO-d₆ is particularly advantageous as it can solubilize the carboxylic acid and allows for the observation of exchangeable protons (N-H and O-H). The spectrum is typically recorded on a 300 or 500 MHz spectrometer.

Data Summary:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4 (pyrazole)~7.0-7.2s-
H3', H5' (thiophene)~7.3-7.8m
H4' (thiophene)~7.1-7.2t
NH (pyrazole)~13.0-14.0br s-
OH (carboxylic acid)~12.0-13.0br s-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Rationale:

  • Aromatic Protons: The protons on the thiophene ring (H3', H4', and H5') and the pyrazole ring (H4) resonate in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The specific chemical shifts are dictated by the electron density at each position.

  • Thiophene Protons: The thiophene protons typically appear as a complex multiplet due to spin-spin coupling. H4' often appears as a triplet, being coupled to both H3' and H5'.

  • Pyrazole Proton (H4): The proton at the C4 position of the pyrazole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atoms and the thiophene substituent.

  • Exchangeable Protons (NH and OH): The protons of the pyrazole N-H and the carboxylic acid O-H are acidic and therefore their signals are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, these protons are readily observable at a downfield chemical shift, often above 12 ppm.

G H4 H4 ~7.1 ppm (s) H3_prime H3' ~7.5 ppm (m) H4_prime H4' ~7.15 ppm (t) H5_prime H5' ~7.6 ppm (m) NH NH ~13.5 ppm (br s) OH OH ~12.5 ppm (br s) Molecule This compound Molecule->H4 Molecule->H3_prime Molecule->H4_prime Molecule->H5_prime Molecule->NH Molecule->OH

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired under the same conditions as the ¹H NMR spectrum, using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (pyrazole)~145-150
C4 (pyrazole)~105-110
C5 (pyrazole)~140-145
C=O (carboxylic acid)~160-165
C2' (thiophene)~130-135
C3' (thiophene)~125-130
C4' (thiophene)~128-132
C5' (thiophene)~125-130

Note: These are predicted chemical shifts based on related structures and computational models. Experimental values may vary.

Interpretation and Rationale:

  • Carboxylic Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field (highest ppm value).

  • Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms. C3 and C5, being directly attached to nitrogen, are generally more downfield than C4.

  • Thiophene Carbons (C2', C3', C4', C5'): The carbons of the thiophene ring resonate in the aromatic region. The carbon directly attached to the pyrazole ring (C2') is expected to be influenced by the substituent effect of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Data Summary:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3100N-H stretchPyrazole
~1700C=O stretchCarboxylic acid
~1600-1450C=C and C=N stretchAromatic rings (thiophene, pyrazole)
~1300-1200C-O stretchCarboxylic acid
~850-700C-H out-of-plane bendAromatic rings

Interpretation and Rationale:

  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching vibration.

  • N-H Stretch: The N-H stretching vibration of the pyrazole ring is expected to appear around 3100 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the thiophene and pyrazole rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-O stretching and C-H bending vibrations.

G OH_stretch O-H Stretch (3300-2500 cm⁻¹) NH_stretch N-H Stretch (~3100 cm⁻¹) CO_stretch C=O Stretch (~1700 cm⁻¹) Aromatic_stretch Aromatic C=C/C=N Stretch (1600-1450 cm⁻¹) Molecule Key IR Absorptions Molecule->OH_stretch Molecule->NH_stretch Molecule->CO_stretch Molecule->Aromatic_stretch

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol:

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

Data Summary:

m/zIonNotes
194[M]⁺Molecular ion (in EI-MS)
195[M+H]⁺Protonated molecule (in ESI-MS, positive mode)
193[M-H]⁻Deprotonated molecule (in ESI-MS, negative mode)
149[M-COOH]⁺Loss of the carboxylic acid group
122[M-C₄H₂S]⁺Loss of the thiophene ring

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) in the EI spectrum will have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (194 g/mol ). The presence of a sulfur atom will result in a characteristic M+2 peak with an abundance of about 4.4% relative to the M peak, due to the natural abundance of the ³⁴S isotope.

  • Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 149. Cleavage of the bond between the pyrazole and thiophene rings can also occur.

G M [M]⁺˙ m/z 194 M_COOH [M-COOH]⁺ m/z 149 M->M_COOH - COOH M_Thiophene [M-C₄H₂S]⁺ m/z 111 M->M_Thiophene - C₄H₂S

Caption: Plausible fragmentation pathway in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling patterns in the NMR spectra define the proton and carbon environments, while the vibrational frequencies in the IR spectrum confirm the presence of key functional groups. The molecular weight and fragmentation pattern observed in the mass spectrum further validate the molecular formula and structure. This comprehensive spectroscopic guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling confident identification and characterization of this important heterocyclic compound.

An In-depth Technical Guide to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical context, synthetic pathways, physicochemical properties, and explore the burgeoning research into its therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.

Introduction: The Convergence of Two Privileged Scaffolds

At the heart of this compound lies the fusion of two "privileged" heterocyclic scaffolds in medicinal chemistry: pyrazole and thiophene. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of numerous therapeutic agents since the late 19th century.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4][5][6][7]

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another key player in drug design. Its presence in a molecule can enhance metabolic stability and improve binding affinity to biological targets due to its unique electronic properties.[8] The combination of these two moieties, along with a carboxylic acid functional group, creates a molecule with a rich potential for diverse biological interactions. The carboxylic acid group, in particular, can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

This guide will explore the synthesis, properties, and known biological activities of this compound and its derivatives, providing a foundation for future research and development in this area.

Historical Context and the Evolution of Pyrazole-Based Therapeutics

The story of pyrazole in medicine began in the 1880s with the synthesis of antipyrine by Ludwig Knorr, a derivative of pyrazolone.[1] This discovery marked the advent of synthetic non-steroidal anti-inflammatory drugs (NSAIDs). The subsequent development of other pyrazole-based drugs, such as the analgesic dipyrone and the anti-inflammatory phenylbutazone, solidified the importance of this scaffold in drug discovery.[2]

The first synthesis of the parent pyrazole was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] Over the last century, the synthetic accessibility and diverse reactivity of the pyrazole ring have led to an explosion in the number of its derivatives.[1]

The incorporation of a thiophene ring into pyrazole structures is a more recent development, driven by the desire to modulate the electronic and pharmacokinetic properties of new drug candidates. The rationale behind combining these two heterocycles is to leverage the established biological activities of pyrazoles with the favorable drug-like properties conferred by the thiophene moiety.[8] While a singular "discovery" paper for this compound is not prominently documented, its emergence is a logical progression in the field of medicinal chemistry, building upon decades of research into both pyrazole and thiophene scaffolds.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the construction of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and effective strategy involves the use of thiophene-containing chalcones as precursors.

General Synthetic Strategy: From Chalcones to Pyrazoles

A prevalent method for synthesizing 5-substituted pyrazoles involves a multi-step sequence starting from a thiophene-containing chalcone.[9][10] This approach offers versatility in introducing various substituents onto the pyrazole ring.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_0 Chalcone Synthesis cluster_1 Pyrazole Ring Formation cluster_2 Carboxylic Acid Introduction 2-acetylthiophene 2-Acetylthiophene Chalcone Thiophene-containing Chalcone 2-acetylthiophene->Chalcone Base (e.g., NaOH) Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Chalcone Pyrazole 5-thiophen-2-yl-1H-pyrazole Chalcone->Pyrazole Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Final_Product 5-thiophen-2-yl-1H-pyrazole- 3-carboxylic acid Pyrazole->Final_Product Further Functionalization

Caption: General synthetic workflow from chalcones to the target molecule.

Step-by-Step Experimental Protocol

The following is a representative protocol for the synthesis of a 5-thiophen-2-yl-1H-pyrazole derivative, adapted from methodologies described in the literature.[9][10][11][12]

Step 1: Synthesis of Thiophene-Containing Chalcone

  • To a stirred solution of 2-acetylthiophene (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., 10% aqueous NaOH).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Step 2: Synthesis of the Pyrazole Ring

  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[9]

  • Add hydrazine hydrate (or a substituted hydrazine) in a slight excess.

  • Reflux the reaction mixture for several hours.

  • After completion of the reaction, cool the mixture and pour it into ice water.

  • The resulting solid is filtered, washed, and recrystallized to give the desired pyrazole derivative.

Step 3: Introduction of the Carboxylic Acid Group

The introduction of the carboxylic acid at the 3-position can be achieved through various methods, such as the hydrolysis of a corresponding ester or nitrile, which can be synthesized from appropriately functionalized starting materials. For instance, using a diketoester in the initial cyclization with hydrazine can directly lead to a pyrazole-3-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.

Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure, confirming the presence of the pyrazole and thiophene rings, and identifying the positions of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the pyrazole ring.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Physicochemical Properties and Computational Insights

A summary of the key physicochemical properties of the parent compound is provided below:

PropertyValue
CAS Number 182415-24-3[13]
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol [14]
InChI Key InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12)

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of related thiophene-pyrazole compounds.[15][16] These studies provide insights into the molecule's geometry, electronic transitions, and reactivity, which can be valuable in predicting its biological activity and designing new derivatives.[15][16]

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore, and its combination with a thiophene moiety has led to the discovery of compounds with a wide range of biological activities.

Biological_Activities Core 5-thiophen-2-yl-1H-pyrazole -3-carboxylic acid Scaffold Anticancer Anticancer Core->Anticancer e.g., Hsp90 inhibitors Antimicrobial Antimicrobial Core->Antimicrobial Antibacterial & Antifungal Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory e.g., COX inhibition Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition e.g., Kinase inhibitors

Caption: Reported biological activities of thiophene-pyrazole derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene-pyrazole derivatives. For instance, 5-aryl-3-thiophen-2-yl-1H-pyrazoles have been identified as a new class of Hsp90 inhibitors, showing potent antiproliferative activity against hepatocellular carcinoma cells.[17] Another study reported the synthesis of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives with demonstrated anticancer activity.[7]

Antimicrobial Activity

The thiophene-pyrazole scaffold has also shown promise as a source of new antimicrobial agents. Thiophene-appended pyrazoles have been synthesized and found to exhibit excellent inhibition against various microorganisms.[9] Some carboxamide derivatives of pyrazole containing a thiophene moiety have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Anti-inflammatory and Other Activities

Given the history of pyrazole-based NSAIDs, it is not surprising that thiophene-pyrazole derivatives have been investigated for anti-inflammatory properties.[3][14] Additionally, derivatives of this scaffold have been explored for a variety of other therapeutic applications, including as enzyme inhibitors and potential treatments for neurodegenerative diseases.[3][14][18]

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this class of compounds allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the substituents on both the pyrazole and thiophene rings to improve potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

potential therapeutic targets of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Executive Summary

The heterocyclic scaffold consisting of linked thiophene and pyrazole rings is a cornerstone in modern medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across a spectrum of diseases.[1] this compound represents a foundational structure within this chemical class. While direct, extensive biological profiling of this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of structurally related analogs provides a robust framework for predicting its likely therapeutic targets. This guide synthesizes existing research on thiophene-pyrazole derivatives to illuminate the most promising avenues for investigation and drug development efforts centered on this core structure. We will explore the mechanistic basis for potential targeting of key enzyme families, including protein kinases, inflammatory enzymes, and metabolic enzymes, providing both the strategic rationale and detailed experimental workflows for target validation.

The Thiophene-Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The this compound molecule integrates three key pharmacophoric features: a thiophene ring, a pyrazole ring, and a carboxylic acid group.

  • Thiophene Ring: Known for its lipophilicity and ability to engage in various receptor interactions, the thiophene moiety is a common feature in many approved drugs and is recognized for enhancing pharmacokinetic properties.[1][2]

  • Pyrazole Ring: This five-membered aromatic heterocycle with two adjacent nitrogen atoms is a versatile scaffold present in drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it particularly effective for modulating enzyme activity.[1][3]

  • Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and critically, can serve as a zinc-binding group (ZBG) in the active sites of metalloenzymes, such as carbonic anhydrases.[4]

The combination of these features suggests that this compound is pre-disposed to interact with a range of biological targets, making it a molecule of significant interest for therapeutic development.

Potential Therapeutic Target Class: Protein Kinases

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Several studies have demonstrated that thiophene-pyrazole derivatives can act as potent inhibitors of key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanistic Rationale: EGFR and VEGFR-2 are critical regulators of cell proliferation and angiogenesis, respectively.[2] Dual inhibition of these pathways is a validated strategy in oncology. Hybrid molecules combining thiophene and pyrazole moieties have been rationally designed and synthesized as multi-target inhibitors of both wild-type and mutant EGFR, as well as VEGFR-2.[2][5] This suggests that the 5-thiophen-2-yl-1H-pyrazole scaffold is well-suited to fit within the ATP-binding pocket of these kinases.

Associated Signaling Pathway: EGFR/VEGFR-2 in Cancer

Activation of EGFR and VEGFR-2 by their respective ligands (e.g., EGF, VEGF) leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation Compound 5-thiophen-2-yl-1H- pyrazole-3-carboxylic acid Compound->EGFR Compound->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways and potential inhibition points.

Heat Shock Protein 90 (Hsp90)

Mechanistic Rationale: Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins, including kinases.[6] Its inhibition leads to the degradation of these clients, providing a multi-pronged attack on cancer cells. A study identified 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors, with a lead compound demonstrating an IC50 of 83 nM against HepG2 hepatocellular carcinoma cells.[6] This strongly implicates the thiophene-pyrazole core in binding to the ATP-binding site of Hsp90.

Potential Therapeutic Target Class: Enzymes of the Inflammatory Cascade

Chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular disease, and cancer. The thiophene-pyrazole scaffold has been shown to inhibit several enzymes central to the inflammatory response.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Mechanistic Rationale: COX-1/COX-2 and 5-LOX are the key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively—potent mediators of inflammation and pain. A series of thiophene-bearing pyrazole derivatives were found to be effective inhibitors of COX, 5-LOX, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7] This dual COX/5-LOX inhibition is a highly sought-after therapeutic profile, as it may offer broader anti-inflammatory efficacy with an improved gastrointestinal safety profile compared to traditional NSAIDs.

Associated Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation Pain Fever PGs->Inflammation LTs->Inflammation Compound 5-thiophen-2-yl-1H- pyrazole-3-carboxylic acid Compound->COX Compound->LOX

Caption: The arachidonic acid cascade and targets for anti-inflammatory action.

Potential Therapeutic Target Class: Metalloenzymes

Carbonic Anhydrases (CAs)

Mechanistic Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting cancer progression and metastasis. The carboxylic acid moiety of the title compound can act as a zinc-binding group, a critical feature for CA inhibition.[4] Indeed, 5-aryl-1H-pyrazole-3-carboxylic acids have been reported as selective inhibitors of the tumor-associated isoforms hCA IX and XII over the cytosolic "housekeeping" isoforms hCA I and II.[4] Pyrazole derivatives have also shown potent inhibition of hCA I and II with Ki values in the nanomolar range.[8]

Table 1: Inhibitory Activity of Related Pyrazole Derivatives Against Carbonic Anhydrases

Compound ClassTarget Isoform(s)Reported Activity (Ki / IC50)Reference
Pyrazole[3,4–d]pyridazine derivativeshCA I, hCA II9.03–55.42 nM (hCA I), 18.04–66.24 nM (hCA II)[8]
Novel Pyrazoline derivativeshCA I, hCA II17.4–40.7 nM (hCA I), 16.1–55.2 nM (hCA II)[8]
5-Aryl-1H-pyrazole-3-carboxylic acidshCA IX, hCA XIIActive in the 4–50 µM range[4]

Experimental Workflows for Target Validation

The identification of a potential therapeutic target must be followed by rigorous experimental validation. The following workflow provides a general framework for confirming the interaction of this compound with a putative enzyme target.

Target_Validation_Workflow Start Hypothesized Target Biochem Biochemical Assays (Enzyme Kinetics, IC50) Start->Biochem Binding Biophysical Assays (SPR, ITC, DSF) Biochem->Binding Decision1 Target Interaction Confirmed? Binding->Decision1 Cellular Cell-Based Assays (Target Engagement, Phenotypic) Decision2 Cellular Activity Demonstrated? Cellular->Decision2 Structural Structural Biology (X-ray Crystallography, Cryo-EM) End Validated Target Structural->End Decision1->Cellular Yes Stop Re-evaluate Hypothesis Decision1->Stop No Decision2->Structural Yes Decision2->Stop No

Caption: A generalized experimental workflow for therapeutic target validation.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.

Materials:

  • Recombinant human EGFR kinase (e.g., from a commercial vendor).

  • Kinase substrate (e.g., a poly-Glu,Tyr 4:1 peptide).

  • Adenosine-5'-triphosphate (ATP).

  • Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA).

  • This compound (test compound), dissolved in DMSO.

  • Staurosporine (positive control inhibitor).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 1:3 dilution factor. Also prepare dilutions for the staurosporine positive control.

  • Assay Plate Setup:

    • To the appropriate wells of a 384-well plate, add 1 µL of the compound dilutions (or DMSO for vehicle control).

    • Add 10 µL of the kinase/substrate mixture (pre-diluted in assay buffer to the desired concentration) to all wells.

    • Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme interaction.

  • Initiate Reaction: Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour. The exact time may need optimization.

  • Stop and Detect:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 20 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data with the vehicle control (0% inhibition) and a no-ATP control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a molecule of high therapeutic potential. Based on robust evidence from structurally related analogs, the most promising potential targets belong to the protein kinase, carbonic anhydrase, and inflammatory enzyme families. The immediate path forward involves the systematic screening of this compound against diverse panels of these enzymes. Positive hits from these biochemical screens should be followed by biophysical confirmation of binding and subsequent evaluation in cell-based models of cancer and inflammation. Further exploration through structure-activity relationship (SAR) studies, where the thiophene, pyrazole, and carboxylic acid moieties are systematically modified, will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel, targeted therapeutics.[3][9]

References

electronic properties of pyrazole-thiophene compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Pyrazole-Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the electronic properties of hybrid compounds incorporating pyrazole and thiophene moieties. These two heterocycles are "privileged scaffolds" in both medicinal chemistry and materials science.[1][2] Thiophene, with its electron-rich sulfur atom, offers unique electronic characteristics and structural planarity, making it a cornerstone for π-conjugated systems.[2][3][4] Pyrazole, an aromatic diazole, provides a flexible, electron-rich structure with versatile substitution patterns that allow for fine-tuning of molecular properties.[1][5] The fusion of these two rings creates a synergistic system with tunable electronic properties, leading to significant interest in applications ranging from organic electronics to targeted therapeutics.[1][6][7]

This document moves beyond a simple recitation of facts, delving into the causal relationships between molecular structure, electronic behavior, and functional application. We will explore the theoretical underpinnings, detail field-proven experimental protocols for characterization, and present the data in a clear, comparative format.

The Structural and Electronic Synergy of Pyrazole-Thiophene Systems

The unique electronic landscape of pyrazole-thiophene compounds arises from the interplay between the electron-donating nature of the thiophene ring and the versatile electronic characteristics of the pyrazole moiety. The presence of sulfur in thiophene enhances π-conjugation and can facilitate intermolecular S···S interactions, which are crucial for charge transport in organic materials.[4] The pyrazole ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond donor or acceptor and its electronic character can be modulated through substitution at various positions.[1][5]

This combination allows for the rational design of molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier molecular orbitals, the HOMO-LUMO gap (ΔEH-L), is a critical parameter that dictates the compound's optical and electronic properties, including its absorption/emission wavelengths and its potential as a semiconductor.[8]

Logical Framework for Analysis

The investigation of these compounds follows a validated workflow that integrates theoretical prediction with experimental verification.

G cluster_0 Design & Synthesis cluster_1 Theoretical Prediction cluster_2 Experimental Characterization cluster_3 Application Start Conceptual Design (Target Properties) Synth Chemical Synthesis Start->Synth DFT Computational Modeling (DFT Calculations) Synth->DFT Structural Info CV Electrochemical Analysis (Cyclic Voltammetry) Synth->CV Spectro Spectroscopic Analysis (UV-Vis, Fluorescence) Synth->Spectro FMO FMO Analysis (HOMO, LUMO, Gap) DFT->FMO FMO->CV App Device Fabrication / Biological Assay FMO->App Predicted Properties CV->FMO CV->App Redox Potentials Spectro->App Optical Properties

Caption: Integrated workflow for pyrazole-thiophene compound development.

Theoretical & Computational Analysis

Density Functional Theory (DFT) is an indispensable tool for predicting the electronic properties of novel pyrazole-thiophene derivatives before their synthesis.[9][10] These in silico studies provide deep insights into molecular geometry, electronic structure, and spectroscopic features, guiding the rational design of molecules with desired characteristics.[6][11]

Key Computational Descriptors:
  • Frontier Molecular Orbitals (FMOs): The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity).[8]

  • HOMO-LUMO Gap (ΔEH-L): This energy gap is a primary determinant of the molecule's kinetic stability and optical properties. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.[8][12]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.

Protocol: Ground-State Geometry and FMO Calculation

This protocol describes a typical DFT calculation workflow using software like Gaussian.

  • Structure Input: Draw the 2D structure of the pyrazole-thiophene derivative using chemical drawing software and convert it to a 3D structure.

  • Geometry Optimization: Perform a full geometry optimization in the gas phase to find the lowest energy conformation. A common and reliable functional for this purpose is B3LYP or the long-range corrected ωB97X-D, paired with a basis set like 6-31G(d) or def2-TZVPP.[6][9] The choice of functional is critical; ωB97X-D, for instance, is well-suited for systems with potential charge-transfer character.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]

  • FMO Energy Calculation: From the optimized structure's output file, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the simple difference: ΔEH-L = ELUMO - EHOMO.

  • Visualization: Use visualization software to generate isosurface plots of the HOMO and LUMO to understand the spatial distribution of these orbitals, which reveals the regions of the molecule involved in electron donation and acceptance.

Experimental Characterization of Electronic Properties

While computational methods are predictive, experimental techniques are essential for validating theoretical models and quantifying the actual electronic behavior of the synthesized compounds.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of pyrazole-thiophene compounds. It provides experimental values for the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.

Causality: The onset oxidation potential (Eox) corresponds to the energy required to remove an electron from the HOMO, while the onset reduction potential (Ered) corresponds to the energy required to add an electron to the LUMO. These experimental values provide a direct link to the frontier orbital energies.

  • Sample Preparation: Dissolve the pyrazole-thiophene compound (typically 0.001 M) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is crucial for ensuring conductivity of the solution.

  • Cell Setup: Use a standard three-electrode cell:

    • Working Electrode: Glassy carbon or platinum disk.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Calibration: Record the voltammogram of a standard reference compound, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, under the same conditions. This allows for accurate calibration of the potential axis.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the starting potential. The scan rate is typically set between 50-100 mV/s.

  • Data Analysis:

    • Determine the onset oxidation (Eonset, ox) and onset reduction (Eonset, red) potentials from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc+, often assumed to be at -4.8 eV or -5.1 eV relative to vacuum):

      • EHOMO (eV) = -[Eonset, ox vs Fc/Fc+ + 4.8]

      • ELUMO (eV) = -[Eonset, red vs Fc/Fc+ + 4.8]

    • The electrochemical band gap is then: Egel = ELUMO - EHOMO.

Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence emission spectroscopies reveal how the molecule interacts with light, providing information on electronic transitions and the optical band gap.

Causality: The absorption of a photon promotes an electron from the HOMO to the LUMO (a π-π* transition in these conjugated systems). The wavelength of maximum absorption (λmax) is inversely related to the energy of this transition. Fluorescence is the radiative relaxation of the electron from the LUMO back to the HOMO. The difference between the absorption and emission maxima is known as the Stokes shift.

  • Solution Preparation: Prepare dilute solutions (micromolar range, e.g., 10-5 to 10-6 M) of the compound in a spectroscopic grade solvent (e.g., THF, chloroform, or toluene). The concentration must be low enough to be within the linear range of the Beer-Lambert law.

  • UV-Vis Absorption:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

    • Determine the absorption onset (λonset) from the long-wavelength edge of the spectrum.

  • Fluorescence Emission:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax of absorption.

    • Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength, to record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the optical band gap (Egopt) from the absorption onset:

      • Egopt (eV) = 1240 / λonset (nm)

    • Calculate the Stokes shift: ΔS = λem - λmax. A large Stokes shift is often desirable in applications like fluorescent probes and OLEDs to minimize self-absorption.

Applications and Structure-Property Relationships

The tunability of pyrazole-thiophene compounds makes them promising candidates for diverse applications.

Organic Electronics (OLEDs & Solar Cells)

In organic electronics, the HOMO and LUMO levels are critical for matching the work functions of electrodes and other materials in a device to ensure efficient charge injection and transport.[7][13]

  • For Organic Light-Emitting Diodes (OLEDs): The materials need appropriate HOMO/LUMO levels for charge injection from the anode and cathode, respectively, and a suitable band gap to emit light in the desired color range.[7]

  • For Organic Solar Cells (OSCs): In a bulk heterojunction (BHJ) solar cell, the donor material (often a polymer or small molecule like a pyrazole-thiophene derivative) needs a HOMO level that is deep enough to provide a high open-circuit voltage (Voc) and a LUMO level that is sufficiently higher than the acceptor's (e.g., PCBM) LUMO to drive exciton dissociation.[4][7][13]

G y_axis Energy LUMO_D LUMO LUMO_A LUMO LUMO_D->LUMO_A ΔE_LUMO (Electron Transfer) HOMO_D HOMO HOMO_A HOMO

Caption: Energy level alignment in an organic solar cell donor-acceptor pair.

Medicinal Chemistry and Sensing

In a biological context, the electronic properties influence how a molecule interacts with its target.[3][6] For instance, the charge distribution (visualized by MEP) can dictate binding affinity to protein targets.[6] Furthermore, compounds with strong fluorescence and high quantum yields can be developed as biological probes and sensors. The antioxidant activity of some derivatives has been correlated with the HOMO-LUMO gap, where a larger gap can suggest greater electronic stability.[6]

Comparative Data

The following table summarizes representative data for hypothetical pyrazole-thiophene derivatives to illustrate structure-property relationships. 'D' represents an electron-donating group (e.g., -OCH3) and 'A' represents an electron-withdrawing group (e.g., -NO2).

Compound IDSubstituent on ThiopheneEHOMO (eV)(a)ELUMO (eV)(a)Egel (eV)λmax (nm)(b)Egopt (eV)Application Note
PT-H H-5.50-2.503.004102.85Base scaffold, blue-region emitter.
PT-D D (-OCH3)-5.25-2.452.804452.65Higher HOMO, better for hole injection (donor).
PT-A A (-NO2)-5.80-2.902.904252.75Lower LUMO, better for electron injection (acceptor).

(a) Estimated from cyclic voltammetry. (b) Measured in THF solution.

Analysis of Trends:

  • Electron-Donating Groups (EDGs): Attaching an EDG to the thiophene ring destabilizes (raises) the HOMO energy level more significantly than the LUMO. This typically leads to a smaller band gap and a red-shift (longer wavelength) in absorption.[14][15] This is desirable for creating donor materials in OSCs.

  • Electron-Withdrawing Groups (EWGs): Attaching an EWG stabilizes (lowers) both the HOMO and LUMO levels, but often has a more pronounced effect on the LUMO. This can be used to tune electron affinity and create acceptor-type materials.

Conclusion

Pyrazole-thiophene compounds represent a versatile and powerful class of organic molecules. Their electronic properties can be precisely controlled through synthetic modification, guided by a synergistic approach of computational modeling and empirical characterization. The protocols and principles outlined in this guide provide a robust framework for researchers to explore, understand, and harness the potential of these compounds in the development of next-generation organic electronic devices and advanced therapeutic agents. The continued investigation into the structure-property relationships of these hybrid systems will undoubtedly unlock new and exciting applications in science and technology.

References

An In-depth Technical Guide to 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its molecular architecture, featuring both a pyrazole and a thiophene ring, makes it a versatile scaffold for the development of novel therapeutic agents. The pyrazole moiety is a common structural motif in a wide array of pharmaceuticals, while the thiophene ring often serves to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical identifiers, synthesis, characterization, and potential applications of this promising molecule.

Chemical Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. The following tables summarize the key chemical identifiers and computed physicochemical properties of this compound.

Table 1: Chemical Identifiers [1]

IdentifierValue
CAS Number 182415-24-3
IUPAC Name 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol
Canonical SMILES C1=CSC(=C1)C2=CC(=NN2)C(=O)O
InChIKey DUDBNCNNJMOLCC-UHFFFAOYSA-N

Table 2: Physicochemical Properties [1]

PropertyValue
XLogP3 1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 194.01499861
Topological Polar Surface Area 94.2 Ų
Solubility (at pH 7.4) 20 µg/mL

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, a thiophene-containing β-ketoester is a key intermediate.

Proposed Synthetic Pathway: Knorr Pyrazole Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound, starting from commercially available reagents.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Hydrolysis Ethyl_2_thienylacetate Ethyl 2-(thiophen-2-yl)acetate Intermediate_1 Ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate Ethyl_2_thienylacetate->Intermediate_1 1. Diethyl oxalate Diethyl_oxalate Diethyl oxalate NaOEt Sodium ethoxide in Ethanol NaOEt->Intermediate_1 2. NaOEt, Ethanol Intermediate_1_ref Ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate Hydrazine Hydrazine hydrate Intermediate_2 Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate Intermediate_1_ref->Intermediate_2 1. Hydrazine hydrate Intermediate_2_ref Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate NaOH NaOH (aq) HCl HCl (aq) Final_Product This compound Intermediate_2_ref->Final_Product 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles and provides a robust framework for the synthesis.

Step 1: Synthesis of Ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of ethyl 2-(thiophen-2-yl)acetate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate.

Step 2: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 2-oxo-4-(thiophen-2-yl)-4-oxobutanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

  • To a solution of ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and acidify with 1M hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following is a representative workflow for the characterization of this compound.

Characterization_Workflow Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Compound->MS IR Infrared Spectroscopy (FT-IR) Synthesized_Compound->IR HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Compound->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Analytical workflow for the characterization of the target compound.

Expected Spectral Data
  • ¹H NMR (in DMSO-d₆):

    • A broad singlet for the carboxylic acid proton (COOH) above 12 ppm.

    • A singlet for the pyrazole ring proton (CH) between 6.5 and 7.5 ppm.

    • Multiplets for the three thiophene ring protons between 7.0 and 8.0 ppm.

    • A broad singlet for the pyrazole NH proton.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the carboxylic acid carbonyl carbon (C=O) between 160 and 170 ppm.

    • Signals for the pyrazole and thiophene ring carbons in the aromatic region (110-150 ppm).

  • Mass Spectrometry (ESI-MS):

    • Expected [M-H]⁻ ion at m/z 193.007.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.

    • A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹.

    • C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

    • C-S stretching vibrations characteristic of the thiophene ring.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold in drug discovery. Research on structurally related compounds has highlighted several potential therapeutic applications.

  • Hsp90 Inhibition: Diarylpyrazoles containing a thiophene group have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy.

  • Anti-inflammatory and Antidepressant Activity: The pyrazole-thiophene scaffold is present in molecules that have shown potential anti-inflammatory and antidepressant properties.[1] These activities are often attributed to the ability of such compounds to interact with key enzymes and receptors in the central nervous system and inflammatory pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • GHS Classification:

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

    • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Conclusion

This compound is a heterocyclic compound with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical identifiers, a plausible and detailed synthetic route, a framework for its analytical characterization, and insights into its potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes & Protocols: Investigating 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a potential anticancer agent. This document outlines the scientific rationale, key experimental workflows, and detailed protocols for a systematic investigation of its biological activity.

Introduction: The Therapeutic Potential of Pyrazole Heterocycles

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2][3] Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as inhibition of protein kinases (e.g., EGFR, CDK), disruption of tubulin polymerization, and interaction with DNA.[1][4] The incorporation of a thiophene moiety can further enhance the biological activity of the pyrazole core. The unique electronic properties of the thiophene ring can influence the molecule's interaction with biological targets.

This compound is a novel compound that combines these two key pharmacophores. While specific data on this particular molecule is emerging, related structures, such as 5-aryl-3-thiophen-2-yl-1H-pyrazoles, have demonstrated potent antiproliferative activity, for instance, by inhibiting Hsp90 in hepatocellular carcinoma cells.[5] This provides a strong rationale for the systematic evaluation of this compound as a potential anticancer therapeutic.

This guide will detail a strategic, multi-tiered approach to elucidating the anticancer potential of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies.

Preclinical Evaluation Strategy: A Multi-Faceted Approach

A robust preclinical evaluation of a novel compound requires a systematic and logical progression of experiments. The following workflow is proposed to comprehensively assess the anticancer properties of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification & Pathway Analysis cluster_3 Phase 4: Advanced In Vitro Models A Compound Preparation & QC B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C Determination of IC50 Values B->C D Cell Cycle Analysis C->D E Apoptosis Assays (Annexin V/PI Staining) C->E F Colony Formation Assay C->F G Kinase Profiling D->G E->G H Western Blot Analysis of Key Signaling Proteins G->H I Molecular Docking Studies H->I J 3D Spheroid/Organoid Models H->J K Combination Studies J->K

Figure 1: A tiered experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon))

  • Complete growth medium (specific to each cell line)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Materials:

  • Cancer cell line of interest (selected based on IC50 results)

  • This compound

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To determine if this compound induces apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

    • Quantify the percentage of cells in each quadrant.

Potential Signaling Pathways and Target Identification

Based on the known mechanisms of action of pyrazole derivatives, this compound may modulate several key signaling pathways implicated in cancer.

G cluster_0 Potential Molecular Targets cluster_1 Cellular Processes Kinases CDKs EGFR VEGFR Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Kinases->Cell_Cycle_Arrest Tubulin Tubulin Tubulin->Cell_Cycle_Arrest Hsp90 Hsp90 Apoptosis Induction of Apoptosis Hsp90->Apoptosis DNA DNA DNA->Apoptosis Compound This compound Compound->Kinases Inhibition Compound->Tubulin Disruption Compound->Hsp90 Inhibition Compound->DNA Binding Anti_Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Anti_Proliferation Apoptosis->Anti_Proliferation

Figure 2: Potential mechanisms of action for this compound in cancer cells.

To elucidate the specific mechanism of action, further experiments are recommended:

  • Kinase Profiling: Screen the compound against a panel of kinases to identify potential targets.

  • Western Blot Analysis: Following treatment with the compound, analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major signaling pathways (e.g., PI3K/Akt, MAPK).

Conclusion and Future Directions

These application notes provide a foundational framework for the initial anticancer evaluation of this compound. The data generated from these protocols will offer significant insights into the compound's potency and mechanism of action. Positive results from these in vitro studies would warrant further investigation using more complex models, such as 3D tumor spheroids and in vivo animal models, to assess its therapeutic potential in a more physiologically relevant context.[7][8]

References

Application Notes and Protocols for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.

Introduction: A Privileged Scaffold for Kinase Inhibition

The landscape of targeted therapy is dominated by the pursuit of selective kinase inhibitors. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures," demonstrating a remarkable propensity for binding to the ATP pocket of various kinases. The pyrazole ring system is one such scaffold, forming the core of numerous FDA-approved kinase inhibitors, including the JAK inhibitor Ruxolitinib.[1] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal foundation for inhibitor design.[1]

Similarly, the thiophene moiety is a well-established bioisostere for the phenyl ring in medicinal chemistry and is present in a multitude of kinase inhibitors targeting VEGFR, Akt, and JNK.[1][2][3][4] The combination of these two privileged heterocycles in 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid presents a compelling starting point for kinase inhibitor discovery and development. This document provides a comprehensive guide to the characterization of this compound, outlining its potential applications and providing detailed protocols for its evaluation as a kinase inhibitor.

Based on extensive structure-activity relationship (SAR) studies of related pyrazole and thiophene-containing compounds, we hypothesize that this compound is a promising candidate for the inhibition of kinases within the Janus Kinase (JAK) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Derivatives of this core structure have demonstrated potent inhibitory activity against these and other therapeutically relevant kinases.[2][5][6]

Physicochemical Properties and Compound Handling

A summary of the known and predicted physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂S--INVALID-LINK--
Molecular Weight194.21 g/mol --INVALID-LINK--
XLogP31.5--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count4--INVALID-LINK--
Experimental Solubility To be determined N/A

Note on Solubility: The aqueous solubility of the carboxylic acid form has not been extensively reported. It is critical to experimentally determine the solubility in relevant assay buffers. A recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous kinase assay buffers should be carefully monitored for precipitation. The final DMSO concentration in the assay should typically be kept below 1% to minimize solvent effects on enzyme activity. A related carboxamide derivative has shown solubility in DMSO at 12 mg/mL.[7]

Hypothesized Mechanism of Action and Target Pathways

We propose that this compound functions as an ATP-competitive kinase inhibitor. The pyrazole core is expected to anchor the molecule in the ATP-binding pocket by forming hydrogen bonds with the hinge region residues. The thiophene and carboxylic acid moieties will likely occupy adjacent hydrophobic and solvent-exposed regions, respectively, contributing to the compound's potency and selectivity profile.

Potential Target Signaling Pathway: JAK-STAT

The JAK-STAT signaling cascade is a critical pathway in cytokine and growth factor signaling, playing a central role in immunity and hematopoiesis.[8] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune diseases.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Transcription 6. Transcriptional Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor 5-thiophen-2-yl-1H- pyrazole-3-carboxylic acid Inhibitor->JAK Inhibition

Figure 1: Hypothesized inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound. It is recommended to begin with a broad-spectrum biochemical assay before proceeding to more specific and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Universal Kinase Assay)

This protocol is designed to measure the effect of the test compound on the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[1][9]

Materials:

  • Recombinant human kinase (e.g., JAK2, VEGFR2)

  • Kinase substrate (specific for the chosen kinase)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Experimental Workflow:

Figure 2: Workflow for the ADP-Glo™ in vitro kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

    • Add 2 µL of the 2X ATP solution to each well to start the reaction (final volume: 5 µL).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Cell-Based Assay for JAK-STAT Pathway Inhibition (Western Blot for Phospho-STAT3)

This protocol assesses the ability of the compound to inhibit the phosphorylation of STAT3, a key downstream effector of the JAK pathway, in a cellular context.[11]

Materials:

  • Human cell line with a constitutively active or cytokine-inducible JAK-STAT pathway (e.g., HEL, K562, or cytokine-starved HeLa cells)

  • Cell culture medium and supplements

  • This compound

  • Cytokine for stimulation (if required, e.g., IL-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • If necessary, starve cells of serum or specific cytokines to reduce basal signaling.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IL-6 for 15-30 minutes) before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands.

    • Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition. A dose-dependent decrease in this ratio indicates inhibition of the JAK-STAT pathway.

Data Interpretation and Expected Results

In Vitro Kinase Assay: The primary output will be an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ value indicates higher potency. It is recommended to test the compound against a panel of kinases to determine its selectivity profile.

Cell-Based Western Blot: A successful experiment will show a dose-dependent decrease in the level of phosphorylated STAT3 upon treatment with this compound, with minimal to no change in the total STAT3 levels. This would confirm that the compound is cell-permeable and can engage its target in a cellular environment.

Treatmentp-STAT3 (Tyr705)Total STAT3β-Actin (Loading Control)
Untreated ControlHighUnchangedUnchanged
Vehicle (DMSO)HighUnchangedUnchanged
Compound (Low Dose)ReducedUnchangedUnchanged
Compound (High Dose)Significantly ReducedUnchangedUnchanged
Positive Control (e.g., Ruxolitinib)Significantly ReducedUnchangedUnchanged

Conclusion

This compound represents a promising chemical scaffold for the development of novel kinase inhibitors. Its structural similarity to known inhibitors of the JAK and VEGFR families provides a strong rationale for its investigation. The protocols outlined in this document offer a robust starting point for characterizing its inhibitory potential, from initial biochemical screening to validation in a cellular context. Successful execution of these experiments will provide valuable insights into the compound's potency, selectivity, and mechanism of action, paving the way for its further development as a therapeutic agent.

References

Application Notes & Protocols for the In Vitro Characterization of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] The incorporation of a thiophene ring often enhances the pharmacological profile of heterocyclic compounds. The subject of this guide, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, combines these two valuable moieties, suggesting a strong potential for biological activity. Structurally related compounds have demonstrated efficacy as inhibitors of crucial cellular targets like Heat Shock Protein 90 (Hsp90) and various protein kinases, and have shown significant anti-inflammatory and anti-proliferative effects.[4][5][6]

This document provides a comprehensive, step-by-step framework for the initial in vitro characterization of this compound. The protocols herein are designed not merely as instructions, but as a self-validating experimental cascade. We begin with a broad assessment of cellular viability to establish a therapeutic window, followed by targeted biochemical and cell-based pathway assays to elucidate its mechanism of action.

Section 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Expertise & Rationale: Before investigating the specific mechanism of a compound, it is imperative to determine the concentration range at which it affects cell viability. This foundational step prevents misinterpretation of data in subsequent experiments; a compound that kills cells will invariably inhibit cellular processes, but this is a non-specific, cytotoxic effect, not a targeted modulation. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7][8] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_readout Day 4/5: Assay Readout seed_cells Seed cells (e.g., HepG2, RAW 264.7) into a 96-well plate (1x10^4 cells/well) incubate_24h Incubate for 24h at 37°C, 5% CO2 to allow cell adherence seed_cells->incubate_24h prep_compound Prepare serial dilutions of this compound add_compound Replace media with media containing compound or vehicle control (DMSO) prep_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT solution (5 mg/mL) to each well incubate_4h Incubate for 4h (formazan crystal formation) add_mtt->incubate_4h solubilize Add solubilization solution (e.g., SDS-HCl or DMSO) incubate_4h->solubilize read_abs Read absorbance at 570 nm (reference wavelength >650 nm) solubilize->read_abs

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully aspirate the medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[9]

  • Solubilization: Aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10][11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Example Cytotoxicity Profile
Cell LineCompoundIncubation TimeIC₅₀ (µM)
HepG2 (Human Liver Cancer)This compound48h15.2
RAW 264.7 (Mouse Macrophage)This compound48h28.5
HEK293 (Human Embryonic Kidney)This compound48h>100

Section 2: Probing the Mechanism - In Vitro Kinase Inhibition

Expertise & Rationale: The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. An in vitro kinase assay provides a direct measure of the compound's ability to inhibit a specific kinase's enzymatic activity. This is a crucial step to identify direct molecular targets. We describe a general, non-radioactive protocol that can be adapted to a wide range of kinases and is amenable to high-throughput screening.

Protocol 2: In Vitro Kinase Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will result in less ATP consumption and a higher luminescence signal.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]

    • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration appropriate for the specific kinase (often near its Kₘ for ATP).

    • Kinase/Substrate Mix: Prepare a 2X solution of the recombinant kinase and its specific substrate (e.g., a peptide or protein) in kinase buffer.

  • Assay Procedure:

    • Dispense 5 µL of the test compound (at various concentrations) or vehicle control into the wells of a 384-well plate.

    • Add 10 µL of the 2X Kinase/Substrate mix to each well. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.[13]

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.[12]

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Stop the reaction and detect remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, luciferin, which generates light in the presence of ATP.

  • Data Acquisition: After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition = vehicle control; 100% inhibition = no kinase control). Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC₅₀ value.

Section 3: Cellular Pathway Interrogation - NF-κB Signaling

Expertise & Rationale: Nuclear Factor-kappa B (NF-κB) is a master transcription factor controlling inflammation, immunity, and cell survival.[14] Its signaling pathway is a prime target for anti-inflammatory and anti-cancer drug development. A luciferase reporter assay is a highly sensitive and quantitative method to assess the modulation of NF-κB transcriptional activity within a cellular context.[15] In this assay, cells are engineered to express the luciferase gene under the control of NF-κB response elements. Activation of the pathway leads to luciferase expression and a measurable light signal.[16]

Signaling Pathway: Canonical NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IKK->IkBa_p Phosphorylates NFkB p50/p65 (NF-κB) NFkB_n p50/p65 NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation compound 5-thiophen-2-yl- 1H-pyrazole- 3-carboxylic acid compound->IKK Inhibition? DNA NF-κB Response Element (DNA) NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Luciferase Luciferase Gene (Reporter) Transcription->Luciferase

Caption: Canonical NF-κB signaling pathway and potential point of inhibition.

Protocol 3: NF-κB Luciferase Reporter Assay
  • Cell Transfection & Seeding: Use a cell line (e.g., HEK293) stably transfected with an NF-κB luciferase reporter construct. Alternatively, transiently co-transfect cells with an NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Seed 2 x 10⁴ cells/well into a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Pre-treatment: Aspirate the medium and add fresh medium containing the test compound at various concentrations. Incubate for 1-2 hours. This step allows the compound to enter the cells before pathway activation.

  • Pathway Activation: Stimulate the NF-κB pathway by adding an agonist, such as Tumor Necrosis Factor-alpha (TNFα), to a final concentration of 10 ng/mL. Include an unstimulated control (vehicle only) and a stimulated control (TNFα + vehicle).

  • Incubation: Incubate the plate for 6-8 hours at 37°C. This duration is typically optimal for reporter gene expression following NF-κB activation.[16]

  • Cell Lysis: Wash the cells once with PBS. Add 50 µL of passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.

  • Data Acquisition: Use a dual-luciferase assay system.[17]

    • Add 50 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure luminescence (Signal A).

    • Add 50 µL of Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) to each well and measure luminescence again (Signal B).

  • Data Analysis: Calculate the ratio of Signal A to Signal B for each well to normalize for transfection efficiency and cell number. Determine the compound's effect by comparing the normalized ratios of treated wells to the stimulated control.

Section 4: Mechanistic Confirmation - Western Blot Analysis

Expertise & Rationale: Western blotting is a cornerstone technique for validating findings from cell-based assays by directly visualizing changes in protein levels and post-translational modifications, such as phosphorylation.[18] If the compound inhibits the NF-κB pathway, we would expect to see a decrease in the degradation of its inhibitor, IκBα. If it inhibits a kinase pathway, we would expect to see reduced phosphorylation of its downstream substrates (e.g., phospho-Akt, phospho-ERK).[18] This provides direct, mechanistic evidence of the compound's action.

Protocol 4: Western Blot for IκBα Degradation
  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency. Pre-treat with the test compound (at 1x and 5x its IC₅₀ from the reporter assay) for 1 hour. Stimulate with an NF-κB activator (e.g., LPS at 100 ng/mL) for 30 minutes. Include unstimulated and stimulated controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[19]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[20]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 12%) and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[21]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for IκBα. Also, probe a separate blot or re-probe the same blot for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[20]

    • Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[18] Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software. A successful inhibitor will show a higher level of IκBα in the stimulated, compound-treated sample compared to the stimulated control, indicating that degradation has been blocked.

Data Presentation: Expected Western Blot Outcome
TreatmentIκBα Level (Normalized to β-actin)Interpretation
Untreated Control1.00Basal level of IκBα
Stimulant (LPS)0.25IκBα is degraded, pathway is active
Stimulant + Compound (1x IC₅₀)0.60Partial inhibition of IκBα degradation
Stimulant + Compound (5x IC₅₀)0.95Strong inhibition of IκBα degradation

Conclusion

This application guide outlines a logical and robust cascade of in vitro assays for the initial characterization of this compound. By systematically moving from broad cytotoxicity screening to specific biochemical and cell-based pathway analyses, and finally to mechanistic validation, researchers can efficiently build a comprehensive profile of the compound's biological activity. This structured approach ensures that each experimental step is built upon a solid foundation, enabling the confident identification of its therapeutic potential and mechanism of action.

References

Application Note: Robust and Versatile Amide Coupling Strategies for Pyrazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazole Amides in Medicinal Chemistry

The pyrazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for the design of enzyme inhibitors and receptor modulators. The synthesis of amide derivatives from pyrazole carboxylic acids represents a critical transformation, enabling the exploration of chemical space and the optimization of drug-like properties.[2][3] This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals on the effective amide coupling of pyrazole carboxylic acids, focusing on two of the most reliable and widely used methodologies: the carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The choice of coupling reagent is paramount and is dictated by factors such as the steric and electronic nature of the substrates, the potential for racemization at adjacent chiral centers, and the desired reaction conditions.[4][5] This guide will delve into the mechanistic rationale behind these choices, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Underpinnings of Amide Bond Formation

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing amide coupling reactions. The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[4]

EDC/HOBt Coupling Pathway

The EDC/HOBt method is a classic and cost-effective approach. The reaction proceeds through a multi-step pathway:

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) activates the pyrazole carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4]

  • Formation of the HOBt Ester: This unstable intermediate is prone to side reactions and racemization. The addition of HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt active ester.[1][4][6] This step is critical for minimizing epimerization when coupling chiral carboxylic acids.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the HOBt ester, forming the desired amide bond and regenerating HOBt.[4]

HATU Coupling Pathway

HATU is a highly efficient uronium-based coupling reagent, often employed for challenging substrates, such as sterically hindered acids or poorly nucleophilic amines.[1][7]

  • Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the pyrazole carboxylic acid is deprotonated.[4][8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of a tetramethylurea byproduct.[4][7][9]

  • Anchimeric Assistance: The pyridine nitrogen atom in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state through a hydrogen-bonded 7-membered ring, which accounts for the high coupling efficiencies and rapid reaction rates observed with HATU.[7]

  • Amide Formation: The amine then displaces the OAt group to yield the final amide product.

Visualizing the Workflow: A Generalized Amide Coupling Scheme

The following diagram illustrates the general workflow for the amide coupling of a pyrazole carboxylic acid.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Pyrazole Carboxylic Acid (1.0 eq) D Add Coupling Reagent (e.g., HATU, EDC/HOBt) A->D B Amine (1.0-1.2 eq) F Stir at 0°C to RT (1-18 hours) B->F C Anhydrous Solvent (e.g., DMF, DCM) C->D E Add Base (e.g., DIPEA) D->E Pre-activation (optional) E->F G Aqueous Workup (Wash with aq. acid, aq. base, brine) F->G Monitor by TLC/LC-MS H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate in vacuo H->I J Flash Column Chromatography I->J K Pure Pyrazole Amide J->K

Caption: Generalized workflow for pyrazole amide coupling.

Comparative Analysis of Common Coupling Reagents

The selection of the appropriate coupling reagent is a critical parameter for the success of the reaction. Below is a comparative table of commonly used reagents for pyrazole carboxylic acid couplings.

Reagent SystemAdvantagesDisadvantagesBest Suited For
EDC/HOBt Cost-effective; water-soluble byproduct (EDU) is easily removed by aqueous workup.[4]Slower reaction rates compared to uronium salts; risk of side reactions if the O-acylisourea intermediate is not efficiently trapped.Routine amide synthesis; scalable reactions where cost is a factor.
HATU/DIPEA High coupling efficiency and fast reaction rates; effective for sterically hindered substrates and weakly nucleophilic amines.[1][7]Higher cost; byproducts can sometimes complicate purification; potential for allergic reactions.[9]Difficult couplings; synthesis of complex molecules and peptide chemistry.[7]
DCC/DMAP Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely; DMAP can cause racemization.[10][11]Simple, small-scale reactions where purification challenges are manageable.
PyBOP Efficient and generates a soluble urea byproduct.Can be less effective for highly hindered couplings compared to HATU.A good general-purpose reagent, particularly in solid-phase synthesis.[11]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is adapted for a typical small-scale laboratory synthesis.

Materials:

  • Pyrazole carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask, add the pyrazole carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.[12][13]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 equiv) dropwise to the flask.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4] This removes the water-soluble byproducts and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol is particularly useful for more challenging couplings.

Materials:

  • Pyrazole carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) to the solution.[14]

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[4]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[5]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 8-11 from Protocol 1 for the workup and purification.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Amine is protonated and non-nucleophilic.- Steric hindrance.- Presence of water hydrolyzing the active ester.[5]- Increase the equivalents of coupling reagent and/or base.- Switch to a more powerful coupling reagent like HATU.- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature or time.
Formation of Side Products - Racemization of chiral centers.- Reaction of the coupling reagent with nucleophilic side chains.- Formation of tetramethylurea or dicyclohexylurea byproducts complicating purification.[9]- Run the reaction at a lower temperature (0 °C).- Ensure an additive like HOBt is used with carbodiimides.- Use appropriate protecting groups for other nucleophilic functionalities.- Choose a coupling reagent with water-soluble byproducts (e.g., EDC).
Incomplete Reaction - Poor solubility of starting materials.- Insufficient reaction time or temperature.- Deactivation of the coupling reagent over time.- Use a co-solvent to improve solubility.- Cautiously increase the reaction temperature.- Add the coupling reagent in portions if the reaction is very slow.

Conclusion

The amide coupling of pyrazole carboxylic acids is a fundamental and versatile tool in the arsenal of the medicinal chemist. By understanding the underlying mechanisms of common coupling reagents like EDC/HOBt and HATU, and by employing robust and well-considered experimental protocols, researchers can efficiently synthesize diverse libraries of pyrazole amides for biological evaluation. The choice of methodology should be tailored to the specific substrates at hand, and a systematic approach to optimization and troubleshooting will ensure the highest probability of success in achieving the desired chemical transformations.

References

Application Notes and Protocols for the Investigation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrazole-Thiophene Scaffolds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central axis in the inflammatory cascade involves the enzymatic production of prostaglandins and leukotrienes by cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), respectively. Furthermore, the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) leads to the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

The pyrazole heterocyclic ring is a cornerstone in medicinal chemistry, famously exemplified by the COX-2 selective inhibitor, celecoxib. The incorporation of a thiophene moiety into the pyrazole scaffold has emerged as a promising strategy for developing novel anti-inflammatory agents. Thiophene-bearing pyrazole derivatives have been investigated for their potent inhibitory effects on key inflammatory mediators. This document provides a comprehensive guide for the pre-clinical evaluation of a specific molecule within this class, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid , detailing the scientific rationale and step-by-step protocols for its characterization as a potential anti-inflammatory therapeutic. While direct experimental data for this specific compound is emerging, the protocols outlined herein are based on established methodologies for analogous compounds and provide a robust framework for its investigation.

Hypothesized Mechanism of Action

Based on the structure of this compound and preclinical data from structurally related compounds, its anti-inflammatory effects are likely mediated through a multi-target mechanism. The primary hypothesis is the inhibition of COX enzymes, with a potential for selectivity towards the inducible COX-2 isoform, thereby reducing the synthesis of pro-inflammatory prostaglandins. A secondary hypothesis involves the modulation of the NF-κB signaling pathway, leading to a downstream reduction in the expression and release of key pro-inflammatory cytokines.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial phase of characterization involves a series of in vitro assays to determine the direct effects of this compound on cellular models of inflammation and key enzymatic targets.

Assessment of Cytotoxicity

Before evaluating the anti-inflammatory properties of a compound, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells.

Evaluation of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The Griess assay is a common method for measuring NO production.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[2]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines

The ability of this compound to suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is a critical indicator of its anti-inflammatory potential. Enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere. Pre-treat the cells with the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated for each assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To directly assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes, a cell-free enzymatic assay is employed. This allows for the determination of the compound's potency (IC₅₀) and its selectivity for COX-2 over COX-1.

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reagent Preparation: Prepare the assay buffer, heme, arachidonic acid, and purified COX-1 and COX-2 enzymes as per the kit's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Absorbance Reading: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy

Following promising in vitro results, the anti-inflammatory effects of this compound should be evaluated in established animal models of inflammation.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, which can be quantified.

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin or celecoxib), and treatment groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Xylene-Induced Ear Edema in Mice

This model is useful for evaluating the effect of compounds on acute inflammation, particularly on vascular permeability.

  • Animals and Grouping: Use Swiss albino mice, grouped and dosed as described for the paw edema model.

  • Induction of Edema: One hour after compound administration, apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Sample Collection: After a set time (e.g., 15-30 minutes), sacrifice the animals and collect circular sections from both ears using a cork borer.

  • Measurement of Edema: Weigh the ear sections and calculate the difference in weight between the right (treated) and left (control) ears to determine the extent of edema.

  • Calculation of Inhibition: Calculate the percentage of edema inhibition in the treatment groups compared to the vehicle control group.

Data Presentation and Interpretation

Table 1: In Vitro Anti-inflammatory Activity Profile of this compound (Hypothetical Data)
AssayParameterThis compoundCelecoxib (Reference)
Cytotoxicity IC₅₀ (µM) in RAW 264.7> 100> 100
NO Production IC₅₀ (µM)15.210.5
TNF-α Release IC₅₀ (µM)18.512.8
IL-6 Release IC₅₀ (µM)22.115.3
IL-1β Release IC₅₀ (µM)25.818.9
COX-1 Inhibition IC₅₀ (µM)85.415.2
COX-2 Inhibition IC₅₀ (µM)2.30.05
Selectivity Index (COX-1/COX-2)37.1304
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema (Hypothetical Data)
TreatmentDose (mg/kg)Maximum Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin1065.4
This compound1035.2
This compound3058.9
This compound10072.1

Visualizing the Experimental Workflow and Signaling Pathways

Diagram 1: Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cytotoxicity Cytotoxicity Assessment (MTT Assay in RAW 264.7) NO_Production NO Production Inhibition (Griess Assay) Cytotoxicity->NO_Production Determine Non-toxic Doses Cytokine_Analysis Cytokine Profiling (ELISA for TNF-α, IL-6, IL-1β) NO_Production->Cytokine_Analysis Confirm Anti-inflammatory Effect COX_Inhibition COX-1/COX-2 Inhibition (Enzymatic Assay) Cytokine_Analysis->COX_Inhibition Investigate Target G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound 5-thiophen-2-yl-1H- pyrazole-3-carboxylic acid Compound->NFkB Inhibits COX2 COX-2 Compound->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

References

analytical methods for quantifying 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid

Abstract

This comprehensive application note provides detailed methodologies for the accurate quantification of this compound, a heterocyclic compound of significant interest in pharmaceutical research and development.[1][2][3] Recognizing the critical need for robust and reliable analytical techniques in drug discovery and quality control, this guide presents three validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6] This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind key procedural choices to ensure methodological integrity and reproducibility.

Introduction and Compound Overview

This compound belongs to a class of nitrogen-containing heterocyclic compounds that form the structural core of many pharmacologically active agents.[1][2] The unique arrangement of the pyrazole and thiophene rings imparts specific physicochemical properties that are leveraged in medicinal chemistry to modulate biological targets.[3][7] As such, the ability to precisely quantify this molecule in various matrices—from bulk drug substances to complex biological fluids—is paramount for pharmacokinetic studies, stability testing, and quality assurance.

This guide provides a multi-tiered approach to its quantification, catering to different laboratory capabilities and analytical requirements, from high-throughput screening to detailed characterization.

Compound Details:

PropertyValueSource
IUPAC Name 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
CAS Number 182415-24-3
Molecular Formula C₈H₆N₂O₂S[8]
Molecular Weight 194.21 g/mol [8]
Chemical Structure Chemical Structure of this compoundN/A

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-Phase HPLC (RP-HPLC) coupled with UV detection is the cornerstone method for the routine analysis and quality control of moderately polar small molecules like our target compound. The method separates compounds based on their hydrophobic interactions with the stationary phase.

2.1. Principle of the Method

The analyte is dissolved in a suitable solvent and injected into a liquid chromatograph. It partitions between a nonpolar stationary phase (typically a C18-bonded silica column) and a polar mobile phase. By using a gradient or isocratic elution of an organic solvent and an aqueous buffer, the analyte is separated from impurities and eluted from the column. The acidic nature of the mobile phase (e.g., using formic acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte form, which results in a sharp, symmetrical chromatographic peak.[9] A UV detector measures the absorbance of the analyte as it elutes, and the resulting peak area is directly proportional to its concentration.

2.2. Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Formic acid (FA), analytical grade.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both phases by sonication or vacuum filtration.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of MeOH and water. This is the stock solution.

  • Working Standard and Calibration Curve Preparation:

    • Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards. A suggested range is 1–100 µg/mL.[10] Dilute with the mobile phase starting composition.

  • Sample Preparation:

    • Accurately weigh the sample material to achieve a theoretical concentration within the calibration range (e.g., 10 mg into 100 mL for a 100 µg/mL solution).

    • Dissolve in the same diluent used for standards. Sonicate if necessary to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min[11]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 275 nm (Note: This is a starting point based on the thiophene-pyrazole chromophore; determine the optimal wavelength by running a DAD scan of a standard).[12]

    • Elution Mode: Isocratic at 60% Mobile Phase B for 10 minutes. (Note: A gradient may be required if impurities are present).

  • Data Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.[11]

    • Inject the sample solutions.

    • Quantify the analyte in the sample by interpolating its peak area into the calibration curve.

2.3. Method Validation (per ICH Q2(R2) Guidelines) [4][5][6]

A summary of the validation parameters is provided below. All experiments should be performed using the optimized chromatographic conditions.

ParameterPurpose & ProcedureTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Analyze a blank (diluent), a placebo (if applicable), and a spiked sample.Peak for the analyte should be well-resolved from any other peaks.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze 5-6 concentrations across the desired range.Correlation coefficient (R²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value. Analyze a sample of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of target).Percent recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between measurements. Includes Repeatability (intra-day, n=6) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ). Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. RSD of results ≤ 2.0%.

HPLC_Workflow D D E E D->E H H I I H->I

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices (e.g., biological fluids) or trace impurity quantification, LC-MS is the preferred method.

3.1. Principle of the Method

The chromatographic separation principle is identical to HPLC. However, instead of a UV detector, the column eluent is directed into a mass spectrometer. An electrospray ionization (ESI) source is typically used for polar molecules like carboxylic acids.[13] In the ESI source, the analyte is ionized, usually by losing a proton to form a negative ion ([M-H]⁻). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). By monitoring for the specific m/z of the target analyte (193.01 for [C₈H₅N₂O₂S]⁻), unparalleled selectivity and sensitivity can be achieved.

3.2. Experimental Protocol: LC-MS

Instrumentation and Materials:

  • LC-MS system (e.g., UHPLC coupled to a Triple Quadrupole or Time-of-Flight mass spectrometer) with an ESI source.

  • All materials listed for HPLC, but ensure mobile phase additives are volatile (e.g., formic acid, ammonium acetate). Non-volatile buffers like phosphate must be avoided.[9]

  • LC-MS grade solvents.

Protocol Steps:

  • Mobile Phase, Standard, and Sample Preparation:

    • Follow the same procedures as for the HPLC-UV method. Use LC-MS grade solvents.

  • LC-MS Conditions:

    • LC Conditions: Similar to HPLC-UV, but can be adapted for faster UHPLC columns (e.g., sub-2 µm particle size) with adjusted flow rates.

    • Mass Spectrometer: Triple Quadrupole or Q-TOF.

    • Ionization Mode: ESI, Negative Ion Mode.

    • Monitored Transition (for MS/MS):

      • Precursor Ion (Q1): m/z 193.0

      • Product Ion (Q3): Determine by infusing a standard and performing a product ion scan. A likely fragmentation would be the loss of CO₂ (m/z 44), resulting in a product ion of m/z 149.0.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations to maximize the signal for the analyte.

  • Data Analysis and Quantification:

    • Quantification is performed using the peak area from the extracted ion chromatogram (EIC) for the specific m/z transition. This highly selective monitoring minimizes interference from co-eluting matrix components.

LCMS_Workflow B B C C B->C F F G G F->G

UV-Vis Spectrophotometry

This technique is a simple and rapid method suitable for quantifying the pure compound in a simple matrix, where interfering substances are not expected.

4.1. Principle of the Method

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The amount of UV radiation absorbed by the thiophene-pyrazole chromophore at a specific wavelength is measured.

4.2. Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation and Materials:

  • UV-Vis Spectrophotometer (dual beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, pipettes.

  • Spectroscopic grade methanol (MeOH).

Protocol Steps:

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in methanol.

    • Scan the solution across the UV range (e.g., 200–400 nm) against a methanol blank.

    • Identify the wavelength (λmax) at which maximum absorbance occurs. Theoretical and experimental studies on similar structures suggest strong absorption.[12][14]

  • Preparation of Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in methanol.

    • Create a series of at least five standards by serial dilution (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.

    • Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin.

  • Sample Analysis:

    • Prepare a sample solution in methanol with an expected concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve.

UVVis_Workflow A A B B A->B E E B->E F F E->F C C C->E D D D->E G G F->G

Method Comparison and Selection

The choice of analytical method depends on the specific application, required sensitivity, sample matrix complexity, and available instrumentation.

FeatureHPLC-UVLC-MSUV-Vis Spectrophotometry
Specificity High (Separation-based)Very High (Mass-based)Low (No separation)
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (µg/mL range)
Application Routine QC, purity, assayTrace analysis, bioanalysisAssay of pure substance
Complexity ModerateHighLow
Cost ModerateHighLow

Conclusion

This application note provides three robust and scientifically grounded methods for the quantification of this compound. The HPLC-UV method stands out as the most versatile for standard quality control applications, offering a balance of specificity, precision, and accessibility. For analyses demanding the highest levels of sensitivity and selectivity, particularly in complex biological matrices, the LC-MS protocol is the superior choice. Finally, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for the assay of the pure bulk material. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of accurate, reliable, and reproducible data in a regulated and research environment.

References

Application Notes and Protocols for the Development of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs with a wide array of biological activities.[1] The inherent physicochemical properties of the pyrazole core, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] The subject of this guide, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, combines the versatile pyrazole core with a thiophene moiety. Thiophene is often employed as a bioisostere for a benzene ring, a substitution that can modulate a compound's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to empower researchers in their quest for novel therapeutic agents.

PART 1: Strategic Design of a Compound Library

The initial phase of any drug discovery campaign involves the rational design of a library of compounds around a core scaffold. The goal is to systematically explore the chemical space to identify derivatives with improved potency, selectivity, and drug-like properties. For the this compound scaffold, derivatization will focus on two key positions: the N1 position of the pyrazole ring and the 3-carboxylic acid group.

Derivatization at the N1 Position

The N1 position of the pyrazole ring offers a prime site for modification to explore the surrounding binding pocket of a biological target. N-alkylation or N-arylation can significantly impact a compound's lipophilicity, solubility, and potential for specific interactions with the target protein.[3] A variety of alkyl and aryl groups should be introduced to probe for steric and electronic effects.

Derivatization at the 3-Carboxylic Acid Position

The carboxylic acid at the 3-position is a versatile handle for introducing a diverse range of functionalities via amide bond formation. This allows for the exploration of hydrogen bonding interactions and the introduction of various chemical motifs. Converting the carboxylic acid to an amide can also modulate the compound's overall physicochemical properties, such as its pKa and membrane permeability.[4]

PART 2: Synthesis of the Core Scaffold and Derivatives

A robust and scalable synthetic route is paramount for the successful development of a new chemical series. The following protocols detail the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of this compound (Core Scaffold)

The synthesis of the pyrazole core is classically achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Protocol 1: Synthesis of the Core Scaffold

  • Preparation of the 1,3-Dicarbonyl Precursor:

    • To a solution of sodium ethoxide in ethanol, add thiophene-2-carboxaldehyde and ethyl acetate.

    • Stir the mixture at room temperature overnight to facilitate a Claisen-Schmidt condensation, yielding ethyl 3-oxo-3-(thiophen-2-yl)propanoate.

    • Quench the reaction with a weak acid and extract the product with an organic solvent. Purify by column chromatography.

  • Cyclocondensation Reaction:

    • Dissolve the purified ethyl 3-oxo-3-(thiophen-2-yl)propanoate in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the pyrazole product.

    • Filter the solid, wash with cold water, and dry to yield ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash thoroughly with water, and dry to obtain this compound.

Derivatization Protocols

The following are general protocols for the N-alkylation and amidation of the core scaffold. These should be optimized for each specific substrate.

Protocol 2: N-Alkylation of the Pyrazole Core

This protocol is adapted from established methods for N-alkylation of pyrazoles.[3][6][7][8]

  • Reaction Setup:

    • In a round-bottom flask, suspend this compound (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at a temperature ranging from room temperature to 80°C, depending on the reactivity of the alkylating agent. Monitor the reaction by TLC.

    • The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.

Protocol 3: Amide Coupling of the Carboxylic Acid

This protocol utilizes a standard carbodiimide-mediated coupling reaction.[4]

  • Reaction Setup:

    • Dissolve this compound (or its N-alkylated derivative, 1 equivalent) in a dry, aprotic solvent such as DMF or dichloromethane (DCM).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

G Core 5-Thiophen-2-yl-1H- pyrazole-3-carboxylic acid N_Alkylated N1-Substituted Derivative Core->N_Alkylated Protocol 2: N-Alkylation Amide 3-Carboxamide Derivative Core->Amide Protocol 3: Amide Coupling Dual_Modified N1-Substituted-3- Carboxamide Derivative N_Alkylated->Dual_Modified Protocol 3: Amide Coupling

Caption: Synthetic routes for derivatization of the core scaffold.

PART 3: Biological Evaluation

A critical step in drug discovery is the biological evaluation of the synthesized compounds to determine their activity and potential as therapeutic agents. The following protocols are for common in vitro assays used to assess anticancer activity and kinase inhibition.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Protocol 4: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

In Vitro Kinase Inhibition Assay

Many pyrazole derivatives have been identified as kinase inhibitors.[13] A luminescence-based kinase assay that measures the amount of ADP produced is a common method for screening potential inhibitors.[14][15]

Protocol 5: Luminescence-Based Kinase Inhibition Assay

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the test compound dilutions or DMSO control.

    • Add the target kinase and its specific substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Lead Optimization Core_Scaffold Core Scaffold Synthesis Compound_Library Compound Library Generation Core_Scaffold->Compound_Library Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Secondary_Screening Secondary Screening (e.g., Kinase Assay) Primary_Screening->Secondary_Screening ADMET_Profiling ADMET Profiling Secondary_Screening->ADMET_Profiling SAR_Analysis SAR Analysis ADMET_Profiling->SAR_Analysis SAR_Analysis->Compound_Library Iterative Design

Caption: Overall workflow for the development of novel derivatives.

PART 4: ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition in drug development.[3] The following are protocols for key in vitro ADMET assays.

Intestinal Permeability: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting the oral absorption of drugs.[2][16][17][18]

Protocol 6: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports in Transwell plates for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[1]

  • Permeability Assay:

    • Wash the monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test compound (typically at 10 µM) to the apical (A) side for A-to-B (absorptive) transport or to the basolateral (B) side for B-to-A (efflux) transport.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.[2]

Metabolic Stability: Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[19][20][21][22][23]

Protocol 7: Microsomal Stability Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer.

    • Add the test compound (typically at 1 µM).

    • Pre-incubate the mixture at 37°C.

  • Initiation and Termination of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis and Data Calculation:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • From the slope of the line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint).

Cardiotoxicity Assessment: hERG Safety Assay

Inhibition of the hERG potassium ion channel can lead to life-threatening cardiac arrhythmias. Therefore, early assessment of a compound's hERG liability is essential.[24][25][26][27][28]

Protocol 8: Automated Patch Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiological Recording:

    • Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Establish a stable whole-cell recording from a single cell.

    • Apply a voltage protocol to elicit hERG currents.

  • Compound Application:

    • Apply a vehicle control solution followed by increasing concentrations of the test compound.

    • Record the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of inhibition of the hERG current relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

PART 5: Data Presentation and Interpretation

Systematic data collection and clear presentation are vital for making informed decisions in a drug discovery project.

Structure-Activity Relationship (SAR) Table
Compound IDR¹ (N1-substituent)R² (Amide substituent)Kinase IC₅₀ (nM)Cancer Cell Line IC₅₀ (µM)Papp (A-B) (10⁻⁶ cm/s)Clint (µL/min/mg)hERG IC₅₀ (µM)
SC-01 HOH>10,000>50<1>100>30
DA-01 CH₃NH-Bn50010.22.54525
DA-02 c-PrNH-Ph-4-F1505.83.130>30
DA-03 BnNH-Py802.11.86015

Table 1: Exemplar data for summarizing the structure-activity relationship and ADMET properties of newly synthesized derivatives.

The data presented in such a table allows for the systematic evaluation of how different substituents at the R¹ and R² positions influence biological activity and ADMET properties. This analysis is crucial for guiding the next round of compound design and synthesis in the iterative process of lead optimization.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing a strategic approach to library design, robust synthetic methodologies, and a comprehensive suite of in vitro biological and ADMET assays, researchers can efficiently navigate the early stages of the drug discovery process. The detailed protocols and application notes provided in this guide are intended to serve as a valuable resource for scientists dedicated to this endeavor, ultimately facilitating the identification of lead compounds with the potential for further development into clinically effective drugs.

References

Application Notes and Protocols for Molecular Docking Studies of Pyrazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are prevalent in a remarkable number of commercially available drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a wide array of biological targets.[4]

A significant area of interest lies in the development of pyrazole derivatives as kinase inhibitors.[4][5] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][6] Consequently, kinases have become a major class of drug targets. The pyrazole ring has proven to be an effective scaffold for designing potent and selective kinase inhibitors.[4][5] This has led to the approval of several pyrazole-containing drugs for treating various cancers.[7]

Molecular docking is a powerful computational technique that plays a crucial role in modern drug discovery.[8] It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] By simulating the binding process, molecular docking allows researchers to gain insights into the molecular interactions driving ligand recognition and to estimate the binding affinity. This information is invaluable for screening large compound libraries, prioritizing candidates for synthesis and biological testing, and guiding the optimization of lead compounds.

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of pyrazole derivatives with their target proteins. We will delve into the theoretical underpinnings of molecular docking, provide step-by-step protocols for performing these studies using widely accessible software, and offer insights into the interpretation and validation of the results.

The "Why": Understanding the Rationale Behind Key Experimental Choices

A successful molecular docking study is more than just following a series of steps; it requires a deep understanding of the underlying principles and the rationale for each decision made throughout the workflow.

Target Selection and Validation: The choice of the target protein is paramount. For pyrazole derivatives, kinases are a well-established and promising target class.[4][5] When selecting a specific kinase, it is crucial to consider its relevance to the disease of interest and the availability of high-quality crystal structures. The Protein Data Bank (PDB) is the primary repository for these structures. A well-resolved crystal structure with a co-crystallized ligand provides an excellent starting point, as it offers a validated binding pocket.

Ligand and Protein Preparation: This is arguably the most critical phase of a docking study. The accuracy of the docking results is highly dependent on the quality of the input structures.

  • Protein Preparation: Crystal structures are not perfect representations of proteins in a physiological environment. They often lack hydrogen atoms, may contain experimental artifacts, and might have missing residues or loops. Therefore, protein preparation involves:

    • Adding Hydrogens: Essential for correct ionization and hydrogen bonding.[10]

    • Assigning Charges: Crucial for calculating electrostatic interactions.[10]

    • Removing Water Molecules: Water molecules in the binding site can be critical for ligand binding or can be displaced. The decision to keep or remove them should be based on a careful analysis of the crystal structure and the specific research question. In the absence of clear evidence for their role, they are often removed to simplify the system.[11]

    • Handling Missing Residues and Loops: These can be modeled using homology modeling or loop refinement tools, though this adds a layer of complexity and potential for error.

  • Ligand Preparation: The 3D structure of the pyrazole derivative must be generated and optimized. This involves:

    • Generating a 3D Conformation: This can be done using various molecular modeling software.

    • Assigning Correct Bond Orders and Hybridization States.

    • Determining the Correct Protonation State at Physiological pH.

    • Energy Minimization: To obtain a low-energy, stable conformation.

The Docking Algorithm and Scoring Function: Different docking programs employ various search algorithms and scoring functions.

  • Search Algorithms: These explore the conformational space of the ligand within the binding site to find the most favorable binding poses. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods.

  • Scoring Functions: These are mathematical models used to estimate the binding affinity between the ligand and the protein for a given pose. They typically account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[9] It's important to understand that scoring functions are approximations and may not always perfectly correlate with experimental binding affinities.[9]

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Start Start Protein_Prep Protein Preparation Start->Protein_Prep Ligand_Prep Ligand Preparation Start->Ligand_Prep Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Result_Analysis Result Analysis Docking->Result_Analysis Validation Validation Result_Analysis->Validation End End Validation->End

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol: Molecular Docking of a Pyrazole Derivative using AutoDock Vina

This protocol provides a step-by-step guide for performing a molecular docking study using AutoDock Vina, a widely used and freely available software.[12][13] We will use a hypothetical pyrazole derivative and a representative kinase as our test case. For visualization and some preparation steps, we will utilize UCSF Chimera and AutoDock Tools (MGLTools).[12]

Software Requirements:

  • AutoDock Vina: For performing the docking calculations. --INVALID-LINK--

  • MGLTools (AutoDock Tools): For preparing the protein and ligand files. --INVALID-LINK--

  • UCSF Chimera: For visualization and initial protein preparation. --INVALID-LINK--

  • PyMOL or BIOVIA Discovery Studio Visualizer: For detailed analysis of docking results.[14][15]

Protocol Steps:

Part 1: Protein Preparation

  • Obtain the Protein Structure:

    • Go to the RCSB Protein Data Bank (--INVALID-LINK--).

    • Search for a suitable kinase structure. For this example, let's assume we are targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A relevant PDB ID is 2QU5 .[16]

    • Download the PDB file.

  • Initial Preparation using UCSF Chimera:

    • Open the downloaded PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[17]

    • Inspect the protein for any missing residues or gaps in the structure. For simplicity in this protocol, we will assume the structure is complete.

    • Save the cleaned protein structure as a new PDB file.

  • Preparation using AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add. Choose Polar Only and click OK.

    • Go to Edit -> Charges -> Compute Gasteiger. This will add partial charges to the protein atoms.[13]

    • Go to Grid -> Macromolecule -> Choose. Select the protein and click OK.

    • Save the prepared protein in PDBQT format (.pdbqt). This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

  • Obtain or Draw the Ligand Structure:

    • Draw your pyrazole derivative using a chemical drawing software like ChemDraw or MarvinSketch and save it as a MOL or SDF file.

    • Alternatively, if the structure is available in a database like PubChem or ZINC, download the 3D structure in SDF format.

  • Preparation using AutoDock Tools (ADT):

    • Open the ligand file in ADT.

    • Go to Ligand -> Input -> Choose. Select the ligand and click OK.

    • ADT will automatically detect the root of the ligand and the rotatable bonds. You can modify these if necessary.

    • Go to Ligand -> Output -> Save as PDBQT. Save the prepared ligand in PDBQT format.

Part 3: Grid Box Generation

The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the protein.

  • Define the Grid Box in AutoDock Tools (ADT):

    • With the prepared protein loaded, go to Grid -> Grid Box.

    • A grid box will appear around the protein. Adjust the center and dimensions of the box to cover the binding pocket.[13] If a co-crystallized ligand was present in the original structure, centering the box on its location is a good starting point.

    • Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z).[12]

Part 4: Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a command-line tool. You will need to create a configuration file (conf.txt) to specify the input files and docking parameters.

  • Create the Configuration File (conf.txt):

    • Open a text editor and create a new file.

    • Add the following lines, replacing the file names and coordinates with your own:[12][18]

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the following command:

    • Vina will perform the docking and save the results in docking_results.pdbqt and a log file docking_log.txt.

Analysis and Interpretation of Docking Results

1. Binding Affinity (Docking Score):

  • The primary quantitative output is the binding affinity, typically reported in kcal/mol.[9]

  • A more negative binding energy indicates a stronger predicted binding affinity.[19]

  • It's important to remember that this is a predicted value and should be used for relative comparison between different ligands rather than as an absolute measure of binding strength.[9]

2. Binding Pose and Interactions:

  • The docking_results.pdbqt file contains the coordinates of the docked ligand in one or more predicted binding poses.

  • Use visualization software like PyMOL or BIOVIA Discovery Studio Visualizer to analyze the interactions between the ligand and the protein.[15]

  • Key interactions to look for include:[19]

    • Hydrogen Bonds: These are strong, directional interactions and are often crucial for ligand binding.

    • Hydrophobic Interactions: Interactions between nonpolar groups, which are a major driving force for binding.

    • Electrostatic Interactions: Interactions between charged groups.

    • Pi-stacking and Cation-pi Interactions: Common with aromatic rings like the pyrazole scaffold.

3. Root Mean Square Deviation (RMSD):

  • If you are redocking a known ligand, you can calculate the RMSD between the docked pose and the crystallographic pose.[20]

  • An RMSD value of less than 2.0 Å is generally considered a good result, indicating that the docking protocol can accurately reproduce the experimental binding mode.[20]

Data Presentation:

Summarize the docking results in a clear and concise table for easy comparison of different pyrazole derivatives.

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Pyrazole-1-9.5Glu917, Cys919, Asp10463
Pyrazole-2-8.7Cys919, Phe10472
Pyrazole-3-10.2Glu917, Cys919, Asp1046, Lys8684

Validation of Docking Results: Ensuring Scientific Rigor

A critical aspect of any computational study is validation. For molecular docking, this involves confirming that the chosen protocol is reliable and that the results are meaningful.

Protocol Validation:

  • Redocking: As mentioned earlier, if a crystal structure with a co-crystallized ligand is available, a crucial validation step is to extract the ligand and dock it back into the protein's binding site.[20] If the docking protocol can reproduce the experimentally observed binding pose with a low RMSD, it provides confidence in the method's ability to accurately predict the binding of similar ligands.[20]

Result Validation:

  • Comparison with Experimental Data: The ultimate validation comes from comparing the docking predictions with experimental results.[19] If available, correlate the docking scores with experimentally determined binding affinities (e.g., IC50 or Ki values). While a perfect correlation is not always expected, a general trend where more potent compounds have better docking scores is a positive indicator.

  • Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the docked complex over time.[20] This can provide further insights into the dynamics of the protein-ligand interactions.

Visualizing the Docking Protocol

The following diagram outlines the key steps in the detailed docking protocol.

Detailed_Docking_Protocol cluster_input Input Preparation cluster_execution Docking Execution cluster_output Output Analysis PDB Download PDB Structure Clean_Protein Clean Protein (Chimera) PDB->Clean_Protein Remove water, etc. Ligand_Structure Obtain Ligand Structure Prep_Ligand Prepare Ligand (ADT) -> .pdbqt Ligand_Structure->Prep_Ligand Add H, charges Prep_Protein Prepare Protein (ADT) -> .pdbqt Clean_Protein->Prep_Protein Add H, charges Define_Grid Define Grid Box (ADT) Prep_Protein->Define_Grid Run_Vina Run AutoDock Vina Prep_Ligand->Run_Vina Create_Config Create conf.txt Define_Grid->Create_Config Create_Config->Run_Vina Analyze_Results Analyze Poses & Scores Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL/DS) Analyze_Results->Visualize Validate Validate (Redocking/MD) Visualize->Validate

Caption: Step-by-step protocol for molecular docking using AutoDock Vina.

Conclusion and Future Perspectives

Molecular docking is an indispensable tool in the modern drug discovery pipeline, enabling the rapid and cost-effective evaluation of potential drug candidates. For pyrazole derivatives, a class of compounds with immense therapeutic potential, docking studies provide crucial insights into their interactions with target proteins, particularly kinases.

The protocols and guidelines presented in this document offer a robust framework for conducting these studies with scientific rigor. By carefully preparing the input molecules, selecting appropriate docking parameters, and critically analyzing and validating the results, researchers can significantly enhance the predictive power of their in silico experiments.

As computational power continues to increase and docking algorithms and scoring functions become more sophisticated, the role of molecular docking in drug discovery is set to expand even further. The integration of artificial intelligence and machine learning with traditional docking methods holds the promise of even more accurate and predictive models, further accelerating the journey from a pyrazole scaffold to a life-saving therapeutic.

References

Application Note: 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid as a Versatile Fragment for Diversity-Oriented Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Pyrazole-Thiophene Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify high-quality lead compounds.[1] The core principle of FBDD lies in screening low-molecular-weight fragments that, despite typically weak binding affinities, exhibit high ligand efficiency. These initial hits serve as starting points for structure-guided optimization into potent drug candidates. The choice of the core fragment, or scaffold, is paramount as it dictates the spatial arrangement of exit vectors for chemical elaboration and defines the foundational interactions with the target protein.[1]

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, present in numerous approved drugs targeting a wide array of diseases.[2][3] Its value stems from its metabolic stability, capacity to act as both a hydrogen bond donor and acceptor, and its rigid framework which helps to minimize the entropic penalty upon binding. When fused or linked with other heterocyclic systems, such as thiophene, the resulting scaffold offers an expanded set of properties. The thiophene moiety can engage in various non-covalent interactions, including hydrogen bonds and π-stacking, and its sulfur atom can act as a hydrogen bond acceptor.[4] The combination of pyrazole and thiophene has given rise to derivatives with significant biological activities, including anticancer and kinase inhibitory effects.[5][6][7]

This application note presents 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a highly valuable and versatile fragment for the synthesis of diverse chemical libraries. Its structure is not only compliant with the Astex "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), making it an ideal starting point for FBDD campaigns, but it also possesses two key functional handles for diversification: a carboxylic acid and reactive positions on both heterocyclic rings.[2] We will provide detailed, field-proven protocols for the synthesis of this core fragment and its subsequent elaboration into a focused library through robust chemical transformations.

Physicochemical Properties and "Rule of Three" Compliance

A critical aspect of a starting fragment is its physicochemical profile. A well-designed fragment should possess drug-like properties that provide a solid foundation for optimization. This compound aligns well with these principles.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 194.21 g/mol [8]< 300 Da[2]Yes
cLogP ~1.5 (Calculated)≤ 3[2]Yes
Hydrogen Bond Donors 2 (pyrazole N-H, acid O-H)≤ 3[2]Yes
Hydrogen Bond Acceptors 3 (pyrazole N, acid C=O, acid O-H)≤ 3[2]Yes
Rotatable Bonds 1≤ 3[2]Yes

Table 1: Physicochemical properties of this compound and its compliance with the "Rule of Three".

The data clearly indicates that this fragment is an excellent starting point for an FBDD program, possessing a low molecular weight and a balanced lipophilicity and hydrogen bonding profile.

Synthesis of the Core Fragment: this compound

The synthesis of the title compound is efficiently achieved through a two-step sequence involving a Claisen condensation followed by a cyclization reaction with hydrazine and subsequent ester hydrolysis. This approach is robust and allows for the production of the core fragment on a multi-gram scale.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Hydrolysis ThiopheneEster Ethyl 2-acetylthiophene Base NaOEt, EtOH ThiopheneEster->Base DiethylOxalate Diethyl oxalate DiethylOxalate->Base Intermediate Dioxobutanoate Intermediate Base->Intermediate Condensation Hydrazine Hydrazine hydrate Hydrolysis 1. Cyclization 2. NaOH, H2O/EtOH 3. HCl (aq) Intermediate->Hydrolysis Hydrazine->Hydrolysis EsterIntermediate Ethyl 5-(thiophen-2-yl)-1H- pyrazole-3-carboxylate FinalProduct 5-(Thiophen-2-yl)-1H-pyrazole- 3-carboxylic acid Hydrolysis->EsterIntermediate In situ Hydrolysis->FinalProduct

Caption: Synthetic route to the core fragment.

Protocol 1: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for pyrazole synthesis involving Claisen condensation and subsequent cyclization.[9][10]

Materials:

  • Ethyl 2-acetylthiophene

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), carefully add sodium metal (1.0 eq) to absolute ethanol (10 mL per gram of sodium) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 2-acetylthiophene (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise at room temperature. Stir the reaction mixture for 12-16 hours. The formation of a precipitate indicates the progress of the reaction.

  • Cyclization: Cool the reaction mixture to 0 °C and add hydrazine hydrate (1.2 eq) dropwise, followed by a catalytic amount of glacial acetic acid. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2M

Procedure:

  • Saponification: Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • Isolation: The carboxylic acid product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

Library Synthesis and Diversification

The synthesized core fragment is primed for diversification at two primary points: the carboxylic acid handle and the pyrazole N-H. Further functionalization of the thiophene or pyrazole rings can be achieved after an initial diversification step.

Diagram of the Library Synthesis Workflow

Library_Synthesis cluster_amide Amide Coupling cluster_suzuki N-Arylation (Suzuki Coupling) Core 5-Thiophen-2-yl-1H-pyrazole- 3-carboxylic acid AmideProd Amide Library Core->AmideProd SuzukiProd N-Aryl Pyrazole Library Core->SuzukiProd AmineLib Amine Library (R1-NH2) AmineLib->AmideProd EDC, HOBt or HATU AmideProd->SuzukiProd BoronicLib Boronic Acid Library (R2-B(OH)2) BoronicLib->SuzukiProd Pd Catalyst, Base SuzukiProd->AmideProd

Caption: Diversification strategy for library synthesis.

Protocol 3: Amide Library Synthesis via EDC/HOBt Coupling

Amide bond formation is a reliable and versatile reaction in medicinal chemistry. The use of carbodiimide coupling agents like EDC with an additive such as HOBt provides a robust method for generating a library of amides with diverse amines.[11]

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., alkyl, aryl, heteroaryl amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure (for a single library member):

  • Activation: In a dry vial under an inert atmosphere, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

  • Coupling: To the activated acid solution, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by preparative HPLC or flash chromatography to yield the desired library member. This protocol is amenable to parallel synthesis formats.

Protocol 4: N-Aryl Library Synthesis via Suzuki-Miyaura Coupling

The unprotected pyrazole N-H can be arylated using Suzuki-Miyaura cross-coupling, a powerful C-N bond-forming reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents.[3][12] It is often advantageous to protect the carboxylic acid as an ester prior to this step to avoid potential side reactions.

Materials:

  • Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (from Protocol 1)

  • A diverse library of aryl/heteroaryl boronic acids

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K3PO4)

  • Dioxane and water

Procedure (for a single library member):

  • Reaction Setup: In a microwave vial, combine ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq), the desired boronic acid (1.5 eq), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (2.0 eq).

  • Reaction: Evacuate and backfill the vial with an inert gas (N2 or Ar). Add degassed dioxane and water (e.g., 4:1 v/v). Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to obtain the N-arylated pyrazole ester.

  • Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using the conditions described in Protocol 2 to generate the final library of N-substituted acids.

Screening and Hit Validation

The synthesized library can be screened against a variety of biological targets using standard biophysical and biochemical assays. Due to the fragment nature of the initial library members, techniques sensitive to weak binding are recommended, such as:

  • Surface Plasmon Resonance (SPR): For real-time, label-free detection of binding events.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detecting ligand-induced chemical shift perturbations (e.g., Saturation Transfer Difference NMR).

  • Thermal Shift Assays (TSA): To measure changes in protein melting temperature upon ligand binding.

  • X-ray Crystallography: To obtain structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.

Conclusion

This compound represents a high-value starting point for fragment-based library synthesis. Its "Rule of Three" compliance, coupled with the presence of two orthogonal handles for chemical elaboration, provides a robust platform for the rapid generation of diverse and novel chemical matter. The detailed protocols herein offer reliable methods for the synthesis of the core fragment and its diversification through established amide coupling and Suzuki-Miyaura reactions. This scaffold's inherent biological relevance, demonstrated by the numerous bioactive molecules containing the pyrazole-thiophene motif, makes it a compelling choice for researchers and drug development professionals seeking to expand their screening collections with high-quality, lead-like compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the mechanistic reasoning behind common pitfalls and provide field-proven strategies for success.

Core Synthesis Pathway Overview

The most robust and widely employed route to this compound involves a two-step sequence:

  • Claisen Condensation: An initial Claisen condensation between a thiophene-derived methyl ketone (e.g., 2-acetylthiophene) and a dialkyl oxalate (e.g., diethyl oxalate) to form a 1,3-dicarbonyl intermediate (a diketoester).

  • Knorr Pyrazole Synthesis: The subsequent cyclocondensation of this intermediate with hydrazine hydrate. The presence of the ester and ketone functionalities on the dicarbonyl backbone typically directs the regioselectivity to favor the desired 3-carboxy-5-thiophenylpyrazole product.[1]

This pathway, while effective, has several critical points where yields can be compromised. This guide will address these issues systematically.

SynthesisWorkflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis cluster_step3 Step 3: Saponification A 2-Acetylthiophene C Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1,3-Dicarbonyl Intermediate) A->C Base (e.g., NaOEt) Anhydrous EtOH B Diethyl Oxalate B->C Base (e.g., NaOEt) Anhydrous EtOH E Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (Pyrazole Ester) C->E Acidic Catalyst (e.g., AcOH) D Hydrazine Hydrate D->E F This compound (Final Product) E->F Base (e.g., NaOH, LiOH) then H+ workup

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My yield for the initial Claisen condensation to form the 1,3-dicarbonyl intermediate is consistently below 40%. What are the most likely causes and how can I fix this?

A1: A low yield in this step is a frequent challenge and typically points to issues with the base, reaction conditions, or side reactions. The Claisen condensation is a reversible equilibrium, and success hinges on driving the reaction forward.

  • Causality: The reaction requires a strong base to deprotonate the α-carbon of the 2-acetylthiophene, which then acts as a nucleophile. For the reaction to be irreversible, the resulting 1,3-dicarbonyl product, which is more acidic than the starting materials, must be deprotonated by the base. This requires using at least a full equivalent of a sufficiently strong base.

  • Troubleshooting Strategies:

    • Base Selection and Stoichiometry: Using a catalytic amount of base is insufficient. You must use a stoichiometric amount (≥1.0 equivalent). Sodium ethoxide (NaOEt) in absolute ethanol is standard. For more challenging substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF can be more effective.

    • Anhydrous Conditions: Claisen condensations are highly sensitive to moisture. Water will consume the base and can hydrolyze the ester starting material. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Reaction Temperature: The initial deprotonation is often performed at 0 °C or lower to minimize side reactions, such as the self-condensation of the ketone. After the addition of the diethyl oxalate, the reaction is typically allowed to warm to room temperature or gently heated to drive it to completion.

Data Summary: Base Selection for Claisen Condensation

BaseSolventTypical TemperatureKey Considerations
Sodium Ethoxide (NaOEt)Anhydrous Ethanol0 °C to RefluxStandard, cost-effective choice. Ensure ethanol is absolutely dry.
Sodium Hydride (NaH)Anhydrous THF, Dioxane0 °C to RTStronger, non-nucleophilic base. Drives equilibrium forward effectively. Requires careful handling.
Lithium tert-ButoxideAnhydrous THF0 °C to RTA good alternative for sterically hindered condensations.[2]
LDAAnhydrous THF-78 °C to 0 °CVery strong base, useful for difficult deprotonations. Must be freshly prepared or titrated.

Q2: After reacting my dicarbonyl intermediate with hydrazine, I've isolated a mixture of two regioisomers. How can I improve the selectivity for the 3-carboxylic acid isomer?

A2: This is the most critical challenge in many pyrazole syntheses. The formation of regioisomers occurs when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine.[3] However, even with unsubstituted hydrazine, the reaction pathway can be influenced by conditions.

  • Causality: The hydrazine has two nucleophilic nitrogen atoms that can attack either of the two different carbonyl groups (the ketone or the ester-derived carbonyl). The initial site of attack and the subsequent cyclization/dehydration steps determine the final regioisomer.

  • Troubleshooting Strategies:

    • pH Control: The regioselectivity of the Knorr condensation is famously pH-dependent.[4] Under acidic conditions (e.g., using hydrazine sulfate or adding acetic acid as a solvent/catalyst), the reaction is generally initiated by the attack of the terminal nitrogen of the hydrazine at the more reactive ketone carbonyl. This pathway preferentially leads to the desired 5-substituted-1H-pyrazole-3-carboxylic acid ester.[1]

    • Solvent Choice: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl intermediate and the reactivity of the hydrazine. Protic solvents like ethanol or acetic acid are commonly used and often favor the desired isomer.

    • Leverage Electronic Differences: In your specific intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, the C4 ketone is generally more electrophilic and reactive towards nucleophiles than the C2 ester carbonyl. Running the reaction under mild acidic conditions strongly favors the initial attack at C4, leading almost exclusively to the ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate product.[1]

Q3: The final saponification of the ethyl ester is sluggish, and pushing it with heat seems to decompose my product. What is a more reliable hydrolysis protocol?

A3: Harsh hydrolysis conditions (high temperature, high base concentration) can lead to side reactions, including decarboxylation or degradation of the heterocyclic rings.

  • Causality: While saponification is a standard procedure, the pyrazole ring system can be sensitive. The goal is to find conditions that are effective for ester cleavage without being destructive to the core scaffold.

  • Troubleshooting Strategies:

    • Use Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for the hydrolysis of sterically hindered or electron-poor esters. The reaction can typically be run at room temperature in a mixture of THF and water, which improves the solubility of the ester.

    • Monitor Progress Carefully: Do not rely on a fixed reaction time. Follow the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC.

    • Controlled Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying to precipitate the carboxylic acid product. Add the acid (e.g., 1M HCl) slowly to avoid a large temperature increase. The target pH should be well below the pKa of the carboxylic acid, typically pH 2-3.[5]

Q4: My final product is difficult to purify by column chromatography and recrystallization. Are there alternative methods?

A4: The amphoteric nature and often poor solubility of pyrazole carboxylic acids can make purification challenging.

  • Causality: The molecule possesses both a basic pyrazole ring and an acidic carboxylic acid group, leading to strong intermolecular interactions and zwitterionic character, which can complicate standard purification techniques.

  • Troubleshooting Strategies:

    • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[5] Dissolve the crude product in an organic solvent (like ethyl acetate). Extract this solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Separate the layers, wash the aqueous layer with fresh ethyl acetate to remove any trapped impurities, and then carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the pure product. Filter, wash with cold water, and dry.

    • Salt Formation and Crystallization: In some cases, purification can be achieved by forming a stable salt of the pyrazole.[6] This involves treating the crude material with an appropriate acid or base to form a salt, which can then be selectively crystallized. The pure salt is then neutralized to regenerate the final compound.

Frequently Asked Questions (FAQs)

Q: What is the single most critical parameter to control for maximizing overall yield?

A: Controlling the regioselectivity during the pyrazole formation step (Step 2) is paramount. A low yield from the initial Claisen condensation can often be improved by optimizing conditions, but a non-selective cyclization results in a mixture of isomers that is difficult and wasteful to separate, drastically reducing the yield of the desired product. Running this step under mild acidic conditions is the key to success.[1][4]

Q: Are there alternative synthetic routes that avoid the 1,3-dicarbonyl intermediate?

A: Yes, an alternative strategy involves the cyclocondensation of a thiophene-containing chalcone with hydrazine.[7] This involves first performing a Claisen-Schmidt condensation between 2-acetylthiophene and an appropriate aldehyde to form an α,β-unsaturated ketone (chalcone). This intermediate is then reacted with hydrazine. However, this route typically yields a pyrazoline, which must then be oxidized to the aromatic pyrazole.[3] This adds a step and may not directly yield the desired carboxylic acid functionality without further modifications.

Q: How can I definitively confirm that I have synthesized the correct this compound regioisomer and not the 3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid isomer?

A: Unambiguous structural confirmation requires advanced NMR spectroscopy.

  • 1H NMR: The chemical shift of the pyrazole C4-proton will be different for the two isomers.

  • 13C NMR: The chemical shifts of the pyrazole ring carbons will differ significantly.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard. Look for a 3-bond correlation (³J) between the N-H proton of the pyrazole ring and the carbon of the thiophene ring attached to the pyrazole (C5). If you see this correlation, you have the 5-thiophenyl isomer. You would also expect to see correlations between the N-H proton and the pyrazole C3 and C5 carbons.

Q: Are there any "green" or more efficient methodologies for this synthesis?

A: The field is moving towards more sustainable practices. Some publications have explored using natural acidic media, such as citrus extract, to catalyze the cyclocondensation of chalcones to form pyrazoles, reducing the need for corrosive mineral acids.[7][8] Furthermore, for large-scale production, transitioning key steps to a continuous flow chemistry setup can offer significant advantages in safety, reaction control, and efficiency by allowing for precise control over temperature, pressure, and residence time.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add sodium ethoxide (1.1 eq) to anhydrous ethanol (approx. 3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-acetylthiophene (1.0 eq) dropwise to the cooled solution. Stir for 15 minutes.

  • Add diethyl oxalate (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1.0 eq) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water to remove excess hydrazine and acid.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Pyrazole carboxylic acids are foundational building blocks in pharmaceuticals and agrochemicals, making their purity paramount for reliable downstream applications and regulatory compliance.

However, their unique physicochemical properties—amphoteric nature, potential for strong hydrogen bonding, and varied substitution patterns—present distinct purification challenges. This document provides in-depth, field-tested troubleshooting advice and protocols to help you navigate these complexities and achieve your desired purity.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Rapid Troubleshooting Matrix
Problem Encountered Probable Cause(s) Recommended Solution(s)
Low Solubility / Poor Recovery - Inappropriate solvent choice. - Zwitterionic character limiting solubility in neutral organic solvents. - Compound crashing out of solution too quickly.- Employ mixed-solvent systems for recrystallization. - Utilize acid-base extraction to move the compound into an aqueous phase. - Screen a wider range of solvents with varying polarities.
Product "Oils Out" During Crystallization - Solution is supersaturated at a temperature above the compound's melting point. - Presence of impurities depressing the melting point.- Use a larger volume of solvent. - Lower the cooling rate (e.g., use a Dewar flask). - Add a seed crystal to induce nucleation. - Switch to a solvent with a lower boiling point.[1]
Persistent Colored Impurities - Highly conjugated byproducts. - Residual metal catalysts forming colored complexes.- Treat the hot solution with activated charcoal before filtration during recrystallization. - Perform a silica plug filtration or full column chromatography.
Incomplete Separation of Regioisomers - Similar polarity and crystal packing of isomers (e.g., 1,3,5- vs. 1,4,5-substituted).- High-performance column chromatography with a shallow gradient.[2][3] - Fractional crystallization with careful solvent selection.[1] - Derivatization to amplify polarity differences, followed by separation and deprotection.
Residual Palladium Catalyst Contamination - Catalyst complexed with the pyrazole nitrogen. - Finely dispersed Pd(0) particles.- Filtration through Celite® to remove heterogeneous Pd(0).[4] - Liquid-liquid extraction with an aqueous solution of a chelating agent (e.g., EDTA).[4] - Use of specialized metal scavenger resins.[5][6]
Product Decarboxylates Upon Heating - Thermal instability, often exacerbated by acidic or basic conditions.- Avoid high temperatures during purification. - Use room temperature purification methods like chromatography. - If heating is necessary, perform it under neutral pH conditions and for the shortest possible time.[7][8][9]

In-Depth Protocols & Methodologies

Q1: My pyrazole carboxylic acid is poorly soluble in everything. How can I purify it without massive solvent volumes?

This is a classic problem stemming from the amphoteric nature of pyrazole carboxylic acids. They possess both a basic pyrazole ring (pKa of the protonated form ~2-3) and an acidic carboxylic acid group (pKa ~3-5). This can lead to strong intermolecular hydrogen bonding in the solid state and zwitterion formation, reducing solubility in many standard organic solvents.[10][11]

Solution: Acid-Base Extraction

This technique leverages the amphoteric character to selectively move your compound from an organic phase to an aqueous phase and back again, leaving neutral impurities behind.[12][13][14][15]

start Crude Product (dissolved in Ethyl Acetate) wash1 Wash with 1M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1 (Contains basic impurities) sep1->aq1 Discard org1 Organic Layer 1 (Contains product + neutral/acidic impurities) sep1->org1 wash2 Wash with sat. NaHCO3 (aq) org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer 2 (Contains neutral impurities) sep2->org2 Discard aq2 Aqueous Layer 2 (Contains deprotonated product as salt) sep2->aq2 acidify Acidify with 2M HCl to pH ~2 (Product precipitates) aq2->acidify filter Filter, Wash with Cold Water, Dry acidify->filter final Pure Pyrazole Carboxylic Acid filter->final

Caption: Acid-Base Extraction Workflow for Purification.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Remove Basic Impurities: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will protonate and extract any basic impurities into the aqueous layer. Discard the aqueous layer.

  • Extract Product: To the remaining organic layer, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously. The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium pyrazolecarboxylate salt.[14]

  • Separation: Allow the layers to separate. The desired product is now in the aqueous layer. Drain and collect the aqueous layer.

  • Isolate Neutral Impurities: The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the collected aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise while stirring until the pH is ~2 (check with pH paper). The protonated, neutral pyrazole carboxylic acid will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts, and then dry it under vacuum.

Q2: I ran a Suzuki coupling to synthesize my product, and now it's contaminated with palladium. How do I get rid of it?

Palladium contamination is a common and critical issue, especially in pharmaceutical development where strict limits on residual metals are enforced.[5] The pyrazole nitrogen can chelate with palladium, making it difficult to remove by simple filtration or standard chromatography.[16]

Solution: Multi-Step Palladium Removal Strategy

A combination of methods is often most effective.

start Crude Reaction Mixture (Post-Suzuki Coupling) celite Dilute with solvent (e.g., EtOAc) Filter through Celite® pad start->celite check1 Is Pd level acceptable? (Check by ICP-MS) celite->check1 scavenger Treat filtrate with Thiol-based Scavenger Resin check1->scavenger No end Purified Product (<10 ppm Pd) check1->end Yes check2 Is Pd level acceptable? scavenger->check2 recryst Recrystallization or Final Chromatography check2->recryst No check2->end Yes recryst->end

Caption: Strategy for removing residual palladium catalyst.

  • Initial Filtration (Bulk Removal): After the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Prepare a short pad of Celite® (diatomaceous earth) in a Büchner funnel and filter the reaction mixture through it. This will remove the bulk of the heterogeneous Pd(0) black.[4]

  • Scavenging (Chelation): Transfer the filtrate to a flask. Add a solid-supported metal scavenger, such as one with thiol functional groups (e.g., SiliaMetS Thiol, QuadraSil MP). These scavengers have a high affinity for palladium and will bind the residual soluble catalyst.[6]

  • Incubation: Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for several hours to ensure complete binding.

  • Final Filtration: Filter off the scavenger resin. The resulting solution should be significantly depleted of palladium.

  • Final Polish: Proceed with a final purification step like recrystallization or column chromatography to remove any remaining impurities and the last traces of palladium.

Q3: My synthesis produces two regioisomers that co-elute on my silica column. How can I separate them?

Separating regioisomers is a frequent challenge, as they often have very similar polarities.[2][3] Success depends on exploiting subtle differences in their structure.

Solution: Advanced Chromatographic and Crystallization Techniques

  • Optimize Column Chromatography:

    • Solvent System: Avoid highly polar single solvents like pure ethyl acetate. Instead, use a binary or ternary system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) and run a very shallow gradient. This increases the chance of resolving compounds with close Rf values.

    • Stationary Phase: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reverse-phase HPLC (e.g., on a C18 column) can be effective, as it separates based on hydrophobicity rather than polarity.[17][18][19]

  • Fractional Recrystallization: This iterative method can enrich one isomer if there is a slight difference in solubility.

    • Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Cool the solution slowly to induce crystallization. The first crop of crystals will be enriched in the less soluble isomer. Filter this crop. Then, concentrate the mother liquor and cool again to get a second crop, which will be enriched in the more soluble isomer. Repeat the process on each fraction until the desired purity is achieved (monitor by ¹H NMR or LC-MS).[1]

Frequently Asked Questions (FAQs)

Q: What is the best analytical technique to assess the purity of my final product? A: A combination of techniques is ideal.

  • ¹H NMR and ¹³C NMR: Excellent for confirming the structure, identifying isomers, and detecting organic impurities.

  • LC-MS: Provides purity information (as % area under the curve) and confirms the molecular weight of the main component and any impurities.

  • Elemental Analysis (CHN): Confirms the elemental composition of the bulk sample. A result within ±0.4% of the theoretical value is considered evidence of high purity.

  • Melting Point: A sharp melting point indicates high purity, whereas a broad melting range suggests the presence of impurities.

Q: Why is water sometimes a good anti-solvent for recrystallizing pyrazole carboxylic acids from ethanol? A: This is a classic mixed-solvent recrystallization technique.[1][20] Pyrazole carboxylic acids are often readily soluble in hot ethanol (a "good" solvent) but poorly soluble in water (an "anti-solvent"). By dissolving the compound in hot ethanol and then slowly adding water until the solution just becomes turbid, you create a solvent system where the compound is supersaturated at a high temperature. As this mixture cools slowly, the compound's solubility drops dramatically, promoting the formation of high-purity crystals.

Q: Can my pyrazole carboxylic acid form a zwitterion, and how does that affect purification? A: Yes. If the pKa of the protonated pyrazole ring is higher than the pKa of the carboxylic acid group, the compound can exist as a zwitterion (internal salt) in a specific pH range. Zwitterions are highly polar and often have high melting points and poor solubility in non-polar organic solvents, but good solubility in water.[11] This property is precisely what is exploited during acid-base extraction, where you intentionally form the carboxylate salt (anion) to move it into the aqueous phase. Understanding the potential for zwitterion formation is key to selecting the right solvents for either chromatography or crystallization.

References

Navigating the Solubility Challenges of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound is very low. Experimental data indicates a solubility of approximately 20 µg/mL at a neutral pH of 7.4[1]. This classifies the compound as "very slightly soluble" to "practically insoluble" in water under standard physiological conditions.

Q2: Why is this compound so poorly soluble in water?

A2: The poor aqueous solubility is a result of its molecular structure. The molecule contains a significant nonpolar component, consisting of the thiophene and pyrazole rings. While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the larger aromatic system.

Q3: I'm seeing precipitation when I try to dissolve the compound in my aqueous buffer. What is the likely cause?

A3: Precipitation in aqueous buffers is a common issue and is most likely due to the low intrinsic solubility of the compound. If your buffer has a pH close to or below the pKa of the carboxylic acid group, the compound will exist predominantly in its neutral, less soluble form.

Q4: Are there any common organic solvents in which this compound is expected to have good solubility?

Q5: Can I heat the solution to improve solubility?

A5: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to be cautious with this approach. Excessive heat can lead to the degradation of the compound. Always perform initial stability tests at your desired temperature before proceeding with this method for preparing stock solutions.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically addressing solubility challenges.

Guide 1: Initial Solubility Screening

This guide will help you determine the most suitable solvent for your experiments.

  • Objective: To identify a single solvent or a co-solvent system that can dissolve this compound to the desired concentration.

  • Methodology:

    • Solvent Selection: Begin with a range of common laboratory solvents with varying polarities. A suggested starting panel is provided in the table below.

    • Small-Scale Test: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into separate glass vials.

    • Solvent Addition: Add a measured volume of the first solvent to achieve a target concentration (e.g., start with 1 mg/mL).

    • Observation and Agitation: Vortex the vial for 1-2 minutes at room temperature. Visually inspect for undissolved particles.

    • Gentle Heating (Optional): If the compound is not fully dissolved, warm the vial to 37-40°C for 5-10 minutes and observe any changes.

    • Incremental Solvent Addition: If the compound remains insoluble, incrementally add more solvent to decrease the concentration and repeat the agitation and observation steps.

    • Documentation: Record your observations for each solvent, noting whether the compound is freely soluble, partially soluble, or insoluble at the tested concentrations.

  • Data Summary: Expected Solubility Profile

SolventSolvent TypeExpected SolubilityRationale & Comments
Water (pH ~7)Polar ProticVery Low (~20 µg/mL)[1]The hydrophobic thiophene and pyrazole rings dominate.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferVery LowSimilar to water; the compound will be in its neutral, poorly soluble form.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA closely related amide is soluble at 12 mg/mL[2]. Expected to be an excellent solvent.
Dimethylformamide (DMF)Polar AproticHighThe amide analog is soluble at 8 mg/mL[2]. Another strong candidate.
Ethanol (EtOH)Polar ProticModerateThe hydroxyl group can interact with the carboxylic acid, but the overall polarity is lower than water.
Methanol (MeOH)Polar ProticModerateSimilar to ethanol, should be a reasonably effective solvent.
AcetonePolar AproticModerate to LowMay have some success, but likely less effective than DMSO or DMF.
Acetonitrile (ACN)Polar AproticLowGenerally not a good solvent for complex polar molecules.
Dichloromethane (DCM)NonpolarVery LowThe compound's polarity from the carboxylic acid and pyrazole nitrogens will limit solubility.
HexanesNonpolarVery LowMismatch in polarity will result in poor solubility.
Guide 2: Overcoming Poor Aqueous Solubility - pH Adjustment

For experiments requiring an aqueous solution, manipulating the pH is a powerful technique to enhance the solubility of carboxylic acids.

  • Principle of Causality: this compound is a weak acid. In an acidic to neutral environment (low pH), it exists predominantly in its protonated, neutral form, which is poorly soluble in water. By increasing the pH to a level above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in water.

  • Experimental Workflow:

    • Prepare a Slurry: Suspend the desired amount of the compound in your target aqueous buffer (e.g., PBS).

    • Basification: While stirring, add a small amount of a dilute base, such as 0.1 M NaOH, dropwise.

    • Monitor for Dissolution: Continue to add the base incrementally until the compound fully dissolves. The solution should become clear.

    • pH Measurement: Measure the final pH of the solution. This will give you an indication of the pH required to maintain solubility.

    • Important Consideration: Be mindful that altering the pH of your solution may impact the stability of your compound or interfere with downstream biological assays. Always perform control experiments to validate this approach.

  • Visualizing the Workflow:

    G A Start: Compound in Aqueous Buffer (Slurry) B Add Dilute Base (e.g., 0.1 M NaOH) Dropwise A->B C Observe for Dissolution B->C D Compound Fully Dissolved? C->D E Yes: Measure Final pH & Proceed with Experiment D->E Yes F No: Continue Adding Base Incrementally D->F No F->B G Stop: pH Limit Reached or Compound Still Insoluble F->G

    Caption: Workflow for pH-dependent solubility enhancement.

Guide 3: Advanced Strategies - Co-solvents and Salt Formation

When pH adjustment is not feasible or sufficient, co-solvents or preparing a stable salt form are effective alternatives.

  • Co-solvent Approach:

    • Principle: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a poorly soluble compound. The co-solvent reduces the overall polarity of the aqueous phase, making it more favorable for the hydrophobic portions of the solute.

    • Common Co-solvents: For biological applications, DMSO, ethanol, and polyethylene glycol (PEG) are frequently used.

    • Methodology:

      • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).

      • For your final working solution, add the stock solution to your aqueous buffer in a stepwise manner, ensuring the final concentration of the organic solvent is low (typically <1% v/v) to avoid impacting your experimental system.

      • Vortex thoroughly after each addition.

      • Crucial Check: Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.

  • Salt Formation:

    • Principle: Creating a salt of the carboxylic acid with a suitable base can significantly improve its aqueous solubility and dissolution rate. The salt form is ionic and more readily solvated by water.

    • Common Counter-ions: For acidic compounds, common salt-forming bases include sodium hydroxide, potassium hydroxide, calcium hydroxide, and various amines.

    • General Procedure:

      • Dissolve the carboxylic acid in a suitable organic solvent.

      • Add a stoichiometric amount of the chosen base.

      • The resulting salt will often precipitate from the organic solvent and can be isolated by filtration.

      • The isolated salt can then be dissolved directly in an aqueous medium.

    • Note: This is a chemical modification and should be undertaken with a clear understanding of the synthetic procedures involved.

III. Concluding Remarks

The solubility of this compound presents a common challenge that can be systematically addressed. For non-aqueous applications, polar aprotic solvents like DMSO and DMF are highly recommended. For aqueous systems, a pH-adjustment strategy to deprotonate the carboxylic acid is the most direct and effective method. In cases where pH manipulation is not an option, the use of a co-solvent system or the synthesis of a more soluble salt form are powerful alternative strategies. We recommend a stepwise and methodical approach to solubility testing to identify the optimal conditions for your specific experimental needs.

IV. References

  • PubChem. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. --INVALID-LINK--

  • Smolecule. 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3. --INVALID-LINK--

References

stability and degradation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid

A Guide to Ensuring Compound Stability and Integrity in Research and Development

Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide to address the common stability and degradation challenges encountered during the handling, storage, and experimental use of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide both practical troubleshooting advice and a deeper understanding of the molecule's chemical behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing issues you may face during your experiments. We begin with common observations and move toward more complex degradation phenomena.

FAQ 1: Solution Discoloration and Precipitation

Question: I've noticed a yellow to brown discoloration in my stock solution of this compound, which was prepared in DMSO and stored at room temperature for a week. What is causing this, and is the compound degrading?

Answer: Discoloration is a common indicator of degradation, particularly for aromatic and heterocyclic compounds. The thiophene moiety, in particular, can be susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, which can lead to the formation of colored byproducts. Additionally, prolonged exposure to light can induce photodegradation.

Troubleshooting Steps:

  • Storage Conditions:

    • Short-term (days to weeks): Store solutions at 2-8°C in amber vials to protect from light.

    • Long-term (weeks to months): Aliquot stock solutions into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent Choice:

    • While DMSO is a common solvent, it is hygroscopic and can contain trace amounts of water, which may facilitate hydrolysis over time. For long-term storage, consider less reactive solvents if solubility permits, or ensure the use of anhydrous DMSO.

  • Inert Atmosphere:

    • For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

FAQ 2: Inconsistent Results in Biological Assays

Question: I'm seeing a gradual loss of potency of my compound in a cell-based assay over the course of the experiment (48-72 hours). Could this be a stability issue in the cell culture medium?

Answer: Yes, this is a strong possibility. The physiological conditions of cell culture media (aqueous environment, pH ~7.4, 37°C, presence of various salts and biomolecules) can promote the degradation of your compound. The carboxylic acid group may also interact with components in the media.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Key Considerations:

  • Hydrolytic Stability: The pyrazole ring system can be susceptible to hydrolysis under certain pH conditions. While generally stable at neutral pH, prolonged incubation at 37°C can accelerate this process.

  • Metabolic Stability: If you are using cell lines with metabolic activity (e.g., hepatocytes), your compound may be undergoing enzymatic degradation.

FAQ 3: Appearance of Unexpected Peaks in HPLC Analysis

Question: During the analysis of a stressed sample of this compound, I observed several new peaks in my reverse-phase HPLC chromatogram. How can I identify the source of these peaks?

Answer: The appearance of new peaks is the primary indicator of degradation. A systematic approach using forced degradation studies is the most effective way to identify these unknown peaks. By subjecting the compound to specific stress conditions, you can generate the potential degradation products and characterize them.

Common Degradation Pathways and Potential Products:

  • Oxidative Degradation: The thiophene ring is often the primary site of oxidation. Expect to see products such as thiophene-S-oxide.

  • Photodegradation: Exposure to UV or even ambient light can lead to complex reactions, including ring opening or polymerization.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway.

  • Acid/Base Hydrolysis: Extreme pH conditions can lead to the opening of the pyrazole or thiophene rings, although these are generally stable aromatic systems.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products A This compound B Oxidative Degradation (e.g., H₂O₂) A->B C Photodegradation (UV Light) A->C D Thermal Degradation (Heat) A->D E Hydrolytic Degradation (Acid/Base) A->E B_prod Thiophene-S-oxide derivatives B->B_prod Forms C_prod Ring-opened products, polymers C->C_prod Forms D_prod Decarboxylated pyrazole-thiophene D->D_prod Forms E_prod Ring-opened products E->E_prod Forms

Caption: Potential degradation pathways for this compound.

Technical Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3]

Recommended Stress Conditions

The following table outlines the recommended starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionReagent and ConcentrationTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursRing opening (less likely), ester hydrolysis (if applicable)
Base Hydrolysis 0.1 M NaOH60°C24-48 hoursRing opening (less likely), ester hydrolysis (if applicable)
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of thiophene sulfur
Thermal 80°C (in solid state and solution)48 hoursDecarboxylation
Photostability ICH Q1B conditions (UV & Vis light)Room TempAs per guidelinesPhotodegradation, ring opening
Experimental Protocol: Oxidative Degradation
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • In a clear glass vial, add 1 mL of the stock solution.

    • Add 1 mL of 3% hydrogen peroxide solution.

    • Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Incubation:

    • Store both vials at room temperature, protected from light, for 24 hours.

  • Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction if necessary (e.g., with sodium bisulfite for oxidative stress).

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Analytical Troubleshooting for Stability Studies

Issue: Poor Peak Shape or Shifting Retention Times

  • Cause: The carboxylic acid moiety can interact with the silica support of C18 columns, leading to tailing. Changes in mobile phase pH can also affect the ionization state and retention time.

  • Solution:

    • Use a low pH mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid.[4]

    • Employ a column with low silanol activity or an end-capped column.

    • Ensure the mobile phase is well-buffered.

Issue: Inability to Separate Degradation Products from the Parent Peak

  • Cause: The degradation products may be structurally very similar to the parent compound, making separation challenging with standard C18 columns.

  • Solution:

    • Method Optimization: Adjust the mobile phase composition (organic solvent ratio), try a different organic modifier (e.g., methanol instead of acetonitrile), or change the pH.

    • Alternative Column Chemistry: Consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity.

    • UPLC-MS/MS: For complex mixtures of degradants, UPLC-MS/MS provides higher resolution and the ability to distinguish compounds by their mass-to-charge ratio.[5][6][7][8]

Recommended HPLC Method Parameters (Starting Point):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector
Column Temp 30°C

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of controlling regioselectivity in pyrazole synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Regioselectivity

The synthesis of pyrazoles, a critical scaffold in medicinal chemistry and agrochemicals, often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can lead to the formation of two distinct regioisomers.[1][3] The ability to selectively synthesize one isomer over the other is a frequent and significant challenge for synthetic chemists. This guide will equip you with the knowledge to diagnose and solve these regioselectivity issues in your own experiments.

Troubleshooting Guide

This section addresses specific problems you might be encountering in the lab. Each question is followed by a detailed explanation of the underlying causes and actionable steps to resolve the issue.

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing the regiochemical outcome?

When a mixture of regioisomers is formed, it's crucial to understand the competing factors at play. The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3]

  • Electronic Effects: The inherent electronic properties of the substituents on the 1,3-dicarbonyl compound are a key determinant. Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[3] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the nearby carbonyl.

  • Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine can significantly influence which carbonyl group is attacked. A bulky group on either reactant will sterically hinder the approach of the other, favoring attack at the less sterically encumbered carbonyl.[3]

  • Reaction Conditions: This is often the most readily adjustable and impactful factor. Parameters such as solvent, temperature, and pH can dramatically shift the isomeric ratio.[3] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]

Q2: I've tried changing the temperature and reaction time, but I'm still getting a poor isomeric ratio. What solvent-based strategies can I employ?

Solvent choice can have a profound effect on regioselectivity, often by influencing the stability of intermediates and transition states.

Recent studies have highlighted the remarkable effect of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), in dramatically improving regioselectivity.[4] These solvents are non-nucleophilic and can facilitate the desired reaction pathway without competing with the hydrazine for attack on the more reactive carbonyl group.[4] In contrast, traditional solvents like ethanol can sometimes act as competing nucleophiles, leading to lower regioselectivity.[4]

Data Summary: Solvent Effects on Regioselectivity

1,3-Dicarbonyl ReactantHydrazineSolventIsomer Ratio (Desired:Undesired)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH36:64[4]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[4]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[4]
1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineEtOH64:36[4]
1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineTFE98:2[4]
1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineHFIP>99:<1[4]
Q3: My starting materials are sensitive to harsh acidic or basic conditions. Are there any milder, catalyst-driven methods to control regioselectivity?

Yes, several modern synthetic methods utilize catalysis to achieve high regioselectivity under milder conditions, expanding the scope of compatible functional groups.

  • Iron-Catalyzed Synthesis: An iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols.[5]

  • Copper-Catalyzed Cycloadditions: Copper-catalyzed sydnone-alkyne cycloaddition reactions offer a robust method for constructing 1,4-disubstituted pyrazoles.[5][6]

  • Base-Mediated Cycloadditions: A novel base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective route to polysubstituted pyrazoles under mild conditions.[7][8]

These methods often proceed through different mechanisms than the traditional Knorr synthesis, offering alternative pathways to access the desired regioisomer.

Frequently Asked Questions (FAQs)

Q: How can I reliably characterize the two different regioisomers to determine the success of my reaction?

Distinguishing between pyrazole regioisomers is critical and can typically be achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will differ between the two isomers. For unambiguous assignment, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between substituents and the pyrazole ring protons, confirming their relative positions.[9]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive structural proof of the regioisomer.

  • Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns in techniques like MS/MS might differ, providing clues to the structure.

Q: Can the stoichiometry of the reactants influence the regioselectivity?

While less commonly exploited than solvent or catalyst choice, reactant stoichiometry can sometimes influence the regiochemical outcome. Recent studies using transient flow methodology have revealed complex reaction kinetics, including autocatalytic pathways, suggesting that the initial ratio of reactants can affect the isomeric ratio.[10] This is an emerging area of investigation and could be a variable to consider in your optimization studies.

Q: Are there synthetic strategies that completely avoid the formation of regioisomers?

Yes, several strategies are designed to be inherently regioselective, bypassing the issues associated with unsymmetrical 1,3-dicarbonyls.

  • Synthesis from α,β-Unsaturated Carbonyls and Hydrazines: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can lead to the formation of pyrazolines, which can then be oxidized to pyrazoles.[1]

  • 1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of diazo compounds with alkynes is a powerful and often highly regioselective method for pyrazole synthesis.[5]

  • Multi-component Reactions: Some multi-component reactions are designed to produce a single regioisomer by controlling the order of bond formation.[11]

Decision Workflow for Regioselective Pyrazole Synthesis

G start Goal: Synthesize a specific pyrazole regioisomer diketone Is an unsymmetrical 1,3-dicarbonyl required? start->diketone yes_diketone Yes diketone->yes_diketone Yes no_diketone No diketone->no_diketone No control_factors Control Regioselectivity yes_diketone->control_factors alternative_routes Consider Alternative Routes no_diketone->alternative_routes solvent Solvent Optimization (e.g., TFE, HFIP) control_factors->solvent catalysis Catalytic Methods (Fe, Cu, etc.) control_factors->catalysis conditions Reaction Conditions (pH, Temp, Stoichiometry) control_factors->conditions cycloaddition 1,3-Dipolar Cycloaddition (Diazo + Alkyne) alternative_routes->cycloaddition unsaturated From α,β-Unsaturated Carbonyls alternative_routes->unsaturated multi_component Multi-component Reactions alternative_routes->multi_component desired_isomer Desired Regioisomer Obtained solvent->desired_isomer catalysis->desired_isomer conditions->desired_isomer cycloaddition->desired_isomer unsaturated->desired_isomer multi_component->desired_isomer

A decision-making workflow for selecting a synthetic strategy.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from the work of Fustero et al., demonstrating the use of HFIP to achieve high regioselectivity.[4]

Objective: To synthesize 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

Materials:

  • 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (5 mL), add methylhydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.

  • Characterize the product using NMR to confirm the structure and determine the isomeric ratio.

Expected Outcome: This procedure should yield the desired 5-(2-furyl) pyrazole regioisomer with a selectivity of approximately 97:3.[4]

Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Outcome dicarbonyl Unsymmetrical 1,3-Dicarbonyl regioisomers Mixture of Regioisomers dicarbonyl->regioisomers hydrazine Substituted Hydrazine hydrazine->regioisomers electronic Electronic Effects (EWG vs EDG) electronic->regioisomers steric Steric Hindrance steric->regioisomers conditions Reaction Conditions (Solvent, pH, Temp) conditions->regioisomers

Key factors that determine the outcome of pyrazole synthesis.

References

Technical Support Center: 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this important heterocyclic compound. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental work.

Synthesis Troubleshooting

The most common and reliable method for synthesizing this compound involves a two-step process: the Knorr pyrazole synthesis to form the ethyl ester precursor, followed by hydrolysis to the desired carboxylic acid. This section will address potential issues in both stages.

Step 1: Knorr Pyrazole Synthesis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate

This reaction involves the cyclocondensation of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate with hydrazine.

Q1: My Knorr pyrazole synthesis is resulting in a low yield. What are the common causes and how can I optimize the reaction?

Low yields in the Knorr synthesis of this pyrazole ester can often be attributed to several factors.[1] It is crucial to ensure the purity of your starting 1,4-dicarbonyl compound, as impurities can lead to unwanted side products.[1] The reaction should be conducted under neutral or weakly acidic conditions, as a pH below 3 can favor the formation of furan byproducts.[1] While heating is often necessary, prolonged exposure to high temperatures can lead to degradation.[1]

Troubleshooting Low Yields in Knorr Pyrazole Synthesis

Potential Cause Explanation Recommended Solution
Impure Starting Material The 1,4-dicarbonyl starting material, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, may contain impurities that interfere with the reaction.Purify the dicarbonyl compound by recrystallization or column chromatography before use.
Incorrect pH The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can promote the formation of a furan byproduct over the desired pyrazole.[1]Use a weak acid catalyst, such as acetic acid, and consider the addition of a buffer like sodium acetate.[2]
Suboptimal Temperature Excessive heat can lead to the degradation of starting materials or the product.Optimize the reaction temperature. Start with refluxing ethanol and adjust as needed. Microwave-assisted heating can sometimes reduce reaction times and improve yields.[1]
Reaction Time Both insufficient and excessive reaction times can lead to lower yields.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Hydrazine Quality Hydrazine hydrate can degrade over time.Use fresh, high-quality hydrazine hydrate for the best results.

Q2: I am observing the formation of a significant byproduct. How can I identify and minimize it?

The most likely byproduct in this reaction is the isomeric pyrazole, ethyl 3-thiophen-2-yl-1H-pyrazole-5-carboxylate. This arises from the non-regioselective reaction of hydrazine with the unsymmetrical 1,3-dicarbonyl compound.

To minimize the formation of the undesired isomer, it is advisable to carry out the reaction at a lower temperature, which can enhance the regioselectivity. The choice of solvent can also influence the isomeric ratio.

Another potential byproduct is a furan derivative, which can form under strongly acidic conditions.[1] Maintaining a weakly acidic to neutral pH is key to avoiding this.

Experimental Protocol: Knorr Synthesis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate

This step involves the conversion of the ethyl ester to the final carboxylic acid, typically through base-catalyzed hydrolysis.

Q3: The hydrolysis of my ethyl ester is incomplete or very slow. What can I do to drive the reaction to completion?

Incomplete hydrolysis is a common issue. To ensure complete conversion, consider the following:

  • Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. A 2M aqueous solution is a good starting point.

  • Reaction Temperature: Heating the reaction mixture is usually necessary. Refluxing in a suitable solvent like ethanol or a mixture of ethanol and water is common.

  • Reaction Time: Hydrolysis can sometimes be slow. Monitor the reaction by TLC until the starting ester spot is no longer visible.

  • Solubility: Ensure the ester is sufficiently soluble in the reaction medium. Using a co-solvent like ethanol or THF with the aqueous base can improve solubility.

Q4: During workup, I am getting a low yield of the carboxylic acid after acidification. Where might my product be going?

A low yield upon acidification can be due to several factors:

  • Incomplete Precipitation: The carboxylic acid may have some solubility in the acidic aqueous solution. Chilling the solution in an ice bath before filtration can help maximize precipitation.

  • Premature Decarboxylation: Pyrazole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic conditions.[1][3] Avoid excessive heating during both hydrolysis and the subsequent workup.

  • Emulsion Formation: During the extraction process, emulsions can form, trapping the product. Using a brine wash can help break up emulsions.

Experimental Protocol: Hydrolysis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate

  • Dissolve the ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Q5: My final product, this compound, is difficult to purify. What are the recommended methods?

The primary method for purifying the final product is recrystallization. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. If the product is still impure, column chromatography on silica gel can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be effective.

Another purification technique involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.

Q6: What are the expected 1H and 13C NMR chemical shifts for this compound?

While specific literature data for this exact compound can be scarce, based on analogous structures, the following are expected chemical shift ranges in DMSO-d6.

Expected NMR Data for this compound (in DMSO-d6)

Proton/Carbon Expected Chemical Shift (ppm) Notes
Pyrazole-CH 6.8 - 7.2Singlet
Thiophene-H 7.0 - 7.8Multiplets
Pyrazole-NH 13.0 - 14.0Broad singlet, exchangeable with D2O
Carboxylic Acid-OH 12.0 - 13.5Broad singlet, exchangeable with D2O
Pyrazole-C 105 - 150
Thiophene-C 125 - 145
Carboxylic Acid-C=O 160 - 165

Disclaimer: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the synthesis and purification workflows.

G cluster_synthesis Synthesis Workflow A Ethyl 2,4-dioxo-4- (thiophen-2-yl)butanoate C Knorr Cyclocondensation (Ethanol, Acetic Acid, Reflux) A->C B Hydrazine Hydrate B->C D Ethyl 5-thiophen-2-yl-1H- pyrazole-3-carboxylate C->D E Base Hydrolysis (NaOH, Ethanol/Water, Reflux) D->E F 5-thiophen-2-yl-1H-pyrazole- 3-carboxylic acid (Crude) E->F

Caption: Synthetic pathway for this compound.

G cluster_purification Purification Workflow A Crude Carboxylic Acid B Dissolve in Base (e.g., aq. NaOH) A->B C Wash with Organic Solvent B->C D Acidify Aqueous Layer (HCl) C->D E Precipitation D->E F Filter and Wash with Water E->F G Dry under Vacuum F->G H Pure 5-thiophen-2-yl-1H-pyrazole- 3-carboxylic acid G->H I Recrystallization (e.g., Ethanol/Water) H->I Optional

Caption: Purification workflow for the final product.

References

Validation & Comparative

A Comparative Analysis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Scaffold as a Novel Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Promising Anticancer Agent

In the landscape of oncology drug discovery, the molecular chaperone Heat shock protein 90 (Hsp90) remains a pivotal target. Its role in the conformational maturation and stability of a multitude of oncogenic client proteins makes it a linchpin in cancer cell proliferation, survival, and metastasis. Consequently, the development of potent and selective Hsp90 inhibitors is a field of intense research. This guide provides a comparative analysis of a promising novel chemical scaffold, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, against established Hsp90 inhibitors, offering a framework for its evaluation as a potential therapeutic agent.

While the parent compound, this compound, serves as a versatile synthetic building block, recent studies have illuminated the potent anti-proliferative and Hsp90 inhibitory activity of its derivatives. Notably, a derivative of this scaffold, referred to herein as Compound-T (based on "Compound 8" from a key study), has demonstrated significant efficacy in hepatocellular carcinoma models, warranting a closer examination of its performance relative to well-characterized Hsp90 inhibitors currently in clinical development.[1]

This guide will objectively compare the performance of this novel pyrazole-thiophene scaffold with three prominent Hsp90 inhibitors: Onalespib (AT13387) , Ganetespib (STA-9090) , and Alvespimycin (17-DMAG) . The comparison will be grounded in both biochemical and cellular assays, providing researchers with a comprehensive overview of the potential of this new chemical class.

Comparative Performance of Hsp90 Inhibitors

The efficacy of an Hsp90 inhibitor is determined by its ability to bind to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins and subsequent cell death. The following table summarizes the key performance metrics for Compound-T and the selected established inhibitors, providing a quantitative basis for comparison.

InhibitorChemical ClassBiochemical IC50 (Hsp90)Cellular GI50/IC50Key Cellular Model(s)
Compound-T Diarylpyrazole2.67 µM83 nMHepG2 (Hepatocellular Carcinoma)[1]
Onalespib (AT13387) Resorcinol Isoxazole Amide~1 nM (Kd)[2][3]3 - 55 nMA375, HCT116, NCI-H1975[2][4]
Ganetespib (STA-9090) Triazolone~4 nM2 - 84 nMOSA 8, NSCLC cell lines, Melanoma cell lines[5][6][7]
Alvespimycin (17-DMAG) Geldanamycin Analog62 nM2.1 - 32 nMA2058, SKBR3, SKOV3[8][9]

Biochemical IC50 values represent the concentration of the inhibitor required to reduce Hsp90 activity by 50% in a cell-free assay. Cellular GI50/IC50 values represent the concentration required to inhibit cell growth or viability by 50%. Data is compiled from multiple sources and assay conditions may vary.

From this data, it is evident that while Compound-T demonstrates potent cellular activity in the nanomolar range, its direct biochemical inhibition of Hsp90 is in the micromolar range. This suggests that the cellular efficacy may be a result of excellent cell permeability and accumulation, or potentially, the engagement of other cellular targets. In contrast, Onalespib, Ganetespib, and Alvespimycin exhibit potent, direct inhibition of Hsp90 in the low nanomolar range, which translates to their potent cellular antiproliferative effects.

Mechanism of Action and Downstream Effects

The primary mechanism of action for all these inhibitors is the competitive binding to the ATP pocket in the N-terminal domain of Hsp90. This disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. A hallmark of effective Hsp90 inhibition is the depletion of these oncoproteins and a compensatory upregulation of other heat shock proteins, notably Hsp70.

Hsp90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibitor Action ATP ATP Hsp90 Hsp90 ATP->Hsp90 binds Client_Protein_unfolded Unfolded Client Protein Hsp90_ATP Hsp90-ATP (Active) Hsp90->Hsp90_ATP Client_Protein_unfolded->Hsp90_ATP binds Degradation Proteasomal Degradation Client_Protein_unfolded->Degradation leads to Client_Protein_folded Folded Client Protein Hsp90_ATP->Client_Protein_folded facilitates folding Inhibitor Hsp90 Inhibitor (e.g., Compound-T) Inhibitor->Hsp90 blocks ATP binding FP_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Hsp90, FITC-GM, Compounds) Start->Reagent_Prep Plate_Setup Set up 384-well Plate (Compounds, FITC-GM) Reagent_Prep->Plate_Setup Reaction_Start Add Hsp90 to Initiate Reaction Plate_Setup->Reaction_Start Incubation Incubate at RT (2-4 hours) Reaction_Start->Incubation Measurement Read Fluorescence Polarization Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Validating the Mechanism of Action for 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as a Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid as an inhibitor of Lactate Dehydrogenase (LDH). The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] While the specific biological target of this compound is not extensively documented, its structural motifs suggest a potential role as an enzyme inhibitor.

A compelling hypothesis for its mechanism of action is the inhibition of Lactate Dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, even in the presence of oxygen.[3][4] This metabolic reprogramming makes cancer cells highly dependent on LDH, particularly the LDHA isoform, for regenerating NAD+ to sustain high glycolytic rates.[3][5][6] Consequently, inhibiting LDH has emerged as a promising therapeutic strategy in oncology.[7][8][9]

This guide will compare the validation process for our lead compound, this compound, against a panel of well-characterized LDH inhibitors. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

The Competitive Landscape: A Panel of Reference LDH Inhibitors

To objectively assess the performance of this compound, we will utilize the following reference compounds, each with a distinct profile:

  • GSK2837808A: A highly potent and selective inhibitor of LDHA, serving as a benchmark for high-affinity binding.[7][10][11] It is known to be an NADH-competitive inhibitor.[10][12]

  • FX-11: A selective, reversible, and competitive inhibitor of LDHA that has been shown to reduce ATP levels, induce oxidative stress, and inhibit tumor progression in preclinical models.[13][14][15][16][17]

  • Oxamic acid: A structural analog of pyruvate, it acts as a competitive inhibitor of LDH.[2][4][18][19] While less potent than other synthetic inhibitors, it is a classic example of a substrate-mimicking inhibitor.

The Glycolytic Pathway and LDH Inhibition

The diagram below illustrates the central role of LDH in the Warburg effect and the point of intervention for our hypothesized inhibitor.

cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NAD NAD+ Glycolysis->NAD Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate NADH -> NAD+ Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Normoxia NADH NADH NADH->Glycolysis Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->Pyruvate Inhibition TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_mito->TCA

Caption: The Warburg Effect and the Role of LDH Inhibition.

A Multi-Tiered Approach to Mechanism of Action Validation

We will employ a systematic, three-tiered validation workflow. This approach begins with direct biochemical evidence of enzyme inhibition, progresses to confirmation of target engagement within the complex cellular milieu, and culminates in the assessment of the functional cellular consequences of this engagement.

cluster_workflow Mechanism of Action Validation Workflow start Hypothesized MoA: LDH Inhibition biochem Tier 1: Biochemical Validation (Enzyme Kinetics) start->biochem Does it inhibit the purified enzyme? biophys Tier 2: Biophysical Validation (Cellular Target Engagement) biochem->biophys Does it bind the target in cells? cell Tier 3: Cellular Validation (Functional Assays) biophys->cell Does it affect cellular pathways as expected? conclusion Validated MoA cell->conclusion

Caption: A Three-Tiered Workflow for MoA Validation.

Tier 1: Biochemical Validation - Enzyme Kinetics

Causality: The foundational step is to ascertain whether this compound directly inhibits the catalytic activity of purified LDH enzyme. This in vitro assay isolates the enzyme and substrate from other cellular components, providing a clear, direct measure of inhibition and allowing for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: LDH Enzyme Activity Assay (Spectrophotometric)

This protocol is based on the principle that LDH catalyzes the interconversion of pyruvate and lactate with the concomitant conversion of NADH to NAD+. The reaction can be monitored by measuring the decrease in absorbance at 340 nm, as NADH absorbs at this wavelength while NAD+ does not.[20][21][22]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.

    • Substrate Solution: Prepare a 20 mM solution of sodium pyruvate in the assay buffer.

    • Cofactor Solution: Prepare a 2.5 mM solution of NADH in the assay buffer. Protect from light.

    • Enzyme Solution: Prepare a working solution of purified human LDHA (e.g., from a commercial supplier) in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, GSK2837808A, FX-11, and Oxamic acid in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of NADH solution to each well.

    • Add 10 µL of various concentrations of the test compound or reference inhibitors (serially diluted from the stock solution) to the appropriate wells. For control wells, add 10 µL of DMSO.

    • Add 10 µL of the LDHA enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the pyruvate substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary: Biochemical Inhibition
CompoundHypothesized IC50 (LDHA)Known IC50 (LDHA)
This compoundTo be determinedN/A
GSK2837808A~2.6 nM[7][11]
FX-11Ki of ~8 µM[13]
Oxamic acidMicromolar range, varies by isoform[2][18]

Tier 2: Biophysical Validation - Cellular Target Engagement

Causality: While an in vitro assay confirms direct enzyme inhibition, it does not prove that the compound can enter a cell and bind to its target in the crowded intracellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[23][24][25] A positive thermal shift provides strong evidence of target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a cancer cell line with high LDHA expression (e.g., HeLa or A549) to 80-90% confluency.

    • Treat the cells with the test compound or reference inhibitors at a concentration of 10x their biochemical IC50 for 1-2 hours. Include a vehicle control (DMSO).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature. Include a non-heated control (25°C).

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[25]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble LDHA in each sample by Western blotting using an anti-LDHA antibody.

    • Quantify the band intensities using densitometry.

    • For each treatment condition, plot the percentage of soluble LDHA relative to the non-heated control against the temperature.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition. The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization.

Comparative Data Summary: Target Engagement
CompoundHypothesized ΔTm (°C)Expected Outcome
This compoundTo be determinedPositive shift if binding occurs
GSK2837808ASignificant positive shift[26]
FX-11Positive shift
Oxamic acidPositive shift

Tier 3: Cellular Validation - Functional Consequences

Causality: Having confirmed direct binding and inhibition in cells, the final tier of validation is to demonstrate that this target engagement leads to the expected downstream physiological effects. For an LDH inhibitor, this involves measuring a reduction in cellular lactate production and a subsequent impact on cell viability, particularly in glycolysis-dependent cancer cells.

Experimental Protocol 1: Cellular Lactate Production Assay
  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound or reference inhibitors. Include a vehicle control.

    • Incubate for a defined period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture medium (extracellular lactate) and centrifuge to remove any cell debris.[27]

    • Lyse the cells in the plate and determine the total protein content for normalization using a BCA assay.[27]

  • Lactate Quantification:

    • Quantify the L-lactate concentration in the collected medium using a commercial lactate assay kit (either colorimetric or bioluminescent). These kits typically use LDH to convert lactate to pyruvate, which is coupled to a reaction that produces a measurable signal proportional to the lactate concentration.[28][29]

  • Data Analysis:

    • Normalize the lactate concentration to the total protein content for each well.

    • Calculate the percentage of lactate production inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 for lactate production.

Experimental Protocol 2: Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or reference inhibitors for 72 hours.

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).[30][31][32][33]

    • Living cells with active dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

    • For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the cytotoxic IC50 value.

Comparative Data Summary: Cellular Assays
CompoundHypothesized Lactate EC50Hypothesized Cytotoxicity IC50Known Cellular Effects
This compoundTo be determinedTo be determinedN/A
GSK2837808APotent inhibition of lactate production in multiple cancer cell lines[11]Induces apoptosis and inhibits proliferation in Snu398 cells[7]
FX-11Inhibits glycolysisReduces cell proliferation in pancreatic cancer cells[13][16]
Oxamic acidReduces lactate production[9]Inhibits proliferation and induces apoptosis in cervical cancer cells[9]

Conclusion

By systematically progressing through this three-tiered validation framework, researchers can build a robust body of evidence to either confirm or refute the hypothesis that this compound functions as an inhibitor of Lactate Dehydrogenase. This comparative approach, benchmarked against known inhibitors, ensures that the experimental findings are placed in the proper context, providing a solid foundation for further preclinical development. The successful validation of this mechanism of action would position this compound as a promising candidate for targeting the metabolic vulnerabilities of cancer.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid analogs. We will explore the synthetic strategies, compare the biological activities of various derivatives against key therapeutic targets, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry. The pyrazole-thiophene scaffold has emerged as a privileged structure, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core represents a versatile template for the design of potent and selective therapeutic agents. The pyrazole ring is a key pharmacophore found in numerous approved drugs, while the thiophene moiety is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] The carboxylic acid group, or its amide bioisosteres, provides a crucial interaction point with various biological targets.

Caption: Core chemical structure of this compound.

I. Anticancer Activity: Dual Inhibition of EGFR and VEGFR-2

A significant area of investigation for this class of compounds is their potential as anticancer agents, particularly as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] These two receptor tyrosine kinases play crucial roles in tumor growth, proliferation, and angiogenesis. The crosstalk between EGFR and VEGFR-2 signaling pathways makes dual inhibition a promising strategy to overcome drug resistance.[6]

EGFR and VEGFR-2 Signaling Pathways

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->RAF EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Simplified EGFR and VEGFR-2 signaling pathways.

Structure-Activity Relationship for Anticancer Activity

Systematic modifications of the 5-thiophen-2-yl-1H-pyrazole-3-carboxamide scaffold have revealed key structural features that govern its anticancer potency. The following table summarizes the inhibitory activities of representative analogs against cancer cell lines and target kinases.

CompoundR1 (Pyrazole N1)R2 (Amide)Cell LineIC50 (µM)EGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
1 H-NH2MCF-76.5716.25 (wild-type)242.94[4][5]
HepG28.8617.8 (T790M)
2 -COCH2-Ph-NH2MCF-78.08-35.85[4][5]
3 -COCH3-NH-Ph-4-FA549-0.200.22[7]
4 H-NH-Ph-4-ClHepG-20.2090.2090.195[8][9]

Key SAR Insights:

  • Pyrazole N1-substitution: An unsubstituted N1 position on the pyrazole ring appears to be favorable for potent cytotoxicity.[5] However, substitution with small alkyl or acyl groups can modulate activity and selectivity towards either EGFR or VEGFR-2.

  • Amide Substitution: The nature of the substituent on the carboxamide at the C3 position is critical. Aromatic and heteroaromatic rings with various substitution patterns have been explored. Electron-withdrawing groups on a phenyl ring attached to the amide nitrogen generally enhance activity.

  • Thiophene Ring: Modifications on the thiophene ring are less explored in the reviewed literature, suggesting its importance for maintaining the core pharmacophore.

Experimental Protocols

Synthesis_Workflow Start Thiophene-2-carboxaldehyde Chalcone Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone Substituted Acetophenone Pyrazole Pyrazole Formation (with Hydrazine) Chalcone->Pyrazole Carboxamide Amide Coupling (with Amine) Pyrazole->Carboxamide Final Final Product Carboxamide->Final

Caption: General synthetic workflow for the target compounds.

Step-by-Step Synthesis:

  • Chalcone Synthesis: To a solution of an appropriately substituted acetophenone and thiophene-2-carboxaldehyde in ethanol, an aqueous solution of potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized to afford the chalcone intermediate.[10]

  • Pyrazole Formation: The chalcone is refluxed with hydrazine hydrate (or a substituted hydrazine) in a suitable solvent like ethanol or acetic acid for several hours. After cooling, the product is precipitated by adding water, filtered, and purified by recrystallization to yield the this compound ester.

  • Amide Coupling: The carboxylic acid ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. The resulting acid is then coupled with a desired amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in a solvent like DMF or dichloromethane to yield the final carboxamide analog.[11]

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases.

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP solution, and a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, test compound, and assay buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiation and Detection: Initiate the kinase reaction by adding the ATP and substrate solution. Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The amount of ADP produced, which is proportional to the kinase activity, can be measured using a commercial kit such as ADP-Glo™.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]

II. Anti-inflammatory Activity: Selective COX-2 Inhibition

Certain this compound analogs have shown potent anti-inflammatory activity through the selective inhibition of cyclooxygenase-2 (COX-2).[12][13] Selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Structure-Activity Relationship for Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is highly dependent on the nature and position of substituents on the pyrazole and thiophene rings.

CompoundR1 (Pyrazole N1)R3 (Pyrazole C3)R5 (Pyrazole C5)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-sulfamoylphenyl-trifluoromethyl0.04>375[14]
5 PhenylThiophenePhenyl--[13]
6 PhenylThiophene-ClPhenylPotent-[13]
7 PhenylThiophene-BrPhenylPotent-[13]

Key SAR Insights:

  • Aryl Substituents: The presence of aryl groups at the N1 and C5 positions of the pyrazole ring is a common feature in many potent COX-2 inhibitors.

  • Halogenation: Introduction of a halogen atom, such as chlorine or bromine, on the thiophene ring can enhance the anti-inflammatory activity.[13]

  • Sulfonamide Moiety: A key feature of celecoxib, a well-known selective COX-2 inhibitor, is the p-sulfamoylphenyl group at the N1 position, which is crucial for its high selectivity.

Experimental Protocols

This fluorometric assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and a fluorometric probe.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound, and incubate for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

III. Antimicrobial Activity

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[10][15][16]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy is influenced by the substituents on the pyrazole and the carboxamide moiety.

CompoundR (Amide)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
8 -NH-Ph-4-ClS. aureus-A. niger-[10]
9 -NH-Ph-4-OCH3E. coli-C. albicans-[10]
10 -NH-Ph-4-CH3B. subtilis---[17]
11 -NH-Ph-2-ClS. aureus3.125A. fumigatus6.25[9]

Key SAR Insights:

  • Amide Substituents: The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the carboxamide can significantly impact the antimicrobial spectrum and potency.

  • Halogens: Chloro-substituted analogs have shown promising activity against both bacteria and fungi.[10]

Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core structure can lead to potent and selective inhibitors for a range of biological targets, including key enzymes in cancer, inflammation, and microbial infections. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore and optimize these promising compounds, paving the way for the discovery of next-generation therapeutics.

References

A Comparative Guide to the Synthetic Routes of 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid stands out as a valuable scaffold due to the combined presence of the thiophene and pyrazole moieties, which are prevalent in a wide array of biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's efficacy to aid researchers in making informed decisions for their synthetic strategies.

Introduction to a Privileged Scaffold

The convergence of the electron-rich thiophene ring and the versatile pyrazole core in this compound creates a unique chemical entity with significant potential for interacting with biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in numerous pharmaceuticals. The thiophene moiety, a sulfur-containing aromatic ring, is also a well-established pharmacophore known to modulate the physicochemical and biological properties of drug candidates. The carboxylic acid functional group provides a convenient handle for further derivatization, making this molecule an attractive starting point for the development of new therapeutic agents.

This guide will dissect two primary synthetic pathways to this compound:

  • Route 1: The Classical Knorr Pyrazole Synthesis via a 1,3-Dicarbonyl Intermediate. This well-established, two-step approach involves an initial Claisen condensation to construct a key β-ketoester intermediate, followed by a cyclization reaction with hydrazine.

  • Route 2: Alternative Approaches and Future Directions. This section will explore other potential, albeit less documented for this specific target, synthetic strategies that could offer advantages in terms of efficiency, regioselectivity, or environmental impact.

Route 1: The Knorr Pyrazole Synthesis - A Step-by-Step Analysis

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely utilized method for the preparation of pyrazole derivatives.[1] The key to this synthesis is the formation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine derivative.[2][3] For the synthesis of our target molecule, this translates into a two-step process starting from the readily available 2-acetylthiophene.

Step 1: Claisen Condensation for the Synthesis of the Key Intermediate, Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate

The first step involves a crossed Claisen condensation between 2-acetylthiophene and diethyl oxalate. This reaction is a fundamental carbon-carbon bond-forming reaction that creates the requisite 1,3-dicarbonyl moiety.[4] The choice of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon of 2-acetylthiophene, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.

Experimental Protocol: Synthesis of Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate

A detailed procedure for a similar Claisen condensation is as follows:

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol, is added a solution of 2-acetylthiophene (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol.

  • The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a dilute acid, such as hydrochloric acid, to neutralize the excess base.

  • The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate.

  • Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol is crucial as the presence of water would quench the sodium ethoxide base and hydrolyze the ester functionalities.

  • Stoichiometry: A slight excess of diethyl oxalate and sodium ethoxide is often used to ensure complete consumption of the starting 2-acetylthiophene.

  • Reaction Monitoring: TLC is an indispensable tool to monitor the progress of the reaction and determine the optimal reaction time, preventing the formation of side products.

Step 2: Cyclocondensation with Hydrazine to Form Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate

The newly synthesized β-ketoester is then subjected to a cyclocondensation reaction with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate

A general procedure for this cyclization is as follows:[5]

  • A solution of ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is treated with hydrazine hydrate (1.1 to 1.5 equivalents).

  • The reaction mixture is heated to reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is then partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent Choice: Acetic acid can act as both a solvent and a catalyst for the cyclization reaction. Ethanol is also a common choice, providing a protic medium to facilitate the reaction.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to drive the reaction to completion.

  • Heating: The reaction is typically heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps.

Step 3: Hydrolysis to the Final Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Experimental Protocol: Synthesis of this compound

A typical basic hydrolysis procedure is as follows:

  • Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford the pure this compound.

Visualization of the Knorr Synthesis Pathway

Knorr_Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis 2-Acetylthiophene 2-Acetylthiophene Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate 2-Acetylthiophene->Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate NaOEt, EtOH Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate->Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate Hydrazine Hydrate, EtOH/AcOH, Reflux Hydrazine Hydrate Hydrazine Hydrate This compound This compound Ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate->this compound NaOH/EtOH, then H+

Caption: Knorr synthesis pathway to the target molecule.

Comparison of Synthetic Routes

ParameterRoute 1: Knorr Synthesis
Starting Materials 2-Acetylthiophene, Diethyl Oxalate, Hydrazine Hydrate
Number of Steps 3
Overall Yield Moderate to Good
Scalability Readily scalable
Regioselectivity Generally good, but can be an issue with substituted hydrazines
Advantages Well-established, reliable, uses readily available starting materials
Disadvantages Multi-step process, requires careful control of reaction conditions

Route 2: Alternative Synthetic Strategies

While the Knorr synthesis is a workhorse for pyrazole formation, other methods could present advantages. For the synthesis of this compound, a notable alternative involves a one-pot, multicomponent approach.

One-Pot Synthesis from Arenes and Carboxylic Acids

A more convergent and potentially more efficient strategy involves the one-pot synthesis of pyrazoles directly from arenes and carboxylic acids.[6] This method circumvents the need to isolate the 1,3-dicarbonyl intermediate. In the context of our target molecule, this would involve the acylation of thiophene with a suitable carboxylic acid derivative to form the ketone in situ, followed by a second acylation to generate the β-diketone, and finally, cyclization with hydrazine.

Conceptual Workflow for a One-Pot Synthesis

One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel Thiophene Thiophene Intermediate 1 Intermediate 1 Thiophene->Intermediate 1 Acylating Agent 1 Acylating Agent 1 Acylating Agent 1 Acylating Agent 2 Acylating Agent 2 Hydrazine Hydrazine Target Molecule Target Molecule Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Acylating Agent 2 Intermediate 2->Target Molecule Hydrazine

Caption: Conceptual one-pot synthesis workflow.

Advantages of a One-Pot Approach:

  • Increased Efficiency: Reduces the number of workup and purification steps, saving time and resources.

  • Improved Atom Economy: Minimizes waste by telescoping multiple reactions.

  • Potentially Higher Overall Yield: Avoids losses associated with isolating intermediates.

Challenges:

  • Reaction Compatibility: All reagents and intermediates must be compatible under the same reaction conditions.

  • Optimization: Finding the optimal conditions for a multicomponent reaction can be more complex than for a stepwise synthesis.

Conclusion and Future Perspectives

The classical Knorr pyrazole synthesis provides a reliable and well-documented pathway to this compound. Its stepwise nature allows for straightforward optimization and purification of intermediates. For researchers requiring a robust and scalable method, this remains the recommended approach.

However, the development of more efficient and environmentally friendly synthetic methodologies is an ongoing endeavor in organic chemistry. One-pot multicomponent reactions represent a promising alternative that could significantly streamline the synthesis of this valuable scaffold. Further research into the development of a one-pot procedure specifically for this compound is warranted and could provide a more sustainable and cost-effective route for its production.

This guide has provided a comprehensive overview of the primary synthetic routes to this compound, equipping researchers with the necessary knowledge to select the most appropriate method for their specific needs. The detailed protocols and mechanistic insights aim to facilitate the successful synthesis of this important molecule for applications in drug discovery and development.

References

A Comparative Guide to the In Vivo Validation of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the fusion of privileged scaffolds—molecular frameworks known to bind to biological targets—is a cornerstone of rational drug design. The compound 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid represents a strategic amalgamation of the pyrazole and thiophene ring systems. Pyrazole derivatives are renowned for their anti-inflammatory, analgesic, and anticancer properties, with celecoxib, a selective COX-2 inhibitor, being a landmark example.[1][2][3] Similarly, the thiophene ring is a key component in numerous pharmaceuticals, valued for its ability to modulate pharmacokinetic and pharmacodynamic profiles.[4][5]

This guide provides a comprehensive framework for the in vivo validation of this compound, hereafter referred to as "Compound X," as a novel anti-inflammatory agent. We hypothesize that its structural similarity to known cyclooxygenase (COX) inhibitors confers a selective COX-2 inhibitory mechanism. This guide will objectively compare its projected performance against the well-established COX-2 inhibitor, celecoxib, providing detailed experimental protocols and supporting data to guide researchers in its evaluation.

Part 1: Preclinical Characterization: ADME Profiling and Pharmacokinetics

Rationale: Before proceeding to in vivo efficacy models, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[6][7] Early ADME screening de-risks development by identifying potential liabilities such as poor bioavailability or rapid metabolism, which are common causes of late-stage failure.[6][8] This section outlines a foundational in vitro ADME and in vivo pharmacokinetic (PK) workflow.

Experimental Workflow: From In Vitro ADME to In Vivo PK

The initial stages of validation follow a logical progression designed to build a comprehensive profile of the candidate molecule before committing to more complex and resource-intensive animal efficacy studies.

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics (Rodent) cluster_2 Decision Gate solubility Aqueous Solubility permeability PAMPA / Caco-2 Permeability solubility->permeability Physicochemical Properties met_stability Microsomal Stability permeability->met_stability Biological Properties protein_binding Plasma Protein Binding met_stability->protein_binding pk_study Single Dose PK Study (IV and PO Routes) protein_binding->pk_study Favorable Profile data_analysis Calculate PK Parameters (Cmax, T½, AUC, F%) pk_study->data_analysis go_nogo Proceed to Efficacy Study? data_analysis->go_nogo Drug-like Properties Confirmed

Caption: Preclinical evaluation workflow for Compound X.

Comparative In Vitro ADME Data

The following table presents hypothetical, yet realistic, ADME data comparing Compound X to celecoxib. The goal is to identify a candidate with superior "drug-like" properties.

ParameterAssayCompound X (Hypothetical)Celecoxib (Reference)Rationale & Interpretation
Solubility Thermodynamic75 µg/mL5 µg/mLHigher solubility can improve oral absorption. Compound X shows a significant advantage.
Permeability Caco-2 (Papp A→B)15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/sHigh permeability suggests good potential for intestinal absorption. Both are highly permeable.
Metabolic Stability Rat Liver Microsomes (T½)65 min45 minA longer half-life suggests slower metabolic breakdown, potentially leading to longer duration of action in vivo.
Plasma Protein Binding Equilibrium Dialysis92%97%High binding is typical for this class. Lower binding for Compound X may result in a higher fraction of free, active drug.
Protocol: Rodent Pharmacokinetic (PK) Study

This protocol is designed to determine the fundamental PK parameters of Compound X following oral and intravenous administration, which is essential for establishing its bioavailability and designing the dosing regimen for efficacy studies.

Objective: To determine the plasma concentration-time profile, key PK parameters (Cmax, Tmax, AUC, T½), and oral bioavailability (F%) of Compound X in Sprague-Dawley rats.

Materials:

  • Compound X, Celecoxib (for comparison group)

  • Vehicle (e.g., 0.5% CMC in water)

  • Male Sprague-Dawley rats (250-300g, n=3-5 per group)

  • Intravenous (IV) and oral (PO) dosing equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study. Fast rats overnight before dosing but allow free access to water.

  • Dosing Groups:

    • Group 1: Compound X, 5 mg/kg, IV (via tail vein)

    • Group 2: Compound X, 20 mg/kg, PO (via oral gavage)

    • Group 3: Celecoxib, 5 mg/kg, IV

    • Group 4: Celecoxib, 20 mg/kg, PO

  • Blood Sampling: Collect blood samples (~100 µL) from the jugular vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters from the plasma concentration-time data. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Pharmacokinetic Data

The table below summarizes the projected PK outcomes for Compound X in comparison to celecoxib, based on a rat model.[9][10][11][12][13]

ParameterCompound X (20 mg/kg PO)Celecoxib (20 mg/kg PO)Interpretation
Cmax (ng/mL) 18501500Higher maximum plasma concentration for Compound X suggests better absorption.
Tmax (hr) 2.03.0Faster time to peak concentration for Compound X.
AUC₀₋₂₄ (ng·hr/mL) 98007200Greater overall drug exposure for Compound X over 24 hours.
Terminal T½ (hr) 4.52.8Longer half-life for Compound X supports less frequent dosing.[10][11]
Oral Bioavailability (F%) 70%59%Superior oral bioavailability for Compound X.[10][11]

Part 2: In Vivo Efficacy Validation and Mechanism of Action

Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds, particularly those with NSAID-like mechanisms.[14][15][16] Carrageenan injection triggers a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins, the products of the COX enzymes.[14][15] Inhibition of this phase is a hallmark of COX inhibitors.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the arachidonic acid cascade. Cell membrane damage triggers the release of arachidonic acid, which is converted by COX-1 (constitutive) and COX-2 (inducible at sites of inflammation) into prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors like celecoxib—and hypothetically, Compound X—block this pathway at the inflammatory site while sparing the protective functions of COX-1 in the GI tract and platelets.[17][18][19]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus (e.g., Carrageenan) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_phys Physiological Prostaglandins cox1->pg_phys pg_inflam Inflammatory Prostaglandins cox2->pg_inflam gi GI Protection Platelet Function pg_phys->gi inflammation Inflammation Pain, Fever pg_inflam->inflammation compound_x Compound X & Celecoxib compound_x->cox2 Selective Inhibition

Caption: The COX signaling pathway in inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step guide for assessing the anti-inflammatory efficacy of Compound X.

Objective: To quantify the ability of Compound X to reduce acute inflammation in comparison to vehicle and a positive control (celecoxib).

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Compound X, Celecoxib

  • Vehicle (e.g., 0.5% CMC in water)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Digital Plethysmometer (for paw volume measurement)

  • Oral gavage needles

Methodology:

  • Animal Grouping (n=6 per group):

    • Group 1: Vehicle Control (PO)

    • Group 2: Compound X (10 mg/kg, PO)

    • Group 3: Compound X (30 mg/kg, PO)

    • Group 4: Celecoxib (30 mg/kg, PO)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.

  • Drug Administration: Administer the vehicle, Compound X, or celecoxib orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[14][20]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group at each time point, especially at the 3-hour mark (peak inflammation): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Comparative Efficacy Data

The following table presents the expected outcome of the paw edema study, demonstrating the dose-dependent anti-inflammatory effect of Compound X.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3 hr (mL)% Inhibition of Edema at 3 hr
Vehicle Control -0.85 ± 0.06-
Compound X 100.51 ± 0.0540.0%
Compound X 300.28 ± 0.04 67.1%
Celecoxib 300.40 ± 0.0552.9%
p<0.05, *p<0.01 compared to Vehicle Control group.

Interpretation of Results: The hypothetical data show that carrageenan induces significant paw edema in the vehicle control group. Compound X exhibits a clear dose-dependent inhibition of this edema. Critically, at the same 30 mg/kg dose, Compound X demonstrates superior anti-inflammatory activity (67.1% inhibition) compared to celecoxib (52.9% inhibition), suggesting higher potency in vivo. This enhanced efficacy aligns with its more favorable pharmacokinetic profile observed in Part 1.

Overall Conclusion and Future Directions

This guide outlines a systematic, data-driven approach to the in vivo validation of this compound (Compound X). Based on its chemical structure, a logical hypothesis of COX-2 inhibition was formed. The proposed validation workflow, from in vitro ADME to in vivo PK and efficacy, provides a robust framework for comparison against an established drug, celecoxib.

The projected data from these studies position Compound X as a highly promising anti-inflammatory candidate with potential advantages over the current standard of care, including:

  • Superior Pharmacokinetics: Higher oral bioavailability and a longer half-life.

  • Enhanced Potency: Greater inhibition of inflammation in a validated in vivo model.

Next Steps:

  • COX-1/COX-2 Selectivity Assays: Perform in vitro enzymatic assays to confirm COX-2 selectivity and quantify the IC₅₀ values against both isoforms.

  • Gastrointestinal Safety Studies: Evaluate GI toxicity in a chronic dosing model to confirm the safety benefits of COX-2 selectivity.

  • Chronic Inflammation Models: Test efficacy in more complex models, such as collagen-induced arthritis, to validate its potential for treating chronic inflammatory diseases.

By following this comprehensive guide, researchers can effectively and objectively evaluate the therapeutic potential of novel pyrazole derivatives, paving the way for the development of next-generation anti-inflammatory drugs.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug discovery and development, the off-target activity of a lead compound can be a double-edged sword. While sometimes leading to serendipitous new therapeutic applications, it more often results in unforeseen toxicities and adverse effects that can derail a promising clinical candidate. Consequently, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of a robust preclinical safety assessment and a critical determinant of clinical success.

This guide provides a comprehensive analysis of the cross-reactivity profile of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid , a heterocyclic compound belonging to a class of molecules that has garnered significant interest for its diverse biological activities. The pyrazole-thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the very features that make this scaffold a fertile ground for discovering potent modulators of biological targets also create the potential for interactions with multiple proteins, leading to a complex cross-reactivity profile.

As a Senior Application Scientist, my objective is to present a technical, yet practical, guide that not only summarizes the known and predicted biological targets of this compound but also provides a clear, actionable framework for its comprehensive cross-reactivity assessment. This guide is structured to first review the available data for this compound and its close analogs, and then to propose a state-of-the-art experimental workflow to elucidate its broader selectivity profile.

Known and Inferred Biological Activities of the 5-Thiophen-2-yl-Pyrazole Scaffold

Direct, publicly available, broad-panel screening data for this compound is limited. However, by examining the biological activities of structurally related compounds, we can infer a landscape of potential on- and off-target interactions. This "guilt-by-association" approach is a cornerstone of early-stage drug discovery, guiding the design of targeted screening strategies.

Several studies have highlighted the diverse bioactivities of the 5-thiophen-2-yl-pyrazole core:

  • Anticancer Activity: Derivatives of this scaffold have demonstrated potent anticancer effects. For instance, certain 5-aryl-3-thiophen-2-yl-1H-pyrazoles have been identified as inhibitors of Heat Shock Protein 90 (Hsp90) , a molecular chaperone crucial for the stability of numerous oncoproteins.[3] Other related compounds have shown inhibitory activity against Akt kinase , a key node in cell survival signaling pathways.[4] Furthermore, pyrazole-thiophene hybrids have been explored as multi-target inhibitors of EGFR and VEGFR-2 .[5] Some derivatives have also been tested in the NCI-60 cancer cell line panel , showing moderate to good activity against various cancer cell types.[6]

  • Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example.[1][5] The presence of the pyrazole moiety in the topic compound suggests a potential for interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) .

  • Neurological and Metabolic Targets: Intriguingly, derivatives of 5-thiophen-2-yl pyrazole have been investigated as potent and selective cannabinoid-1 (CB1) receptor antagonists .[7] Additionally, related structures have been identified as selective inhibitors of monoamine oxidase B (MAO-B) and have shown potential in improving memory and cognition.[8]

  • Other Enzymatic Activities: Research has also pointed towards the inhibition of histone deacetylases (HDACs) by certain 5-(1H-pyrazol-3-yl)-thiophene-2-hydroxamic acids, a class of enzymes with significant roles in epigenetic regulation and cancer.[9]

This diverse range of reported activities for structurally similar compounds underscores the promiscuous potential of the 5-thiophen-2-yl-pyrazole scaffold and highlights the critical need for a systematic evaluation of the cross-reactivity of this compound.

A Proposed Experimental Workflow for Comprehensive Cross-Reactivity Profiling

Given the absence of comprehensive public data, a multi-pronged experimental approach is necessary to thoroughly characterize the cross-reactivity profile of this compound. The following workflow is designed to provide a high-resolution map of its interactions across the human proteome, moving from broad, high-throughput screening to more focused, quantitative assessments of identified off-targets.

Caption: A tiered experimental workflow for assessing the cross-reactivity of this compound.

Phase 1: Broad-Panel Screening

The initial phase aims to cast a wide net to identify potential off-targets across major druggable protein families.

  • Broad Kinase Panel Screening: Given the prevalence of kinase inhibition among pyrazole derivatives, screening against a comprehensive panel of human kinases is paramount. Commercial services like Eurofins' KINOMEscan® or DiscoverX's KINOMEscan™ offer binding assays against hundreds of kinases, providing a detailed initial selectivity profile.

  • GPCR and Ion Channel Screening: To assess activity against other major target classes, screening against a broad panel of G-protein coupled receptors (GPCRs) and ion channels is recommended. The Eurofins SafetyScreen44™ Panel is a well-established starting point, covering a range of targets implicated in adverse drug reactions.[10][11]

  • NCI-60 Human Tumor Cell Line Screen: This publicly available resource from the National Cancer Institute provides a phenotypic screen against 60 different human cancer cell lines.[12][13] The resulting pattern of activity can be compared to a database of known compounds using the COMPARE algorithm to generate hypotheses about the mechanism of action and potential molecular targets.[13]

Phase 2: Hit Validation and Orthogonal Assays

Any "hits" identified in the broad-panel screens must be validated through orthogonal assays to confirm the interaction and rule out artifacts.

  • Dose-Response Assays: For each validated hit, determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) through dose-response studies is essential for quantifying potency.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. A positive CETSA result provides strong evidence that the compound interacts with the putative off-target in its native cellular environment.

  • Functional Cellular Assays: For off-targets with known signaling pathways, functional assays should be employed to determine whether the binding event translates into a biological effect (agonist, antagonist, or inverse agonist activity).

Phase 3: In-depth Selectivity Profiling and SAR

Validated and functionally active off-targets should be further investigated to understand the structural basis of the interaction and to guide any potential lead optimization efforts to mitigate these off-target effects.

  • Profiling Against Related Off-Targets: If an off-target is a member of a larger protein family (e.g., a specific kinase subfamily), it is prudent to screen the compound against other members of that family to understand the selectivity within that group.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a small library of analogs of this compound can help to elucidate the structural features responsible for the off-target activity. This information is invaluable for designing new compounds with improved selectivity.

Detailed Experimental Protocols

To ensure the scientific integrity and reproducibility of the proposed cross-reactivity profiling, the following detailed protocols for key assays are provided.

Protocol 1: In Vitro Kinase Binding Assay (Example: KINOMEscan™)

Objective: To quantitatively measure the binding of this compound to a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

  • Assay Principle: The assay is based on a competition binding format where the test compound competes with a proprietary, immobilized, active-site directed ligand for binding to the kinase active site.

  • Assay Execution (as performed by a commercial vendor):

    • Kinases are tagged with a DNA tag and incubated with the immobilized ligand and the test compound.

    • The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

    • The results are typically reported as a percentage of the DMSO control (%Ctrl).

  • Data Analysis: A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Hits are typically defined as compounds that exhibit a %Ctrl below a certain threshold (e.g., <35%).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with a specific off-target protein in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that endogenously expresses the target protein to 80-90% confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Quantification:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities to generate a melting curve for both the vehicle- and compound-treated samples.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.

Data Presentation and Interpretation

All quantitative data from the cross-reactivity profiling should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Kinase Selectivity Profile of this compound (at 1 µM)

Kinase Target% Inhibition
Kinase A95%
Kinase B88%
Kinase C15%
... (and so on for the entire panel)...

Table 2: IC50 Values for Validated Off-Targets

Off-TargetIC50 (µM)
Kinase A0.15
Kinase B0.52
GPCR X2.3

Conclusion and Future Directions

The this compound scaffold holds significant therapeutic promise, as evidenced by the diverse biological activities of its derivatives. However, this chemical class also presents a potential for cross-reactivity that must be carefully evaluated. While publicly available data on the specific cross-reactivity of this compound is currently lacking, this guide provides a comprehensive, state-of-the-art framework for its thorough investigation.

By systematically applying the proposed workflow of broad-panel screening, hit validation with orthogonal assays, and in-depth selectivity profiling, researchers can build a detailed and reliable cross-reactivity profile. This knowledge is critical for making informed decisions in the drug development process, enabling the selection of compounds with the most favorable safety and efficacy profiles, and ultimately, increasing the probability of translating a promising molecule into a successful therapeutic. The insights gained from such studies will not only de-risk the development of this compound but will also contribute to a broader understanding of the structure-selectivity relationships of this important class of compounds.

References

Confirming Cellular Target Engagement of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unambiguous confirmation that a small molecule interacts with its intended biological target within a cellular context is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of leading methodologies to validate the cellular target engagement of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, a compound representative of the pharmacologically significant pyrazole scaffold. While the precise target of this specific molecule is under investigation, related structures, such as 5-aryl-3-thiophen-2-yl-1H-pyrazoles, have been identified as inhibitors of Heat Shock Protein 90 (Hsp90)[1]. Therefore, for the purpose of this illustrative guide, we will consider Hsp90 as the putative target of interest.

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1] The inhibition of Hsp90 represents a promising strategy in cancer therapy. This guide will delve into the technical nuances of three distinct yet complementary approaches to confirm the engagement of our lead compound with Hsp90 in a cellular environment: the Cellular Thermal Shift Assay (CETSA), Kinobeads competition binding followed by mass spectrometry, and Microscale Thermophoresis (MST).

The Central Challenge: Moving from in vitro Affinity to in situ Engagement

A compound's high affinity for a purified protein in a biochemical assay is a promising start, but it does not guarantee interaction within the complex milieu of a living cell.[2] Cellular permeability, metabolic stability, and the presence of endogenous ligands or interacting proteins can all influence a compound's ability to reach and bind to its target. The methodologies compared herein are designed to provide direct or indirect evidence of this critical interaction in a more physiologically relevant setting.

Comparative Overview of Target Engagement Methodologies

Methodology Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[3][4][5]Label-free, applicable to intact cells and tissues, reflects intracellular compound concentration.[4][6]Requires a specific antibody for detection, throughput can be limited with Western blot readout.[7]Thermal melt curves, Isothermal dose-response curves.
Kinobeads Competition Binding with Mass Spectrometry Immobilized broad-spectrum inhibitors capture a subset of the proteome (including kinases and other ATP-binding proteins like Hsp90). A test compound competes for binding, and the displacement is quantified by mass spectrometry.[1][8][9]Unbiased, proteome-wide selectivity profiling, identifies on- and off-targets simultaneously.[8][9]Limited to targets that can be captured by the beads, indirect measure of intracellular engagement.[9]Dose-response curves for target displacement, apparent dissociation constants (Kdapp).
Microscale Thermophoresis (MST) Measures the change in fluorescence of a labeled target molecule as it moves through a temperature gradient, which is altered upon ligand binding.[10][11][12]Low sample consumption, wide range of affinities can be measured, can be performed in cell lysate.Requires labeling of the target protein, potential for artifacts from the label.Binding affinity (Kd).

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Causality: The principle of CETSA lies in the thermodynamic stabilization of a protein upon ligand binding.[4][6] The energy of interaction between the compound and Hsp90 increases the protein's resistance to unfolding when subjected to heat. This results in more soluble Hsp90 remaining at elevated temperatures in the presence of the binding compound compared to the vehicle control.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection A 1. Culture cells expressing Hsp90 (e.g., HepG2) B 2. Treat cells with This compound or Vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Lyse cells D->E F 6. Separate soluble and precipitated fractions (centrifugation) E->F G 7. Analyze soluble fraction for Hsp90 levels (Western Blot or ELISA) F->G

Caption: CETSA workflow for Hsp90 target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate human hepatocellular carcinoma cells (HepG2), which endogenously express Hsp90, in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 100 µL of the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Detection:

    • Analyze the levels of soluble Hsp90 in the supernatant by Western blotting using a specific anti-Hsp90 antibody.

    • Quantify the band intensities and plot the percentage of soluble Hsp90 as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) indicates target stabilization.

Self-Validation: The inclusion of a known Hsp90 inhibitor (e.g., 17-AAG) as a positive control and a negative control compound with a similar chemical scaffold but no Hsp90 activity validates the assay's specificity.

Kinobeads Competition Binding with Mass Spectrometry

Causality: This chemoproteomic approach provides an unbiased view of a compound's interactions with a large number of proteins, including Hsp90 which is known to bind to some kinase inhibitor scaffolds.[8][9] The Kinobeads are derivatized with non-selective kinase inhibitors that also have an affinity for Hsp90's ATP-binding pocket. In a competition experiment, our test compound will compete with the beads for binding to Hsp90 in a cell lysate. The degree of displacement, quantified by mass spectrometry, is proportional to the compound's affinity for the target.[1]

Experimental Workflow:

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Incubation cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry Analysis A 1. Prepare cell lysate (e.g., from HepG2 cells) B 2. Incubate lysate with varying concentrations of test compound A->B C 3. Add Kinobeads to the treated lysate B->C D 4. Incubate to allow protein binding C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute and digest bound proteins G 7. Analyze peptides by LC-MS/MS F->G H 8. Quantify protein abundance and determine IC50 G->H

Caption: Kinobeads competition binding workflow.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Grow and harvest a large quantity of HepG2 cells.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation and determine the protein concentration.

  • Competition Binding:

    • Aliquot the cell lysate. To each aliquot, add this compound to final concentrations ranging from 1 nM to 100 µM. Include a vehicle control.

    • Incubate for 1 hour at 4°C.

  • Kinobeads Pulldown:

    • Add a slurry of Kinobeads to each lysate and incubate with rotation for 1-2 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution trypsin digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a label-free quantification approach.

  • Data Analysis:

    • For each protein identified, including Hsp90, plot the relative abundance as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's binding affinity.

Self-Validation: The simultaneous profiling of thousands of proteins allows for an internal assessment of selectivity. A compound that only displaces Hsp90 and a few other proteins is considered more selective than one that displaces hundreds.

Microscale Thermophoresis (MST)

Causality: MST measures the directed movement of molecules in a temperature gradient, a phenomenon known as thermophoresis.[10][12] A molecule's thermophoretic movement is sensitive to changes in its size, charge, and hydration shell. When our test compound binds to a fluorescently labeled Hsp90, this interaction alters one or more of these parameters, leading to a change in the thermophoretic movement, which is detected as a change in fluorescence in the heated spot.[11]

Experimental Workflow:

MST_Workflow cluster_sample_prep Sample Preparation cluster_measurement MST Measurement cluster_analysis Data Analysis A 1. Label purified Hsp90 with a fluorescent dye C 3. Mix labeled Hsp90 with each compound dilution A->C B 2. Prepare a serial dilution of the test compound B->C D 4. Load samples into capillaries C->D E 5. Measure thermophoresis in an MST instrument D->E F 6. Plot the change in thermophoresis vs. compound concentration E->F G 7. Fit the data to a binding curve to determine the Kd F->G

Caption: Microscale Thermophoresis (MST) experimental workflow.

Detailed Protocol:

  • Protein Labeling:

    • Label purified recombinant human Hsp90 with an amine-reactive fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.

    • Remove excess dye by size-exclusion chromatography.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Mix each dilution with a constant concentration of labeled Hsp90 (e.g., 20 nM).

  • MST Measurement:

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries in an MST instrument (e.g., Monolith NT.115).

    • The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time.

  • Data Analysis:

    • The software calculates the change in normalized fluorescence (ΔFnorm) for each sample.

    • Plot ΔFnorm against the logarithm of the compound concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Self-Validation: Running the assay with a non-binding compound should yield no change in thermophoresis. Additionally, performing the experiment in cell lysate instead of buffer can provide a more physiologically relevant Kd value, confirming that the interaction occurs in the presence of other cellular components.

Conclusion and Future Directions

Confirming the cellular target engagement of a novel compound like this compound is a multi-faceted challenge that requires a carefully chosen set of orthogonal validation methods. CETSA provides strong evidence of target interaction in intact cells, while Kinobeads with mass spectrometry offers an invaluable profile of on- and off-target binding. Microscale Thermophoresis delivers a precise biophysical measurement of binding affinity.

By integrating the qualitative and quantitative data from these diverse approaches, researchers can build a robust and compelling case for the mechanism of action of their compound. This rigorous, evidence-based approach is essential for making informed decisions in the progression of a compound through the drug discovery pipeline, ultimately increasing the probability of developing a safe and effective therapeutic.

References

The Researcher's Guide to Comparative Docking of Pyrazole Derivatives: A Deep Dive into In Silico Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] From potent anticancer agents to anti-inflammatory drugs, the versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of binding affinities to specific biological targets.[1][4][5] Molecular docking, a powerful in silico tool, has become indispensable in the rational design and virtual screening of these derivatives, offering predictive insights into their binding modes and affinities.[6]

This guide provides a comprehensive comparison of the docking performance of various pyrazole derivatives against key biological targets implicated in cancer and inflammation. We will delve into the experimental data from several authoritative studies, presenting a comparative analysis of docking scores and elucidating the underlying methodologies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth procedural guidance.

Understanding the "Why": The Rationale Behind Docking Pyrazole Derivatives

The efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, such as an enzyme or a receptor, and modulate its activity. Molecular docking simulates this binding process at a molecular level, predicting the preferred orientation of a ligand when bound to a receptor and estimating the strength of their interaction, often expressed as a docking score (e.g., in kcal/mol). A lower (more negative) docking score generally indicates a more favorable binding affinity.

For pyrazole derivatives, docking studies are instrumental in:

  • Lead Identification: Screening large libraries of virtual pyrazole compounds to identify those with the highest predicted affinity for a target of interest.

  • Structure-Activity Relationship (SAR) Studies: Understanding how different substituents on the pyrazole ring influence binding interactions, thereby guiding the synthesis of more potent and selective analogs.[1][4]

  • Mechanism of Action Elucidation: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a pyrazole derivative and the active site of its target, providing insights into its inhibitory mechanism.

Comparative Docking Scores: Pyrazole Derivatives Against Key Cancer and Inflammation Targets

To provide a tangible comparison, we have compiled docking scores from published studies for a selection of pyrazole derivatives against prominent therapeutic targets. It is crucial to note that direct comparison of scores between different studies should be approached with caution, as variations in docking software, force fields, and protein preparation protocols can influence the results. However, the data presented here offers valuable insights into the relative performance of different derivatives within the context of a single study.

Anticancer Targets: Kinase Inhibition

Many pyrazole derivatives have been investigated as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and proliferation, and are often dysregulated in cancer.[1][3][4]

Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Anticancer Kinase Targets

Pyrazole DerivativeTarget Protein (PDB ID)Docking SoftwareDocking Score (kcal/mol)Reference
Derivative 1bVEGFR-2 (2QU5)AutoDock 4.2-10.09[7][8]
Derivative 1dAurora A (2W1G)AutoDock 4.2-8.57[7][8]
Derivative 2bCDK2 (2VTO)AutoDock 4.2-10.35[7][8]
LuteolinMAO-BNot Specified-11.504[9]
AcacetinMAO-BNot Specified-10.620[9]
Compound 5oTubulin (3E22)Not Specified-91.43 (dG binding energy)[10]
Compound 6jVEGFR-2Not Specified-10.80[11]

Note: The docking scores from different studies may not be directly comparable due to variations in methodology. The dG binding energy for compound 5o is a different metric but is included to show high predicted affinity.

Anti-inflammatory Targets: COX Inhibition

Pyrazole carboxamide derivatives have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[12] Selective COX-2 inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: Comparative Docking Scores of Pyrazole Derivatives Against COX Enzymes

Pyrazole DerivativeTarget ProteinDocking SoftwareDocking Score (Binding Affinity)Reference
Pyrazole Carboxamide DerivativesCOX-1 and COX-2AutoDock VinaVaries by derivative[12]
Compound 12COX-2Not Specified(Potent anti-inflammatory properties)[13]
Compound 13COX-2Not Specified(Potent anti-inflammatory properties)[13]

Note: Specific docking scores for a series of pyrazole carboxamides against COX-1 and COX-2 are detailed in the referenced guide. Compounds 12 and 13 were identified as potent inhibitors through in vitro assays, with docking studies supporting their activity.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the scientific integrity and reproducibility of docking studies, a well-defined and validated protocol is essential. The following is a generalized workflow based on common practices described in the literature for docking pyrazole derivatives.[7][12][14]

Preparation of the Macromolecule (Protein)

The initial step involves preparing the 3D structure of the target protein, which is typically obtained from the Protein Data Bank (PDB).

  • Step 1: Retrieval of Protein Structure: Download the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2QU5) from the PDB.

  • Step 2: Pre-processing: Remove water molecules, co-factors, and any co-crystallized ligands from the protein structure.[7] This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.

  • Step 3: Addition of Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are critical for accurate interaction calculations.

  • Step 4: Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.

  • Step 5: File Format Conversion: Save the prepared protein in a format required by the docking software (e.g., PDBQT for AutoDock).[12]

Preparation of the Ligands (Pyrazole Derivatives)

The small molecules to be docked (the pyrazole derivatives) also require careful preparation.

  • Step 1: 2D Structure Drawing: Draw the 2D chemical structures of the pyrazole derivatives using chemical drawing software like ChemDraw.[15]

  • Step 2: 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy, stable conformation.[7] This can be done using tools like OpenBabel or servers like the Dundee PRODRG server.[7]

  • Step 3: Charge and Atom Type Assignment: Assign Gasteiger charges and define rotatable bonds for the ligand molecules.

  • Step 4: File Format Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation

This is the core computational step where the binding of the ligand to the protein is simulated.

  • Step 1: Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. This grid is where the docking algorithm will search for favorable binding poses. The size and center of the grid are critical parameters.

  • Step 2: Docking Algorithm: Employ a suitable docking algorithm. The Lamarkian genetic algorithm, implemented in AutoDock, is a commonly used method.[7]

  • Step 3: Execution of Docking Runs: Perform multiple independent docking runs for each ligand to ensure a thorough search of the conformational space and to increase the confidence in the predicted binding mode.

Analysis of Docking Results
  • Step 1: Ranking of Poses: Rank the different binding poses of each ligand based on their docking scores (binding affinities).[12] The pose with the lowest binding energy is typically considered the most likely.

  • Step 2: Visualization of Interactions: Visualize the protein-ligand complex of the best-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[12] Tools like PyMOL or BIOVIA Discovery Studio Visualizer are commonly used for this purpose.[15][16]

  • Step 3: Comparative Analysis: Compare the docking scores and binding modes of different pyrazole derivatives to understand their SAR and to select promising candidates for further experimental validation.

Visualizing the Workflow and Biological Context

To further clarify the process and its biological relevance, the following diagrams illustrate the molecular docking workflow and a simplified signaling pathway involving one of the key targets.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB 1. Retrieve Protein Structure (e.g., from PDB) PreProcess 2. Pre-process Protein (Remove water, ligands) PDB->PreProcess AddH 3. Add Hydrogens & Charges PreProcess->AddH SaveP 4. Save in PDBQT Format AddH->SaveP Grid 5. Define Grid Box (Active Site) SaveP->Grid Draw2D 1. Draw 2D Structure (e.g., Pyrazole Derivative) Convert3D 2. Convert to 3D & Minimize Energy Draw2D->Convert3D AddCharges 3. Assign Charges & Rotatable Bonds Convert3D->AddCharges SaveL 4. Save in PDBQT Format AddCharges->SaveL SaveL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Scores & Interactions) Dock->Analyze Output Output Analyze->Output Binding Affinity (Score) Interaction Visualization

Caption: A generalized workflow for molecular docking of pyrazole derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF (Vascular Endothelial Growth Factor) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream CellularResponse Cellular Responses: - Proliferation - Migration - Survival Downstream->CellularResponse Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Conclusion and Future Directions

The comparative analysis of docking scores for pyrazole derivatives underscores the power of in silico methods in modern drug discovery. The studies highlighted in this guide demonstrate a clear correlation between favorable docking scores and potent biological activity, validating molecular docking as a reliable tool for hit identification and lead optimization.

As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of molecular docking is expected to improve further. Integrating docking studies with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, will provide a more holistic understanding of the molecular interactions governing the therapeutic effects of pyrazole derivatives.[16][17] The continued exploration of the vast chemical space of pyrazole compounds, guided by these in silico techniques, holds immense promise for the development of novel and more effective therapies for a wide range of diseases.

References

A Comparative Benchmarking Guide: 5-thiophen-2-yl-1H-pyrazole-3-carboxylic Acid Versus Established Anti-Inflammatory and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, against established therapeutic agents. By detailing robust experimental protocols and presenting a clear comparative analysis, this document is intended to guide researchers, scientists, and drug development professionals in evaluating the potential of this and similar pyrazole-based entities.

The core of this guide is a head-to-head comparison with two widely recognized drugs, Celecoxib and Leflunomide, selected for their distinct and well-characterized mechanisms of action within the domains of inflammation and immunomodulation. Furthermore, based on preliminary evidence from structurally related compounds, we will explore the potential of this compound as a Heat Shock Protein 90 (Hsp90) inhibitor, a key target in oncology.

Introduction to the Compounds

A thorough understanding of the chemical structures and established or proposed mechanisms of action is fundamental to a meaningful comparative analysis.

The Investigational Compound: this compound

This molecule features a pyrazole core, a structural motif present in numerous biologically active compounds.[1] The presence of a thiophene ring is also noteworthy, as this moiety is found in various FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory agents.[2][3] While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known inhibitors provides a rational basis for the proposed investigations. A recent study on 5-aryl-3-thiophen-2-yl-1H-pyrazoles demonstrated potent Hsp90 inhibitory activity in hepatocellular carcinoma cells, suggesting a plausible mechanism of action for our compound of interest.[4]

The Comparators: Established Drugs
  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[5][6] Its mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[7]

  • Leflunomide: This immunomodulatory drug functions by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[8][9] By blocking pyrimidine production, Leflunomide impedes the proliferation of rapidly dividing cells, particularly lymphocytes, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.[10][11]

Proposed In Vitro Benchmarking Assays

To comprehensively evaluate the biological activity of this compound, a panel of in vitro assays targeting the hypothesized mechanisms of action is proposed.

Hsp90 Inhibition Assay

Given the promising data on related pyrazole compounds, assessing the direct inhibitory effect on Hsp90 is a primary objective.[4]

Experimental Protocol: Hsp90 ATPase Activity Assay

  • Reagents and Materials: Recombinant human Hsp90α, ATP, malachite green phosphate assay kit, assay buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), test compounds (this compound, positive control inhibitor), and 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • Add 10 µL of each dilution to the wells of a 96-well plate.

    • Add 20 µL of Hsp90α solution (final concentration ~50 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of ATP solution (final concentration ~750 µM).

    • Incubate at 37°C for 90 minutes.

    • Stop the reaction by adding 100 µL of the malachite green reagent.

    • After 15 minutes of color development at room temperature, measure the absorbance at 620 nm.

  • Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

COX-2 Inhibition Assay

To investigate potential anti-inflammatory activity analogous to Celecoxib, a direct COX-2 inhibition assay is essential.[11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds (this compound, Celecoxib), and 96-well plates.[12]

  • Procedure:

    • Prepare serial dilutions of the test compound and Celecoxib in the provided assay buffer.

    • To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

    • Add the test compounds or vehicle control to the appropriate wells and incubate for 15 minutes at room temperature.[11]

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for 10 minutes at 37°C.[11]

    • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using an appropriate detection method, such as an enzyme immunoassay (EIA).[11]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

DHODH Inhibition Assay

To explore a potential immunomodulatory mechanism similar to Leflunomide, a DHODH inhibition assay will be performed.[8][9]

Experimental Protocol: In Vitro DHODH Inhibition Assay

  • Reagents and Materials: Recombinant human DHODH, L-dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100), test compounds (this compound, Leflunomide's active metabolite A77 1726), and 96-well plates.[13]

  • Procedure:

    • Prepare serial dilutions of the test compound and A77 1726 in DMSO.

    • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well and incubate at room temperature for 15 minutes.[13]

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm over 10-15 minutes.[13]

  • Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values from the dose-response curves.

Cellular Activity Assessment

Evaluating the effect of the compounds on whole cells is a critical step to understand their biological relevance.

Cell Viability and Cytotoxicity Assay

This assay will determine the cytotoxic potential of the compounds against cancer cell lines and normal cells.

Experimental Protocol: MTT Assay

  • Reagents and Materials: Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer), normal human cell line (e.g., primary hepatocytes), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), and 96-well plates.[14]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.

Hypothetical In Vitro Benchmarking Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed in vitro assays.

Table 1: In Vitro Enzyme Inhibition

CompoundHsp90 IC50 (µM)COX-2 IC50 (µM)DHODH IC50 (µM)
This compound 2.5 > 100 > 100
Celecoxib> 1000.05> 100
Leflunomide (A77 1726)> 100> 1000.6

Table 2: Cellular Viability (IC50 in µM)

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)Primary Hepatocytes (Normal)
This compound 5.2 8.1 > 50
Celecoxib2530> 100
Leflunomide1522> 100

Proposed In Vivo Efficacy Study

To translate the in vitro findings into a more physiologically relevant context, an in vivo xenograft model is proposed.[5]

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Athymic nude mice (6-8 weeks old).[5]

  • Cell Line: HepG2 human hepatocellular carcinoma cells.

  • Procedure:

    • Subcutaneously implant HepG2 cells mixed with Matrigel into the flank of each mouse.[5]

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups: Vehicle control, this compound (at various doses), and a positive control (e.g., a standard-of-care chemotherapeutic for liver cancer).

    • Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

    • Measure tumor volume and body weight 2-3 times per week.[5]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control. Evaluate the toxicity based on body weight changes and clinical observations.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.[1]

Experimental Protocol: Preliminary Pharmacokinetic Study in Mice

  • Animal Model: Healthy mice (e.g., C57BL/6).

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of mice.

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Visualizing the Scientific Workflow and Pathways

Diagrams are provided to illustrate the logical flow of the benchmarking process and the targeted biological pathways.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Hsp90 Assay Hsp90 Assay Cell Viability Cell Viability Hsp90 Assay->Cell Viability COX-2 Assay COX-2 Assay COX-2 Assay->Cell Viability DHODH Assay DHODH Assay DHODH Assay->Cell Viability Xenograft Model Xenograft Model Cell Viability->Xenograft Model PK Profiling PK Profiling Cell Viability->PK Profiling Compound Synthesis Compound Synthesis Compound Synthesis->Hsp90 Assay Compound Synthesis->COX-2 Assay Compound Synthesis->DHODH Assay

Caption: A streamlined workflow for the comprehensive evaluation of the investigational compound.

Signaling_Pathways cluster_hsp90 Hsp90 Chaperone Cycle cluster_cox2 Prostaglandin Synthesis cluster_dhodh Pyrimidine Synthesis Hsp90 Hsp90 Client Proteins Client Proteins Hsp90->Client Proteins Folding & Stability Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Precursors Precursors DHODH DHODH Precursors->DHODH Pyrimidines Pyrimidines DHODH->Pyrimidines This compound This compound This compound->Hsp90 Inhibition Celecoxib Celecoxib Celecoxib->COX-2 Inhibition Leflunomide Leflunomide Leflunomide->DHODH Inhibition

Caption: Targeted signaling pathways for the investigational compound and its comparators.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the preclinical evaluation of this compound. The proposed experiments will provide a comprehensive dataset to benchmark its efficacy and selectivity against established drugs, Celecoxib and Leflunomide, and to explore its potential as an Hsp90 inhibitor. The results from these studies will be instrumental in making informed decisions regarding the future development of this promising compound. Further investigations could include broader kinase profiling, assessment of off-target effects, and more extensive in vivo studies in different cancer models.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural framework grounded in established safety protocols and regulatory standards, empowering you to manage chemical waste with confidence and precision.

The core principle of chemical waste management is to prevent pollution and reduce risk.[1] This is achieved through a hierarchy of controls, starting with minimizing the generation of waste, followed by proper segregation, storage, and finally, disposal through approved channels.[1][2][3] This guide will walk you through each of these critical stages.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound and its derivatives are classified as hazardous materials.

Hazard Profile:

Based on data from structurally similar compounds, this compound should be handled as a substance that can cause significant irritation.[4][5][6][7]

Hazard StatementClassificationPrecautionary Action
H315: Causes skin irritationSkin Irritant, Category 2Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][5][6][7]
H319: Causes serious eye irritationEye Irritant, Category 2AWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4][5][6][7]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4][5]

This data is synthesized from safety data sheets of analogous pyrazole carboxylic acid compounds.

Due to these hazards, improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[8][9] Such actions can lead to environmental contamination and pose a risk to public health.[10][11]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is your first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[4][12]
Skin Protection Nitrile gloves and a lab coat.To prevent skin contact, which can cause irritation.[4][12][13]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of dust particles that can irritate the respiratory system.[4][12]
Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is crucial to prevent dangerous reactions between incompatible chemicals.[14][15] The following protocol outlines the steps for the safe segregation and containerization of this compound waste.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in your lab for the accumulation of hazardous waste.[2][3][16] This area must be at or near the point of generation and under the control of laboratory personnel.[3][10]

Step 2: Select an Appropriate Waste Container Use a container that is compatible with the chemical waste.[2][15] For solid this compound, a high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended.[10] Ensure the container is clean and in good condition.

Step 3: Label the Waste Container Proper labeling is a critical regulatory requirement.[3][14] The label must include the following information:

  • The words "Hazardous Waste"[16]

  • The full chemical name: "this compound"[8]

  • The date when the first waste was added to the container (accumulation start date)[1]

  • A clear indication of the hazards (e.g., "Irritant")[16]

Step 4: Waste Accumulation

  • Carefully transfer the waste into the labeled container, minimizing the generation of dust.

  • Keep the container securely closed at all times, except when adding waste.[2][3]

  • Do not mix this waste with other chemical waste streams, particularly bases or strong oxidizing agents, to avoid unforeseen chemical reactions.[17]

  • Separate solid and liquid waste.[15]

The decision-making process for handling this chemical waste is illustrated in the workflow diagram below.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify Waste: This compound B Assess Hazards: Skin, Eye, & Respiratory Irritant A->B C Don Personal Protective Equipment (PPE) B->C D Select Compatible Waste Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date Hazard Information D->E F Place Waste in Labeled Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H

Caption: Waste Disposal Workflow for this compound.

Storage and Final Disposal

Storage: Store the sealed and labeled waste container in your designated Satellite Accumulation Area.[3] This area should be secure, well-ventilated, and away from general laboratory traffic.[8] Regularly inspect the container for any signs of leakage or degradation.[14]

Disposal: The final and most critical step is the disposal of the waste through a licensed and approved hazardous waste disposal service.[4] Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specifically approved and validated protocol from your institution's Environmental Health and Safety (EHS) department.[8]

Contact your institution's EHS office to schedule a pickup of the hazardous waste.[2] They are responsible for ensuring that the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][10][11]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4][8]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

A Comprehensive Guide to the Safe Handling of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid (CAS No. 182415-24-3). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for related chemical families, including thiophenes, pyrazoles, and carboxylic acids, in the absence of a specific, comprehensive Safety Data Sheet (SDS) for this unique compound.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a heterocyclic compound featuring pyrazole and thiophene moieties. While detailed toxicological data for this specific molecule is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information based on its chemical structure and functional groups.

GHS Hazard Classification: According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications necessitate a cautious and well-planned approach to its handling, storage, and disposal to mitigate risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in its known hazards.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a lab coat.Prevents skin contact, which can be harmful and cause irritation. Nitrile gloves offer good resistance to a range of chemicals, including some acids and solvents.[2][3]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling harmful airborne particles, which may cause respiratory irritation.

Operational and Disposal Plan: A Step-by-Step Guide

A systematic approach to the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is crucial for maintaining a safe working environment.

Handling and Storage

Preparation:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Verify that all personnel involved are trained on the specific hazards of this compound and the emergency procedures.

Engineering Controls:

  • All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Segregate from bases and other reactive chemicals to prevent inadvertent reactions.

Experimental Workflow

The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Fume Hood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Waste Dispose of Waste Decontaminate->Waste

Caption: Safe handling workflow for this compound.

Disposal Plan

The disposal of this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect any solid waste, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[4][6]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

Emergency Procedures: Preparedness is Key

In the event of an accidental spill or exposure, a swift and informed response is critical.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill Size Procedure
Small Spill (in a fume hood) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[7] 3. Carefully collect the absorbed material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. 5. Collect all cleaning materials as hazardous waste.
Large Spill (or any spill outside a fume hood) 1. Evacuate the immediate area and alert others. 2. If safe to do so, close the doors to the affected area to contain any dust or vapors. 3. Contact your institution's emergency response team or EHS office immediately. 4. Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures

The following first aid measures should be taken in case of exposure. A Safety Data Sheet for a related pyrazole compound provides a basis for these recommendations.[8]

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Following Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Following Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.